molecular formula C28H34BClF2N4O B1192277 BDP 581/591 amine

BDP 581/591 amine

Cat. No.: B1192277
M. Wt: 526.86
InChI Key: JINNMLHAECZRTF-ATFITULDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 is a universal fluorophore with high brightness and photostability, relatively long fluorescence lifetime and two photon cross section. This derivative contains a primary amine group for the enzymatic transamination, and conjugation with electrophilic reagents.

Properties

Molecular Formula

C28H34BClF2N4O

Molecular Weight

526.86

IUPAC Name

3-(3-((6-ammoniohexyl)amino)-3-oxopropyl)-5-fluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride

InChI

InChI=1S/C28H32BFN4O.ClH.FH/c30-29-33-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(33)22-27-17-15-25(34(27)29)18-19-28(35)32-21-9-2-1-8-20-31;;/h3-7,10-17,22H,1-2,8-9,18-21,31H2;2*1H/b12-6+,13-7+;;

InChI Key

JINNMLHAECZRTF-ATFITULDSA-N

SMILES

O=C(NCCCCCC[NH3+])CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3B2F.[F-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 581/591 amine

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Fluorescence Quantum Yield & Photophysics of BDP 581/591 Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 Amine is a borondipyrromethene (BODIPY) derivative engineered for high-performance fluorescence imaging and bioconjugation. Distinguished by a high fluorescence quantum yield (


) of 0.83 , this fluorophore exhibits exceptional brightness and photostability compared to traditional rhodamine derivatives.

Its defining technical characteristic is dual-functionality:

  • Bioconjugation Handle: A primary amine group facilitates site-specific labeling of activated carboxylic acids (e.g., NHS esters) on proteins, peptides, and small molecules.

  • ROS Sensing: The polyunsaturated butadienyl linker renders the fluorophore sensitive to Reactive Oxygen Species (ROS). Upon oxidation, the emission spectrum undergoes a hyppsochromic shift from red (~590 nm) to green (~510 nm), enabling ratiometric sensing of lipid peroxidation.[1][2]

This guide provides a rigorous technical breakdown of the this compound photophysics, a self-validating protocol for verifying its quantum yield, and a mechanistic workflow for conjugation.

Photophysical Specifications

The following data represents the standard photophysical properties of this compound in Methanol.

Table 1: Key Optical Properties
PropertyValueUnitNotes
Excitation Maximum (

)
585nmMatches 561 nm / 594 nm laser lines
Emission Maximum (

)
594nmDeep Red fluorescence
Extinction Coefficient (

)
104,000

High absorptivity
Quantum Yield (

)
0.83 -Measured in Methanol
Stokes Shift 9nmNarrow, characteristic of BODIPY
Solubility DMSO, DMF, MeOH-Hydrophobic core
ROS Sensitivity Yes-Shifts to

~510 nm upon oxidation

Technical Insight: The high quantum yield (0.83) allows for lower labeling density, reducing the risk of fluorophore quenching (H-dimer formation) often seen with Rhodamine or Cyanine dyes at high concentrations.

Protocol: Determination of Fluorescence Quantum Yield

To validate the


 of this compound in your specific experimental buffer or solvent, the Comparative Slope Method  is the gold standard. This method minimizes errors arising from concentration inaccuracies by comparing the integrated fluorescence intensity gradients of the sample against a reference standard.
Reference Standard Selection

For BDP 581/591 (Em: 594 nm), Rhodamine 101 in Ethanol (


) or Rhodamine B  in Ethanol (

) are the authoritative standards due to spectral overlap.
  • Selected Standard: Rhodamine 101 (

    
    )
    
  • Solvent: Ethanol (spectroscopic grade)

Experimental Workflow

Prerequisites:

  • UV-Vis Spectrophotometer (Double beam preferred).

  • Spectrofluorometer (Photon-counting mode).

  • 10 mm Quartz Cuvettes (4 clear sides for fluorescence).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve this compound in Methanol (Sample).

    • Dissolve Rhodamine 101 in Ethanol (Reference).

  • Dilution Series (Absorbance Control):

    • Prepare 5 dilutions for both Sample and Reference.

    • Critical Control: Adjust concentrations such that the Absorbance (Optical Density, OD) at the excitation wavelength is below 0.1 (optimally 0.02 – 0.08).

    • Reasoning: OD > 0.1 leads to "Inner Filter Effects" (re-absorption of emitted photons), artificially lowering the measured QY.

  • Spectroscopic Measurement:

    • Absorbance: Measure OD at the excitation wavelength (

      
       nm is common for both to ensure excitation of the full population).
      
    • Fluorescence: Record emission spectra (e.g., 550 nm – 750 nm) using the exact same

      
      .
      
  • Data Processing:

    • Integrate the area under the fluorescence emission curve (

      
      ) for each dilution.
      
    • Plot Integrated Fluorescence (

      
      ) vs. Absorbance (
      
      
      
      ).
    • Calculate the slope (

      
      ) of the linear regression line (
      
      
      
      required).
Calculation

Calculate the quantum yield (


) using the comparative equation:


  • 
    : Quantum yield of reference (1.0 for Rhodamine 101).
    
  • 
    : Refractive index of the solvent (MeOH = 1.328, EtOH = 1.361).
    
Workflow Visualization

QY_Determination Start Start: this compound Dilution Prepare 5 Dilutions (OD < 0.1) Start->Dilution Measure_Abs Measure Absorbance (UV-Vis) Dilution->Measure_Abs Aliquot A Measure_Fluo Measure Fluorescence (Emission Scan) Dilution->Measure_Fluo Aliquot B Plot Plot Integrated Area vs. OD Calculate Slope (S) Measure_Abs->Plot X-axis Data Integrate Integrate Emission Area Measure_Fluo->Integrate Integrate->Plot Y-axis Data Calc Calculate QY using Refractive Index Correction Plot->Calc

Figure 1: Self-validating workflow for Comparative Slope Method quantum yield determination.

Application: Bioconjugation via Amine Handle

The primary amine (-NH2) on BDP 581/591 allows for conjugation to carboxyl-containing biomolecules using EDC/NHS chemistry or direct reaction with NHS-ester activated ligands.

Reaction Mechanism

The amine acts as a nucleophile, attacking the carbonyl carbon of an NHS ester. This results in a stable amide bond, permanently attaching the fluorophore to the target.

Protocol: Labeling a Carboxyl-Protein (Two-Step Method)

  • Activation: React Protein-COOH with EDC (10 eq) and NHS (10 eq) in MES buffer (pH 6.0) for 15 mins.

  • Buffer Exchange: Remove excess EDC via desalting column (Zeba Spin) into PBS (pH 7.4).

  • Conjugation: Add this compound (dissolved in DMSO) to the activated protein.

    • Ratio: 5-10 molar excess of dye.

    • Solvent: Final DMSO concentration < 10% to prevent protein denaturation.

  • Incubation: 2 hours at Room Temperature (Dark).

  • Purification: Remove free dye using Size Exclusion Chromatography (SEC) or Dialysis.

Conjugation Pathway Diagram

Bioconjugation Protein Target Protein (Carboxyl Group) Activated NHS-Ester Activated Protein (Unstable Intermediate) Protein->Activated Activation (pH 6.0) Activators EDC / NHS Activators->Activated Dye This compound Reaction Nucleophilic Attack (pH 7.2 - 8.0) Dye->Reaction Activated->Reaction Conjugate Stable BDP-Protein Conjugate (Amide Bond) Reaction->Conjugate

Figure 2: Two-step conjugation strategy utilizing the amine handle of BDP 581/591.

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters, 453(3), 278-282.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

Sources

molecular structure and weight of BDP 581/591 amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Bioconjugation of BDP 581/591 Amine

Executive Summary

This compound is a high-performance, borondipyrromethene (BODIPY) derivative engineered for the fluorescent labeling of biomolecules.[] Distinguished by its narrow emission bandwidth and high quantum yield, this fluorophore serves as a superior alternative to conventional dyes like Rhodamine or Texas Red in multi-color microscopy and flow cytometry.

This guide provides a rigorous technical analysis of the this compound, detailing its physicochemical properties, structural mechanics, and a validated bioconjugation workflow for covalent attachment to carboxylated targets.

Chemical Identity & Physicochemical Properties

The "581/591" nomenclature refers to the dye's excitation and emission maxima (in nm), placing it firmly in the orange-red region of the visible spectrum. The "Amine" designation indicates the presence of a primary amine (-NH₂) linker, serving as the nucleophilic handle for conjugation.

Table 1: Physicochemical Specifications
PropertyValueNotes
Molecular Weight 526.86 g/mol Based on typical salt form (e.g., HCl)
Molecular Formula C₂₈H₃₄N₄BClF₂OIncludes linker and core substituents
Excitation Max (

)
585 nmSlight solvatochromic shifts may occur
Emission Max (

)
594 nmNarrow Stokes shift (~9 nm)
Extinction Coefficient (

)
104,000 M⁻¹cm⁻¹High absorptivity enables low-concentration detection
Quantum Yield (

)
0.83Significantly brighter than TRITC
Solubility DMSO, DMF, MethanolLow water solubility; requires organic co-solvent
Appearance Dark crystalline solidProtect from light during storage (-20°C)

Structural Mechanics & Photophysics

The BODIPY Core

The BDP 581/591 scaffold consists of a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core. Unlike fluorescein, this core is electrically neutral and lacks significant ionic charge, contributing to its:

  • Photostability: Resistance to photobleaching under high-intensity excitation (e.g., confocal laser scanning).

  • pH Insensitivity: Fluorescence remains stable across the physiological pH range (pH 4–10).

Spectral Red-Shift Mechanism

Standard BODIPY dyes emit in the green (~503/512 nm). To achieve the 581/591 nm shift, the core is chemically modified with extended conjugation systems, typically via styryl or phenyl substituents at the 3,5-positions. This lowers the HOMO-LUMO gap, red-shifting the emission while maintaining the high quantum yield characteristic of the rigid BODIPY framework.

The Amine Linker

The primary amine is tethered to the fluorophore via a non-conjugated aliphatic spacer. This spacer decouples the reactive group from the fluorophore's


-electron system, ensuring that bioconjugation does not quench fluorescence or alter spectral properties.

Bioconjugation Protocol: Carboxyl-to-Amine Coupling

The following protocol details the conjugation of this compound to a carboxyl-containing biomolecule (e.g., a peptide or protein) using EDC/NHS activation. This method creates a stable amide bond.

Prerequisites:

  • Target: Protein/Peptide in amine-free buffer (PBS or MES, pH 6.0). Avoid Tris or Glycine.

  • Dye Stock: 10 mM this compound in anhydrous DMSO.

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Step-by-Step Methodology
  • Activation (The "Zero-Length" Step):

    • Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add EDC (10-fold molar excess over protein carboxyls) and NHS (25-fold molar excess).

    • Causality: Low pH (6.0) optimizes EDC stability and efficiency, preventing rapid hydrolysis before it reacts with the carboxyl groups.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange (Critical):

    • Remove excess EDC/NHS via a desalting column (e.g., PD-10) or rapid dialysis.

    • Elute into Reaction Buffer (PBS, pH 7.2–7.5).

    • Causality: The subsequent reaction with the amine dye requires a higher pH (near pKa of the amine) to ensure the dye's amine group is unprotonated and nucleophilic.

  • Conjugation:

    • Add the this compound stock solution to the activated protein.

    • Ratio: Use a 5–10 molar excess of dye over the protein.

    • Solvent Limit: Ensure final DMSO concentration is <10% to prevent protein denaturation.

    • Incubate for 2 hours at room temperature in the dark.

  • Purification:

    • Separate the conjugate from free dye using size-exclusion chromatography (Sephadex G-25) or extensive dialysis against PBS.

    • Validation: The free dye is hydrophobic; ensure the column is washed thoroughly.

Visualization of Reaction Pathways

Diagram 1: Bioconjugation Workflow (EDC/NHS Chemistry)

This diagram illustrates the transformation of the target carboxyl group into a reactive semi-stable amine-reactive ester, followed by the attack of the this compound.

Bioconjugation Target Target Biomolecule (Carboxyl Group -COOH) Activation Activation Step (EDC + NHS / pH 6.0) Target->Activation Activates Intermediate Semi-Stable NHS-Ester Intermediate Activation->Intermediate Forms Conjugate Final Conjugate (Stable Amide Bond) Intermediate->Conjugate Nucleophilic Attack Dye This compound (Nucleophile -NH2) Dye->Conjugate pH 7.2-7.5

Caption: Logical flow of the two-step EDC/NHS conjugation strategy, highlighting the critical pH shift required for optimal amine reactivity.

Quality Control & Validation

To ensure scientific integrity, the resulting conjugate must be validated for the Degree of Labeling (DOL) .

1. UV-Vis Absorbance Measurement: Measure absorbance at 280 nm (


, protein) and 585 nm (

, dye).

2. Correction Factor (CF): BDP 581/591 absorbs slightly at 280 nm. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[2]

3. Calculation:





  • Target DOL: Optimal labeling usually falls between 1.0 and 3.0 dyes per protein molecule. Higher ratios may lead to fluorescence quenching (homo-FRET) due to the small Stokes shift.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry).
  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters. (Foundational text on the 581/591 spectral shift mechanism).

Sources

Part 1: Executive Summary & Technical Core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: BDP 581/591 Amine (CAS 2183472-97-9) Advanced Fluorophore for Bioconjugation and Ratiometric ROS Sensing []

This compound (CAS 2183472-97-9) is a specialized derivative of the borondipyrromethene (BODIPY) fluorophore class.[][2] Unlike the lipophilic C11-BODIPY probe used strictly for membrane assays, this derivative possesses a primary amine functional group. This structural modification transforms the dye into a versatile building block, allowing researchers to conjugate the unique photophysical properties of the BDP 581/591 core—specifically its ratiometric response to Reactive Oxygen Species (ROS)—to carboxylic acid-containing biomolecules, drugs, or nanoparticles.

This guide details the physicochemical profile, conjugation chemistry, and signal transduction mechanisms of this compound, providing a validated roadmap for its application in high-fidelity bioimaging.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertyValue / Description
CAS Number 2183472-97-9
Chemical Name This compound; BDP 581/591-NH2
Molecular Formula C₂₈H₃₄BClF₂N₄O
Molecular Weight 526.86 g/mol
Excitation Max (λex) 585 nm (Orange/Red)
Emission Max (λem) 594 nm (Red)
Extinction Coefficient (ε) ~104,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.83
Solubility DMSO, DMF, DCM, Alcohols (Low water solubility)
Reactivity Primary Amine (-NH₂) targets Carboxyls (-COOH), NHS esters, Epoxides
ROS Sensitivity Yes (Oxidation of butadienyl linker shifts emission to ~510 nm)

Part 2: Mechanism of Action

The utility of BDP 581/591 stems from two distinct mechanisms: its conjugation capability and its ratiometric oxidation switch.

The Ratiometric ROS Switch

The core chromophore of BDP 581/591 contains a conjugated diene (polyunsaturated butadienyl) linker . In its reduced state, the dye emits bright red fluorescence (~590 nm). Upon interaction with peroxyl radicals or other ROS, this diene system is oxidized.

  • The Shift: Oxidation disrupts the π-electron conjugation, effectively shortening the chromophore system.

  • The Result: A hypsochromic shift (blue shift) occurs, moving emission from Red (~590 nm) to Green (~510 nm).

  • Advantage: This allows for ratiometric sensing (Green/Red intensity ratio), which cancels out variables like dye concentration, optical path length, and illumination intensity, providing a more accurate readout than intensity-only probes.

Visualizing the ROS Pathway

ROS_Mechanism cluster_legend Fluorescence State Reduced Reduced BDP 581/591 (Intact Diene) Oxidation Oxidation Reaction (Conjugation Disruption) Reduced->Oxidation Substrate ROS Reactive Oxygen Species (Peroxyl Radicals) ROS->Oxidation Initiator Oxidized Oxidized BDP Product (Shortened Chromophore) Oxidation->Oxidized Spectral Shift (590nm -> 510nm)

Figure 1: Ratiometric mechanism of BDP 581/591.[3] Oxidation of the diene linker by ROS triggers a permanent spectral shift from red to green fluorescence.

Part 3: Experimental Workflows

Protocol A: Conjugation to Carboxyl-Containing Biomolecules

Objective: Covalently attach this compound to a protein or small molecule containing a carboxylic acid using EDC/NHS chemistry.

Reagents:

  • Ligand: Target molecule with -COOH group.

  • Label: this compound (dissolved in anhydrous DMSO at 10 mg/mL).

  • Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: MES Buffer (0.1 M, pH 6.0).

  • Coupling Buffer: PBS (pH 7.2 - 7.5) or Bicarbonate buffer.

Step-by-Step Methodology:

  • Carboxyl Activation:

    • Dissolve the target ligand in Activation Buffer (MES, pH 6.0).

    • Add EDC (10-fold molar excess over carboxyls) and Sulfo-NHS (10-fold molar excess).

    • Scientific Rationale: Acidic pH (6.0) optimizes EDC stability and activation efficiency, preventing rapid hydrolysis of the intermediate o-acylisourea.

    • Incubate for 15–30 minutes at room temperature.

  • Buffer Exchange (Critical):

    • The amine reaction requires a neutral to slightly basic pH (to deprotonate the amine).

    • Rapidly desalt or dilute the activated ligand into Coupling Buffer (PBS, pH 7.4).

    • Note: If the target is a small molecule, you may adjust pH with base instead of desalting, but avoid hydrolysis of the active ester.

  • Conjugation:

    • Add this compound (from DMSO stock) to the activated ligand.

    • Ratio: Use a 1.2 to 2-fold molar excess of dye if labeling a small molecule; use lower ratios for proteins to prevent over-labeling and quenching.

    • Maintain organic solvent (DMSO) concentration below 10-20% if the target is a protein to prevent denaturation.

    • Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Small Molecules: HPLC or Silica Gel Chromatography.

    • Proteins: Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis to remove unreacted dye.

Visualizing the Conjugation Workflow

Conjugation_Workflow Target Target Molecule (R-COOH) Activation Activation Phase (EDC + Sulfo-NHS / pH 6.0) Target->Activation Intermediate Semi-Stable NHS-Ester Intermediate Activation->Intermediate O-acylisourea -> NHS Ester Coupling Coupling Phase (Add this compound / pH 7.4) Intermediate->Coupling Nucleophilic Attack Final Stable Conjugate (Amide Bond Formation) Coupling->Final Byproduct: NHS

Figure 2: Two-step conjugation strategy utilizing EDC/NHS chemistry to link this compound to carboxyl groups.

Part 4: Critical Analysis & Troubleshooting (E-E-A-T)

1. Solubility Management: BDP 581/591 is hydrophobic.[4][5] When labeling hydrophilic proteins, the dye can precipitate if added too quickly or if the % DMSO exceeds the buffer capacity.

  • Solution: Add the dye stock dropwise while vortexing the protein solution. Ensure the final DMSO concentration is <10%.

2. Photostability vs. Oxidation: While BDP 581/591 is generally photostable (resistant to bleaching by light), it is chemically unstable by design in the presence of ROS.

  • Control: Always store stock solutions under inert gas (Argon/Nitrogen) at -20°C. Avoid aerated buffers during long-term storage of the conjugate.

3. Spectral Overlap: The red emission (594 nm) overlaps with Texas Red and Alexa Fluor 594. The oxidized green emission (510 nm) overlaps with FITC/GFP.

  • Experimental Design: Do not use GFP-tagged proteins in the same channel if you intend to use the ratiometric ROS sensing feature, as the "oxidized" signal will be indistinguishable from GFP.

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters, 453(3), 278-282.
  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine, 33(4), 473-490.

Sources

An In-depth Technical Guide to the Mechanism and Application of BDP 581/591 for Monitoring Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating cellular stress pathways, the accurate detection of lipid peroxidation is paramount. This guide provides a comprehensive overview of the fluorescent probe BDP 581/591, detailing its mechanism of action, practical applications, and field-proven insights for its effective use.

Introduction: The Critical Role of Lipid Peroxidation and its Detection

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and is implicated in a wide array of pathologies, including neurodegenerative diseases, atherosclerosis, and cancer.[1][2] A particularly significant form of regulated cell death driven by iron-dependent lipid peroxidation is ferroptosis.[1][2] The ability to precisely monitor lipid peroxidation in living cells is therefore a critical tool for understanding disease mechanisms and for the development of novel therapeutics.

BDP 581/591 C11 is a highly sensitive, ratiometric fluorescent probe designed specifically for the detection of lipid peroxidation in live cells.[1][2][3] Its lipophilic nature ensures it readily incorporates into cellular membranes, the primary site of lipid peroxidation.[4] Upon reaction with lipid radicals, the probe undergoes a dramatic and quantifiable shift in its fluorescence emission, providing a robust readout of oxidative stress.[5][6]

The Core Mechanism: A Tale of Two Fluorophores

The power of BDP 581/591 lies in its ratiometric nature, which is a direct consequence of a change in its chemical structure upon oxidation. This ratiometric capability minimizes variability from factors such as probe concentration, excitation intensity, and photobleaching.[2]

The Unoxidized State: Red Fluorescence

In its native, unoxidized state, the BDP 581/591 molecule contains a polyunsaturated butadienyl portion conjugated to the core BODIPY fluorophore.[1][2] This extended π-electron system is responsible for the probe's characteristic red fluorescence.

The Oxidized State: Green Fluorescence

During lipid peroxidation, highly reactive lipid radicals are generated.[5][6] BDP 581/591 is specifically designed to react with these lipid radicals, not the lipid peroxides themselves.[5][6] This reaction leads to the oxidation of the butadienyl group.[1][2][7] The oxidation disrupts the extended π-conjugation between the phenylbutadiene moiety and the BODIPY core.[8] This alteration in the electronic structure results in a significant blue shift of the fluorescence emission, from red to green.[1][2][4][5]

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} caption { label="Mechanism of BDP 581/591 Fluorescence Shift"; fontsize=12; fontname="Arial"; }

Figure 1. A diagram illustrating the fluorescence shift of BDP 581/591 upon oxidation.

Spectral Properties

The distinct spectral properties of the two states of BDP 581/591 are the foundation for its use in ratiometric analysis.

StateExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield
Reduced ~581~5910.83[9]
Oxidized ~488~510-515Not reported

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the use of BDP 581/591 in cell-based assays. Optimization for specific cell types and experimental conditions is recommended.[10]

Reagent Preparation
  • Stock Solution: Prepare a 10 mM stock solution of BDP 581/591 C11 in anhydrous DMSO.[1][2] For example, dissolve 1 mg of the probe in 198.26 µL of DMSO.[1]

  • Storage: Store the stock solution at -20°C, protected from light. In its lyophilized form, the product is stable for 12 months.[1] The reconstituted DMSO stock solution is stable for at least one month at -20°C.[5]

  • Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in serum-free medium or an appropriate buffer like Hanks' Balanced Salt Solution (HBSS).[1][2][5] The working solution should be prepared fresh and not stored.[5]

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

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} caption { label="Workflow for Staining Adherent Cells"; fontsize=12; fontname="Arial"; }

Staining Protocol for Suspension Cells (Flow Cytometry)

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} caption { label="Workflow for Staining Suspension Cells"; fontsize=12; fontname="Arial"; }

Controls for a Self-Validating System

To ensure the integrity of your data, it is crucial to include both positive and negative controls.

  • Positive Control: Treat cells with a known inducer of lipid peroxidation, such as cumene hydroperoxide (100 µM for 2 hours) or tert-butyl hydroperoxide (t-BHP).[2]

  • Negative Control: Pre-treat cells with an antioxidant, such as α-tocopherol or butylated hydroxytoluene, before inducing oxidative stress.[10]

Data Acquisition and Analysis

Fluorescence Microscopy

For imaging, use appropriate filter sets to capture both the red and green fluorescence.

  • Reduced form (Red): Excitation ~568-581 nm, Emission ~591-610 nm (e.g., Texas Red filter set).[2]

  • Oxidized form (Green): Excitation ~488 nm, Emission ~510-530 nm (e.g., FITC/GFP filter set).[11]

The level of lipid peroxidation can be quantified by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Flow Cytometry

For flow cytometry, the oxidized green fluorescence is typically detected in the FL1 channel (e.g., 530/30 nm bandpass filter) using a 488 nm excitation laser.[10][11] The red fluorescence can be detected in a separate channel (e.g., PE-Texas Red). The ratio of green to red fluorescence intensity is then calculated for each cell population.

Field-Proven Insights and Troubleshooting

  • Subcellular Localization: BDP 581/591 C11 is lipophilic and primarily localizes to cellular membranes.[1][4]

  • Probe Sensitivity: The probe is approximately twice as sensitive to oxidation as arachidonic acid, a common polyunsaturated fatty acid.[4]

  • Potential for Photobleaching and Oxidation: Like all fluorescent probes, BDP 581/591 can be susceptible to photobleaching and auto-oxidation, especially under high-intensity light exposure.[] It is advisable to minimize light exposure and include appropriate controls.

  • Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect probe uptake and cellular responses.

  • Serum-Free Conditions: It is recommended to perform the staining and treatment in serum-free media, as serum components can interfere with the probe and the induction of oxidative stress.

Conclusion

BDP 581/591 C11 is a powerful and versatile tool for the real-time monitoring of lipid peroxidation in living cells. Its ratiometric fluorescence shift provides a robust and quantifiable measure of oxidative stress, making it an invaluable probe for research in a wide range of fields, from fundamental cell biology to drug discovery. By understanding the underlying mechanism and adhering to carefully controlled experimental protocols, researchers can confidently employ this probe to gain critical insights into the role of lipid peroxidation in health and disease.

References

  • Lipid Peroxidation Probe -BDP 581/591 C11-. (2023, May 19). Dojindo Molecular Technologies, Inc. Retrieved February 9, 2026, from [Link]

  • Pap, E. H., Drummen, G. P., Winter, V. J., & Kooij, T. W. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters, 453(3), 278–282. [Link]

  • Shift in Bodipy 581/591 C 11 fluorescence measured by flow cytometer.... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023, January 13). AIP Publishing. Retrieved February 9, 2026, from [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Lipid Peroxidation Probe -BDP 581/591 C11-. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved February 9, 2026, from [Link]

  • Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 v1. (2025, January 23). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Microscope tutorial - troubleshooting PAS stains. (2019, May 20). YouTube. Retrieved February 9, 2026, from [Link]

Sources

Technical Deep Dive: Photophysical Characterization & Application of BODIPY 581/591 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BODIPY 581/591 (specifically its C11-derivative) represents the gold standard for ratiometric quantification of lipid peroxidation (LPO) in live cells.[1] Unlike generic ROS sensors (e.g., H2DCFDA) that measure cytosolic oxidative stress, BODIPY 581/591 is lipophilic, intercalating directly into biological membranes.[2] Its utility has surged recently due to the focus on ferroptosis , an iron-dependent form of cell death driven by phospholipid peroxidation.

This guide dissects the photophysical shift that occurs upon oxidation, providing a validated roadmap for researchers to distinguish specific lipid oxidation events from general oxidative noise.

Molecular Architecture & Mechanism of Action

The core utility of BODIPY 581/591 lies in its engineered susceptibility to oxidation. The fluorophore is linked to a lipophilic tail (C11) via a polyunsaturated butadienyl linker .

The Butadienyl "Fuse"

In its reduced (native) state, the butadienyl linker extends the


-conjugation of the BODIPY core. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in red fluorescence.

Upon attack by lipid peroxyl radicals (LOO•) or reactive oxygen species (ROS), this butadienyl double bond is cleaved or chemically modified.[3] This breaks the extended conjugation, reverting the fluorophore to a core BODIPY structure with a wider energy gap, shifting emission to the green spectrum.

Mechanism Diagram

The following diagram illustrates the transition from the intact, membrane-embedded state to the oxidized signaling state.

G Intact Intact C11-BODIPY (Reduced) Membrane Membrane Intercalation (Lipid Bilayer) Intact->Membrane Partitioning Reaction Oxidation of Butadienyl Linker Membrane->Reaction Exposure ROS Lipid Radicals / ROS (LOO•, OH•) ROS->Reaction Attack Oxidized Oxidized C11-BODIPY (Truncated Conjugation) Reaction->Oxidized Cleavage Signal Emission Shift Red -> Green Oxidized->Signal Readout

Figure 1: Mechanistic pathway of BODIPY 581/591 oxidation. The probe partitions into membranes where the butadienyl linker acts as a specific sensor for lipid radicals.

Photophysical Characterization

The power of this probe is its ratiometric nature.[4][5] By measuring the ratio of Green (Oxidized) to Red (Reduced) fluorescence, researchers can normalize for differences in probe uptake and cell thickness, which is impossible with single-intensity probes.

Spectral Properties Table[5][6][7]
PropertyReduced State (Intact)Oxidized State (Reacted)
Excitation Max 581 nm~500 nm (often excited at 488 nm)
Emission Max 591 nm510 nm
Visual Color RedGreen
Flow Cytometry Channel PE / RFP / TRITCFITC / GFP
Conjugation Status Extended polyunsaturated chainTruncated core system
Quantum Yield High (~0.85 in MeOH)High (Comparable to Fluorescein)
Lipophilicity High (Membrane retained)High (Remains in membrane)

Critical Insight: The oxidized product remains lipophilic.[2] Unlike some probes that leak out after oxidation, the C11 chain ensures the signal remains localized to the membrane, preserving spatial resolution in microscopy [1].

Experimental Protocols

Preparation & Storage
  • Stock Solution: Dissolve 1 mg in anhydrous DMSO to create a ~10 mM stock.

  • Storage: Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution: Dilute to 1–10 µM in HBSS or Phenol Red-free media immediately before use.

Staining Workflow (Flow Cytometry & Microscopy)

This protocol is optimized to minimize background oxidation and maximize signal stability.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Staining cluster_2 Phase 3: Induction & Analysis Step1 Cell Seeding (Adherent or Suspension) Step2 Wash Cells (HBSS/PBS) Step1->Step2 Step3 Stain with C11-BODIPY (2-5 µM, 30 min @ 37°C) Step2->Step3 Step4 Wash Excess Dye (Remove background) Step3->Step4 Step5 Induce Ferroptosis/Oxidation (e.g., RSL3, Erastin, CuOOH) Step4->Step5 Step6 Acquisition (Flow/Microscopy) Simultaneous 488nm & 561nm Ex Step5->Step6

Figure 2: Step-by-step experimental workflow for C11-BODIPY 581/591 assays.

Detailed Methodology
  • Pulse-Chase Staining: Unlike many dyes, it is often better to stain cells before inducing severe oxidative stress (pulse-chase) to monitor the kinetics of peroxidation, although simultaneous incubation is possible for short treatments.

  • Concentration: Use 2 µM for lymphocytes/suspension cells and 5-10 µM for adherent cells. Higher concentrations can lead to self-quenching [2].

  • Induction:

    • Positive Control:[6] Cumene Hydroperoxide (CuOOH) at 100 µM for 1-2 hours.

    • Ferroptosis Inducers: Erastin (Class I) or RSL3 (Class II).

    • Negative Control: Co-treatment with Ferrostatin-1 (Fer-1) or Liproxstatin-1.

  • Acquisition (Flow Cytometry):

    • Excitation: Use 488 nm laser for the Green channel and 561 nm (or 488 nm with appropriate filters) for the Red channel.

    • Filters: Collect Green emission (510-540 nm) and Red emission (580-600 nm).

    • Gating: Gate on live singlets. Plot "Green Fluorescence" (Y-axis) vs. "Red Fluorescence" (X-axis). Oxidizing cells will shift diagonally Up and Left.

Expert Insights & Troubleshooting

The "Dual Pool" Phenomenon

Research indicates BODIPY 581/591 localizes in two distinct membrane pools: a shallow pool and a deep pool. This broad coverage makes it an excellent general sensor for membrane damage but less specific for identifying exactly where in the lipid tail oxidation is occurring compared to newer, targeted probes [3].

Common Pitfalls
  • Photo-oxidation: The probe itself is sensitive to light. Excessive exposure to excitation light (especially under a microscope) can artificially oxidize the probe, creating false positives. Always perform "No Treatment" controls with identical imaging parameters.

  • Serum Interference: High serum (FBS) concentrations during staining can bind the lipophilic probe, reducing cellular uptake. Stain in serum-free HBSS or PBS, then switch back to complete media for the induction phase if necessary.

  • Spectral Bleed-through: While the emission peaks are distinct (510 vs 591 nm), the broad emission tail of the green form can bleed into the red channel if filters are too wide. Compensation controls (fully oxidized vs. fully reduced) are mandatory for flow cytometry.

Validation Logic

A true ferroptotic signal must satisfy the following logic gate:

  • Increase in Green/Red ratio.

  • Reversal of this increase by Ferrostatin-1 or Vitamin E.

  • No Reversal by Z-VAD-FMK (apoptosis inhibitor).

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters.

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[2] Free Radical Biology and Medicine.

  • Martinez, S. R., et al. (2020). Lipid peroxidation: chemical mechanisms, biological implications and analytical determination. British Journal of Pharmacology.

Sources

A Senior Application Scientist's Guide to BDP 581/591: Interrogating Lipid Peroxidation with Ratiometric Precision

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of BDP 581/591, a fluorescent probe renowned for its sensitivity in detecting lipid peroxidation, a key event in cellular oxidative stress and a hallmark of ferroptotic cell death. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the core principles, experimental nuances, and data interpretation strategies necessary for robust and reproducible results.

Introduction: The Critical Role of Lipid Peroxidation and its Detection

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a range of pathologies including neurodegenerative diseases, cancer, and atherosclerosis.[1] A primary target of ROS-induced damage is the lipid-rich environment of cellular membranes. The oxidative degradation of lipids, known as lipid peroxidation, disrupts membrane integrity, alters signaling pathways, and can ultimately trigger programmed cell death.[1][2]

One such form of regulated cell death, ferroptosis, is characterized by iron-dependent lipid peroxidation.[1][2][3] The ability to accurately measure lipid peroxidation is therefore crucial for understanding the mechanisms of these diseases and for the development of novel therapeutics. BDP 581/591 (also known as C11-BODIPY 581/591) has emerged as a powerful tool for this purpose, offering a ratiometric fluorescent readout that provides a sensitive and internally controlled measure of this critical cellular process.[1][2]

The BDP 581/591 Probe: Structure and Ratiometric Reporting of Lipid Radicals

BDP 581/591 is a lipophilic fluorescent dye belonging to the borondipyrromethene (BODIPY) family. Its structure incorporates an 11-carbon aliphatic chain (C11), which facilitates its integration into cellular membranes and other lipid-rich structures.[4] The key to its function as a lipid peroxidation sensor lies in its polyunsaturated butadienyl moiety.[1][2]

In its native, unoxidized state, the extended π-conjugation of the molecule results in red fluorescence. However, upon interaction with lipid radicals, the butadienyl portion is oxidized. This disrupts the conjugated system, leading to a dramatic shift in the probe's fluorescence to the green spectrum.[1][2][5] It is critical to understand that BDP 581/591 does not directly react with stable lipid peroxides but rather with the lipid radicals that are intermediates in the lipid peroxidation chain reaction.[5][6][7] This reactivity with transient radical species makes it a highly sensitive indicator of ongoing lipid peroxidation.

The ratiometric nature of BDP 581/591 is a significant advantage. By measuring the ratio of the green (oxidized) to red (unoxidized) fluorescence, one can obtain a quantitative measure of lipid peroxidation that is largely independent of variations in probe concentration, excitation intensity, and photobleaching.[1]

Below is a diagram illustrating the workflow for utilizing BDP 581/591 to detect lipid peroxidation.

G cluster_prep Probe Preparation & Cell Loading cluster_treatment Experimental Treatment cluster_detection Detection & Analysis prep_stock Prepare 10 mM BDP 581/591 stock solution in anhydrous DMSO prep_working Dilute stock to 1-2 µM in cell culture medium prep_stock->prep_working cell_loading Incubate cells with working solution for 30 min at 37°C prep_working->cell_loading wash1 Wash cells twice with HBSS cell_loading->wash1 treatment Add desired treatments (e.g., ferroptosis inducers, antioxidants) wash1->treatment incubation Incubate for the appropriate duration treatment->incubation microscopy Fluorescence Microscopy incubation->microscopy flow Flow Cytometry incubation->flow plate_reader Plate Reader incubation->plate_reader analysis Ratiometric Analysis (Green/Red Fluorescence) microscopy->analysis flow->analysis plate_reader->analysis caption Experimental Workflow for BDP 581/591-based Lipid Peroxidation Assay

Caption: A generalized workflow for assessing lipid peroxidation using BDP 581/591.

Spectral Properties and Instrument Settings

A thorough understanding of the spectral characteristics of BDP 581/591 is fundamental for accurate data acquisition. The table below summarizes the key spectral properties of the probe in its reduced and oxidized states.

StateExcitation Max (nm)Emission Max (nm)Common Filter Sets
Reduced 581591TRITC, Texas Red, Cy3
Oxidized 488-500510FITC, GFP
Table 1: Spectral properties of BDP 581/591.[1][2][4][8]

When designing experiments, it is crucial to select appropriate filter sets or laser lines and emission detectors to capture both the red and green fluorescence signals. For flow cytometry, the oxidized form is typically detected in the FITC or equivalent channel, while the reduced form is detected in the PE or a similar channel.[9]

Detailed Experimental Protocols

The following protocols provide a starting point for using BDP 581/591 in common cell-based assays. As with any experimental procedure, optimization for specific cell types and experimental conditions is highly recommended.

Reagent Preparation
  • BDP 581/591 Stock Solution (10 mM): Dissolve 1 mg of BDP 581/591 in 198.26 µL of high-quality anhydrous DMSO.[2] Store the stock solution at -20°C, protected from light. The solution is stable for at least one month at -20°C.[7]

  • BDP 581/591 Working Solution (1-2 µM): On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-2 µM.[2][10] Prepare this solution fresh for each experiment.

  • Positive Control (Optional but Recommended):

    • Cumene hydroperoxide (100 µM): Prepare a 100 mM stock solution in ethanol. Dilute to a final concentration of 100 µM in cell culture medium and incubate with cells for 2 hours at 37°C to induce lipid peroxidation.[1]

    • Ferroptosis Inducers (e.g., Erastin, RSL3): The optimal concentration and incubation time should be determined empirically for the cell line of interest. These compounds can serve as robust positive controls for lipid peroxidation in the context of ferroptosis.[3][9]

Protocol for Fluorescence Microscopy
  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere overnight.

  • Cell Staining:

    • Remove the culture medium and wash the cells twice with pre-warmed HBSS.

    • Add the BDP 581/591 working solution to the cells and incubate for 30 minutes at 37°C.[2][10]

  • Washing: Discard the staining solution and wash the cells twice with HBSS.[2][10]

  • Treatment: Add the desired experimental treatments (e.g., test compounds, positive controls) dissolved in the appropriate cell culture medium or buffer.

  • Image Acquisition:

    • Image the cells using a fluorescence microscope equipped with filter sets for both red and green fluorescence (e.g., TRITC/FITC or Texas Red/GFP).

    • Acquire images in both channels for each field of view.

  • Image Analysis:

    • Quantify the mean fluorescence intensity in both the green and red channels for individual cells or regions of interest.

    • Calculate the ratio of the green to red fluorescence intensity to determine the extent of lipid peroxidation.

Protocol for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Cell Staining:

    • Incubate the cells with the BDP 581/591 working solution for 30 minutes at 37°C.[9]

    • (Optional) If co-staining with surface antibodies, perform the BDP 581/591 staining first, then wash and proceed with the antibody staining protocol on ice.[9]

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).

  • Treatment: Resuspend the cells in medium containing the desired treatments and incubate for the appropriate duration.

  • Data Acquisition:

    • Analyze the cells on a flow cytometer equipped with lasers and detectors to measure both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.[9]

    • It is advisable to include a viability dye to exclude dead cells from the analysis.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the shift in fluorescence from the red to the green channel. An increase in the green fluorescence intensity indicates lipid peroxidation.

    • The ratio of the geometric mean fluorescence intensity (gMFI) of the green to the red channel can be used for quantification.[9]

The following diagram illustrates the signaling pathway leading to lipid peroxidation and its detection by BDP 581/591.

G cluster_stimulus Oxidative Stimulus cluster_process Lipid Peroxidation Cascade cluster_detection_probe BDP 581/591 Detection ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes ROS->PUFA Iron Fe²⁺ Iron->PUFA Lipid_Radical Lipid Radicals (L•) PUFA->Lipid_Radical H• abstraction Lipid_Peroxide Lipid Peroxides (LOOH) Lipid_Radical->Lipid_Peroxide + O₂ BDP_red BDP 581/591 (Reduced) Red Fluorescence Lipid_Radical->BDP_red Reacts with Lipid_Peroxide->Lipid_Radical Chain Reaction BDP_green BDP 581/591 (Oxidized) Green Fluorescence BDP_red->BDP_green Oxidation caption_probe Mechanism of BDP 581/591 in detecting lipid peroxidation.

Caption: The role of BDP 581/591 in the lipid peroxidation pathway.

Essential Controls and Considerations for Scientific Rigor

To ensure the validity of your findings, it is imperative to include appropriate controls in your experiments.

  • Unstained Control: To determine the background fluorescence of your cells.

  • Vehicle Control: To account for any effects of the solvent used to dissolve your test compounds.

  • Positive Control: As mentioned previously, using a known inducer of lipid peroxidation (e.g., cumene hydroperoxide, RSL3) is essential to confirm that the probe is working as expected in your system.

  • Negative Control (Antioxidant): Co-treatment with a lipophilic antioxidant, such as Ferrostatin-1 for ferroptosis studies, can help to confirm that the observed fluorescence shift is indeed due to lipid peroxidation.[11]

It is also important to be aware of the potential for artifacts. While BDP 581/591 is generally photostable, excessive laser power or exposure can lead to photobleaching.[12][] Additionally, while the probe is specific for lipid radicals, it is prudent to consider the broader oxidative state of the cell. In some cases, it may be beneficial to use other ROS indicators in parallel to gain a more comprehensive understanding of the cellular oxidative stress profile.[9]

Data Interpretation and Troubleshooting

The primary output of a BDP 581/591 experiment is the ratio of green to red fluorescence. An increase in this ratio is indicative of an increase in lipid peroxidation.

Common Troubleshooting Scenarios:

  • High background fluorescence: This could be due to incomplete washing, the use of a working solution that is too concentrated, or autofluorescence from the cells or medium. Optimize washing steps and titrate the probe concentration.

  • No signal or weak signal with positive control: Ensure that the stock solution has been stored correctly and that the working solution was freshly prepared. Verify the activity of your positive control. Check instrument settings to ensure that both red and green fluorescence are being captured efficiently.

  • Signal in the vehicle control: The vehicle (e.g., DMSO) may be inducing some level of oxidative stress. Lower the concentration of the vehicle if possible.

Conclusion

BDP 581/591 is a powerful and versatile tool for the investigation of lipid peroxidation. Its ratiometric readout provides a robust and quantitative measure of this critical cellular process. By understanding the underlying mechanism of the probe, carefully designing experiments with appropriate controls, and correctly interpreting the data, researchers can gain valuable insights into the role of lipid peroxidation in health and disease.

References

  • ROS Assay Kit -Highly Sensitive DCFH-DA-. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Pap, E. H., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine, 33(4), 473-490. Retrieved from [Link]

  • Lipid Peroxidation Probe -BDP 581/591 C11-. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Lipid Peroxidation Probe -BDP 581/591 C11- (L267) Protocol. (2023). Dojindo Molecular Technologies. Retrieved from [Link]

  • Gaschler, M. M., & Stockwell, B. R. (2017). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. In Lipidomics (pp. 201-210). Humana Press, New York, NY. Retrieved from [Link]

  • C11-BODIPY Flow Cytometry. (2024). Reddit. Retrieved from [Link]

  • Martinez, A. M., Kim, A., & Yang, W. S. (2020). Detection of Ferroptosis by BODIPY™ 581/591 C11. Methods in Molecular Biology, 2108, 125-130. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2012). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. Methods in Molecular Biology, 837, 1-17. Retrieved from [Link]

  • Is there a ferroptosis (lipid peroxidation) detection method that does not use Bodipy (581/591)-C11?. (2021). ResearchGate. Retrieved from [Link]

  • Gaschler, M. M., et al. (2018). C11-BODIPY(581/591) imaging for lipid peroxidation. ResearchGate. Retrieved from [Link]

  • Lipid peroxidation assay in an ischemia-reperfusion cell model with NCLX inhibitors using the CLARIOstar Plus. (n.d.). BMG LABTECH. Retrieved from [Link]

Sources

Two-Photon Absorption & Imaging Guide: BDP 581/591 (C11-BODIPY)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 (commonly referred to as C11-BODIPY 581/591 ) is a premier ratiometric fluorescent probe designed for the detection of lipid peroxidation (LPO) in live cells and model membranes.[1] Unlike varying intensity probes, BDP 581/591 undergoes a spectral shift upon oxidation, transforming from a red-fluorescent state to a green-fluorescent state.[2]

In the context of Two-Photon Excitation Microscopy (2PEM) , this probe exhibits a significant non-linear absorption cross-section, particularly in the Near-Infrared (NIR) window (800–950 nm). This guide details the photophysical properties, two-photon absorption (2PA) cross-sections, and validated workflows for high-resolution ratiometric imaging.

Photophysical Profile

The utility of BDP 581/591 lies in its oxidation-dependent spectral shift.[1][3][4] The polyunsaturated butadienyl linker within the fluorophore acts as the sensing moiety. Upon reaction with lipid hydroperoxides or reactive oxygen species (ROS), conjugation is interrupted, causing a hypsochromic shift.

Linear (One-Photon) Properties
StateExcitation Max (

)
Emission Max (

)
Fluorescence ColorQuantum Yield (

)
Reduced (Intact) 581 nm591 nmRed~0.85
Oxidized 488–500 nm510 nmGreen~0.80
Two-Photon Absorption (2PA) Mechanism

Unlike single-photon excitation which requires UV/Visible light, 2PA utilizes two lower-energy NIR photons absorbed simultaneously. This provides intrinsic z-sectioning and reduced phototoxicity outside the focal plane.

2PA Cross-Section (

) Data

While exact GM spectra for BDP 581/591 are protocol-dependent, structural analogues and experimental data (e.g., PALPv2 protocols) establish the following operational parameters:

  • Peak 2PA Wavelength: ~800–900 nm (Broad absorption band).

  • Cross-Section Value: Estimated 30–80 GM (Goeppert-Mayer units) at 800 nm.

    • Note: Extended conjugation BODIPY derivatives can reach >100 GM, but the core sensing mechanism relies on the butadienyl system.

  • Photo-Oxidation Threshold: High-power exposure at 800 nm is sufficient to induce peroxidation (used in photodynamic applications), while lower power allows for imaging.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the ratiometric shift mechanism and the 2P excitation process.

BDP_Mechanism cluster_0 Reduced State (Intact Probe) cluster_1 Oxidation Event cluster_2 Oxidized State Reduced BDP 581/591 (Polyunsaturated Linker) RedFluo Red Fluorescence (Em: 591 nm) Reduced->RedFluo 2P Excitation (800-950 nm) Oxidized Truncated Fluorophore (Loss of Conjugation) Reduced->Oxidized Reaction with ROS ROS ROS / Lipid Peroxides (OH•, ROO•) ROS->Oxidized GreenFluo Green Fluorescence (Em: 510 nm) Oxidized->GreenFluo 2P Excitation (800-950 nm)

Figure 1: Mechanism of BDP 581/591 ratiometric shift. Oxidation of the butadienyl linker shortens the π-conjugation, shifting emission from red to green.[2]

Experimental Workflow: Two-Photon Ratiometric Imaging

Reagent Preparation
  • Stock Solution: Dissolve 1 mg BDP 581/591 in anhydrous DMSO to create a 1–5 mM stock. Store at -20°C under argon, protected from light.

  • Working Solution: Dilute stock into HBSS or phenol-red-free media to 1–5 µM .

    • Critical: Avoid serum (FBS) during loading if possible, as albumin can bind the dye.

Staining Protocol
  • Wash: Rinse cells 2x with HBSS.

  • Incubate: Apply working solution for 30 minutes at 37°C.

  • Wash: Rinse 2x with HBSS to remove excess probe.

  • Recovery: Incubate in fresh media for 10 minutes to allow membrane equilibration.

Two-Photon Microscopy Setup

This protocol assumes a tunable Ti:Sapphire laser source.

ParameterSettingRationale
Excitation Wavelength 800 nm or 920 nm 800 nm excites both forms but may induce oxidation at high power. 920 nm is gentler for long-term imaging.
Laser Power < 5–10 mW (at sample)Minimize photo-induced oxidation (artifactual signal).
Objective 20x–60x Water ImmersionHigh NA (>1.0) required for efficient 2P excitation.
Detection Channel 1 500–540 nm (Green)Detects Oxidized form.
Detection Channel 2 580–620 nm (Red)Detects Reduced (Intact) form.
Dichroic Mirror 560 nm LPSplits emission into Green and Red channels.
Imaging Workflow Diagram

Workflow cluster_microscopy 2P Microscopy Acquisition Start Start: Live Cells Stain Stain with BDP 581/591 (2 µM, 30 min) Start->Stain Wash Wash & Equilibrate (HBSS) Stain->Wash Sample Sample Plane Wash->Sample Laser Ti:Sapphire Laser (Excitation: 800-920 nm) Laser->Sample Excitation Dichroic Dichroic Splitter (560 nm) Sample->Dichroic Emission Det_G PMT 1: Green (500-540 nm) Dichroic->Det_G < 560 nm Det_R PMT 2: Red (590-620 nm) Dichroic->Det_R > 560 nm Calc Ratiometric Analysis Ratio = G / (G + R) Det_G->Calc Det_R->Calc

Figure 2: Two-Photon Ratiometric Imaging Workflow. Simultaneous excitation allows real-time ratio calculation.

Data Analysis & Interpretation

To quantify lipid peroxidation, calculate the ratiometric index (


) for each pixel or Region of Interest (ROI):


  • 
     : Intact membrane (Low lipid peroxidation).
    
  • 
     : High lipid peroxidation (Ferroptosis, oxidative stress).
    

Troubleshooting Note:

  • Artifactual Oxidation: If the green signal increases solely due to laser scanning (without biological stimulus), reduce laser power or pixel dwell time. BDP 581/591 is sensitive to photo-oxidation.

  • Bleed-through: Ensure the 560 nm dichroic is efficient. The red form has a long tail; verify channel separation using single-color controls if possible.

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters. Link

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine. Link

  • Wang, W., et al. (2020). PALP: a rapid imaging technique for stratifying ferroptosis sensitivity in normal and tumor tissues in situ. Cell Chemical Biology (Discusses 2P excitation at 800 nm). Link

  • Krumova, K., & Cosa, G. (2016). BODIPY Dyes with Tunable Redox Potentials and Functional Groups for Further Derivatization. Comprehensive Series in Photochemical & Photobiological Sciences. Link

Sources

An In-depth Technical Guide to the Solubility of BDP 581/591 Amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP 581/591, a member of the boron-dipyrromethene (BODIPY) family of fluorescent dyes, is a versatile fluorophore with exceptional photophysical properties.[1] Its high fluorescence quantum yield, sharp excitation and emission peaks, and remarkable photostability make it a valuable tool in various life science and materials science applications.[1][] The amine-functionalized derivative, BDP 581/591 amine, allows for covalent labeling of biomolecules, making it particularly useful for creating fluorescent probes and conjugates.[3][4] However, a critical parameter governing its utility is its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles, and practical protocols for its handling and use in the laboratory.

The core structure of BODIPY dyes is generally hydrophobic, leading to poor solubility in aqueous solutions.[5] However, most BODIPY dyes, including this compound, are readily soluble in many common organic solvents.[][] This solubility is crucial for stock solution preparation, conjugation reactions, and purification procedures.[7] Understanding the solubility profile of this compound is therefore essential for designing and executing successful experiments.

Factors Influencing the Solubility of this compound

The solubility of a compound is determined by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Molecular Structure of this compound: The BDP 581/591 core is a largely nonpolar, aromatic structure.[8] The presence of the amine group introduces a polar, hydrogen-bonding capable functionality. The overall solubility in a given solvent will depend on the balance between the hydrophobic core and the hydrophilic amine group.

Solvent Properties:

  • Polarity: Polar solvents, particularly those that are aprotic (lacking acidic protons), are generally good solvents for this compound. They can interact with the polar amine group without interfering with the dye's fluorescent properties.

  • Hydrogen Bonding: Protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the amine-containing dye.[3][4]

  • Dielectric Constant: Solvents with a higher dielectric constant can better solvate the charged species that may be present, although the absorption and emission spectra of BODIPY dyes are known to be relatively insensitive to solvent polarity.[][9]

Solubility of this compound in Common Organic Solvents

Based on technical data sheets and general knowledge of BODIPY dyes, this compound exhibits good solubility in a range of common organic solvents.

SolventChemical FormulaPolarityNotes
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticExcellent solvent for creating concentrated stock solutions.[3][4][10][11]
Dimethylformamide (DMF) C₃H₇NOPolar AproticAnother excellent solvent for dissolving this compound, often used in conjugation reactions.[3][4][7]
Alcohols (e.g., Methanol, Ethanol) CH₃OH, C₂H₅OHPolar ProticGood solubility is reported for alcohols.[3][4][12] Methanol is often used for spectroscopic measurements.[12]
Dichloromethane (DCM) CH₂Cl₂NonpolarThe NHS ester derivative of BDP 581/591 shows good solubility in DCM, suggesting the amine form is also likely soluble.[13]

Experimental Protocol for Preparing a Stock Solution of this compound

This protocol provides a standardized method for preparing a stock solution of this compound, a crucial first step in many applications. The choice of solvent is critical and is often dictated by the downstream application. DMSO is a common choice due to its high solvating power and compatibility with many biological experiments when used at low final concentrations.[7][10][11]

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure
  • Pre-weighing (Optional but Recommended): If precise concentration is critical, accurately weigh the desired amount of this compound using an analytical balance. For less stringent applications, commercially available pre-weighed vials can be used.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock solution concentration (e.g., 10 mM). It is crucial to use anhydrous DMSO as water can affect the stability and solubility of the dye.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[10][11] For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices
  • Anhydrous DMSO: The use of anhydrous DMSO minimizes the risk of hydrolysis of the dye or other reactive components in a mixture, ensuring the integrity of the this compound.

  • Vortexing: Vigorous mixing is essential to overcome the intermolecular forces within the solid dye and facilitate its interaction with the solvent molecules, leading to complete dissolution.

  • Storage at -20°C and in the dark: Low temperatures slow down potential degradation reactions, while protection from light prevents photobleaching, thus preserving the fluorescent properties of the dye.[10][11]

Diagram: Workflow for Preparing a this compound Stock Solution

G cluster_prep Stock Solution Preparation start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect inspect->vortex Particulates Present store Store at -20°C, Protected from Light inspect->store Clear Solution end_prep Stock Solution Ready store->end_prep

Caption: Workflow for preparing a this compound stock solution.

Self-Validating System for Solubility Determination

To ensure the accuracy and reproducibility of your experiments, it is crucial to have a self-validating system for determining the solubility of this compound in a novel solvent or for a specific application requiring a high concentration.

Protocol for Determining Maximum Solubility
  • Serial Dilution Preparation: Prepare a series of known concentrations of this compound in the solvent of interest.

  • Spectrophotometric Analysis: Measure the absorbance of each solution at the dye's absorption maximum (approximately 581 nm).[4]

  • Beer-Lambert Law Application: Plot absorbance versus concentration. The relationship should be linear within the range of solubility. The point at which the linearity is lost indicates the saturation point of the dye in that solvent.

  • Visual Confirmation: Centrifuge the highest concentration samples. The presence of a pellet indicates that the solubility limit has been exceeded.

This method provides a quantitative measure of solubility and validates the concentration of the prepared stock solutions.

Diagram: Logic for Solubility Validation

G cluster_validation Solubility Validation Logic start_val Prepare Serial Dilutions measure_abs Measure Absorbance at 581 nm start_val->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot check_linearity Check for Linearity (Beer-Lambert Law) plot->check_linearity confirm_pellet Centrifuge and Check for Pellet check_linearity->confirm_pellet Non-linear soluble Solubility Confirmed check_linearity->soluble Linear confirm_pellet->soluble No Pellet insoluble Insoluble/Saturated confirm_pellet->insoluble Pellet Present

Caption: A logical workflow for validating the solubility of this compound.

Conclusion

This compound is a valuable fluorescent tool with good solubility in common polar organic solvents such as DMSO, DMF, and alcohols. Understanding the factors that govern its solubility and employing robust protocols for its preparation and validation are essential for obtaining reliable and reproducible experimental results. This guide provides the foundational knowledge and practical steps for researchers to confidently work with this compound in their scientific endeavors.

References

  • Wikipedia. (2023, December 1). BODIPY. Retrieved from [Link]

  • Google Patents. (n.d.). Method for enhancing the solubility of a colorant.
  • Dojindo Molecular Technologies, Inc. (2023, May 19). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]

  • Antibodies.com. (n.d.). BDP 581/591 NHS ester (A270075). Retrieved from [Link]

  • ChemRxiv. (2021, July 28). What Is Best Strategy for Water Soluble Fluorescence Dyes?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. Retrieved from [Link]

  • ACS Omega. (2021, March 23). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A new method for the determination of the solubility of disperse dyes. Retrieved from [Link]

  • MDPI. (2022, November 16). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Retrieved from [Link]

Sources

Technical Guide: BDP 581/591 Amine vs. C11-BODIPY (581/591)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 Amine and C11-BODIPY (581/591) share the same core fluorophore architecture—a boron-dipyrromethene (BODIPY) system modified with a butadienyl moiety.[1] This specific modification renders both molecules sensitive to oxidation by Reactive Oxygen Species (ROS), specifically lipid peroxyl radicals.

The critical difference lies in their functionalization and localization :

  • C11-BODIPY (581/591) is a Lipid Peroxidation Sensor .[1][2][3][4][5][6][7] It possesses a lipophilic undecanoic acid (C11) tail that intercalates into cellular membranes, making it the gold standard for detecting ferroptosis and membrane oxidative stress.

  • This compound is a Conjugatable ROS Sensor . It replaces the lipid tail with a reactive primary amine. This allows researchers to chemically link the ROS-sensing core to specific proteins, antibodies, or drugs, thereby measuring oxidative stress within specific subcellular compartments or on specific molecular targets, rather than generally in the lipid bilayer.

Part 1: Chemical Architecture & Mechanism

The "581/591" Core: A Ratiometric Switch

Both reagents rely on the same photochemical mechanism. The "581/591" designation refers to the excitation/emission maxima of the reduced (non-oxidized) state.[8]

  • Reduced State (Red Fluorescence): The conjugated diene (butadienyl) linker extends the

    
    -electron system of the BODIPY core, pushing the emission to the red spectrum (~590 nm).
    
  • Oxidation Event: Upon reaction with peroxyl radicals (ROO•) or other ROS, the butadienyl double bonds are cleaved or disrupted.[8]

  • Oxidized State (Green Fluorescence): The disruption shortens the

    
    -conjugation system, causing a hypsochromic (blue) shift. The molecule now fluoresces green (~510 nm), similar to unmodified BODIPY FL.[4]
    

This Red-to-Green shift allows for ratiometric analysis, which cancels out variables like dye concentration and cell thickness, providing a robust quantitative measurement of oxidation.[1]

Structural Comparison Logic

G Core BODIPY 581/591 Core (Butadienyl-BODIPY) Sub1 Functionalization Core->Sub1 C11 Undecanoic Acid Tail (C11) Sub1->C11 Lipophilic Amine Primary Amine Linker (-NH2) Sub1->Amine Reactive Func1 Membrane Intercalation C11->Func1 Func2 Bioconjugation (NHS/EDC) Amine->Func2 App1 Lipid Peroxidation / Ferroptosis (General Membrane) Func1->App1 App2 Targeted ROS Sensing (Protein/Organelle Specific) Func2->App2

Figure 1: Structural divergence determining the application of BDP 581/591 variants.

Part 2: Spectral Properties & Data[9]

The spectral properties are identical for the core fluorophore but can be influenced slightly by the solvent environment (lipid bilayer vs. aqueous protein surface).

PropertyReduced Form (Intact)Oxidized Form (Reacted)
Excitation Max 581 nm~500 nm
Emission Max 591 nm (Red)~510 nm (Green)
Stokes Shift ~10 nm~10 nm
Quantum Yield ~0.85High (similar to BODIPY FL)
Mechanism Extended

-conjugation
Truncated

-conjugation
Primary Target Lipid Peroxyl RadicalsN/A (Product)

Critical Note for this compound Users: If you are using the Amine variant simply as a "red fluorescent label" and not as a sensor, you risk signal loss or color shifting if your biological system generates ROS. For stable red labeling without ROS sensitivity, use BODIPY TR or Sulfo-Cyanine3 .

Part 3: Experimental Workflows

Protocol A: Ferroptosis Detection (C11-BODIPY)

Objective: Quantify lipid peroxidation in live cells undergoing ferroptosis.[2]

Reagents:

  • C11-BODIPY (581/591) (dissolved in DMSO to 2 mM stock).

  • HBSS (Hanks' Balanced Salt Solution), phenol-red free.

  • Ferroptosis Inducer (e.g., Erastin or RSL3).

Step-by-Step Methodology:

  • Preparation: Seed cells (e.g., HT-1080) in a 6-well plate. Treat with Erastin (1-10 µM) for the desired duration (usually 4-8 hours).

  • Staining: Prepare a 2 µM working solution of C11-BODIPY in pre-warmed HBSS.

    • Expert Tip: Do not use full growth media (DMEM/RPMI) during staining if it contains phenol red or high serum, as serum albumin can bind the probe and reduce membrane loading.

  • Incubation: Aspirate media and add the staining solution. Incubate for 30 minutes at 37°C .

  • Wash: Wash cells 3x with HBSS to remove non-intercalated probe.

  • Imaging/Analysis:

    • Microscopy: Image immediately. Use two channels:

      • Channel 1 (Red): Ex 561 nm / Em 590 nm (Non-oxidized lipids).

      • Channel 2 (Green): Ex 488 nm / Em 510 nm (Peroxidized lipids).[1]

    • Flow Cytometry: Collect data on PE (Red) and FITC (Green) channels.

  • Data Processing: Calculate the ratio of Green / (Green + Red) or Green/Red. An increase in this ratio indicates ferroptosis.

Protocol B: Targeted Conjugation (this compound)

Objective: Conjugate the ROS-sensing core to a secondary antibody or a mitochondrial-targeting peptide.

Reagents:

  • Target Molecule (Protein/Antibody with free carboxyl groups or activated ester).

  • This compound.[9][10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) OR use the amine to react with an existing NHS-ester on the target.

  • Assumption: Here we describe labeling a Carboxyl-containing target using the Amine dye.

Step-by-Step Methodology:

  • Activation (if target is Carboxyl): Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add EDC and NHS (10-fold molar excess) and react for 15 mins.

  • Conjugation: Adjust pH to 7.2–7.5 using PBS. Add this compound (dissolved in DMSO) at a 5-20 molar excess relative to the protein.

    • Critical Control: Perform this step in the dark and under inert atmosphere (N2/Ar) if possible. The dye is sensitive to oxidation; prolonged exposure to air/light in solution can pre-oxidize the sensor before it's even conjugated.

  • Incubation: React for 2 hours at Room Temperature or overnight at 4°C.

  • Purification: Separate the conjugate from free dye using a Sephadex G-25 spin column or dialysis against PBS.

  • Validation: Measure Absorbance at 280 nm (Protein) and 585 nm (Dye).

    • Quality Check: Also measure Absorbance at ~500 nm. If there is a significant peak at 500 nm immediately after synthesis, the dye has oxidized during the process. Discard and repeat under stricter anaerobic conditions.

Part 4: Ratiometric Signaling Pathway

The following diagram illustrates the flow of information when using these probes in a biological context.

ROS_Pathway Stress Oxidative Stress / Ferroptosis Inducer ROS Generation of ROS (HO•, ROO•) Stress->ROS Reaction Cleavage of Butadienyl Linker ROS->Reaction Attacks Dye Probe_Red BDP 581/591 (Reduced) Emission: ~590nm (Red) Probe_Red->Reaction Analysis Ratiometric Analysis (Green / Red Ratio) Probe_Red->Analysis Denominator Probe_Green BDP 581/591 (Oxidized) Emission: ~510nm (Green) Probe_Green->Analysis Numerator Reaction->Probe_Green

Figure 2: The ratiometric mechanism of action for BDP 581/591 probes.

References

  • Dojindo Laboratories. (2023). Lipid Peroxidation Probe - BDP 581/591 C11. Dojindo.

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine.

  • Lumiprobe Corporation. (n.d.). This compound Datasheet. Lumiprobe.

  • Thermo Fisher Scientific. (n.d.). BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor). Thermo Fisher.

  • Martinez, N., et al. (2020). Molecular probes for the detection of lipid peroxidation in biological systems. Journal of Biochemical Methods.

Sources

Methodological & Application

Application Note: Bio-Orthogonal Conjugation of BDP 581/591 Amine to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for conjugating BDP 581/591 Amine (a borondipyrromethene derivative) to carboxylic acid-containing targets. Unlike standard labeling workflows that utilize NHS-ester dyes to label protein amines, this protocol addresses the reverse scenario : utilizing the amine functional group on the fluorophore to react with a target's carboxylic acid (e.g., C-terminus of peptides, fatty acids, or small molecule drugs). We present two distinct methodologies: EDC/Sulfo-NHS coupling for aqueous-soluble biomolecules and HATU/DIEA coupling for organic-soluble small molecules.

Part 1: The Fluorophore Profile

BDP 581/591 is a hydrophobic, photostable fluorophore often utilized for lipid peroxidation studies (ROS sensing) and fluorescence polarization. Its conjugation requires careful handling of solvent polarity to prevent aggregation.

Table 1: Physicochemical Properties of this compound
PropertyValueNotes
Excitation Max 585 nmOrange/Red excitation
Emission Max 594 nmRed emission
Extinction Coeff.[1] (

)
~104,000

High brightness
Quantum Yield 0.83Excellent efficiency
Solubility DMSO, DMF, DCMLow water solubility (Critical for protocol design)
Reactive Group Primary Amine (

)
Nucleophilic; requires activated electrophile
Molecular Weight ~526.86 DaVaries slightly by counter-ion/salt form

Part 2: Strategic Planning & Chemistry

The Challenge: Solubility Mismatch

The primary failure mode in BDP conjugation is precipitation. BDP 581/591 is lipophilic.[1] If reacting with a hydrophilic protein, the dye must be dissolved in a compatible organic co-solvent (DMSO/DMF) before introduction to the aqueous buffer.

The Mechanism: Amide Bond Formation

The reaction relies on activating the carboxylic acid on the Target Molecule to create a reactive intermediate (O-acylisourea or Activated Ester), which is then attacked by the nucleophilic amine of the BDP Dye .[2]

Visualization: Decision Matrix & Workflow

The following diagram illustrates the decision logic between the two protocols based on target solubility.

G Start Target Molecule (-COOH) Solubility Solubility Check Start->Solubility Aq_Path Aqueous/Buffer (Proteins/Peptides) Solubility->Aq_Path Water Soluble Org_Path Organic Solvent (Small Molecules/Lipids) Solubility->Org_Path Organic Soluble EDC Activation: EDC + Sulfo-NHS Aq_Path->EDC Intermed Semi-Stable NHS-Ester EDC->Intermed pH 4.5-5.0 Conj_Aq Conjugation: Add BDP Amine (in DMSO) Intermed->Conj_Aq pH 7.2-7.5 HATU Activation: HATU + DIEA Org_Path->HATU Conj_Org Conjugation: Add BDP Amine (One-Pot) HATU->Conj_Org Anhydrous DMF

Figure 1: Decision tree for selecting the optimal coupling chemistry based on target solubility.

Part 3: Protocol A - Aqueous Coupling (EDC/Sulfo-NHS)

Best for: Proteins, Antibodies, Hydrophilic Peptides.[3]

Reagents
  • Target: Carboxyl-containing biomolecule (1 mg/mL in Activation Buffer).

  • Dye: this compound (10 mM stock in anhydrous DMSO).[4]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Avoid amines like Tris/Glycine).

  • Coupling Buffer: PBS, pH 7.2 (or 0.1 M Sodium Phosphate).

  • Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[2][3][5]

Step-by-Step Procedure
  • Target Activation (The "Zero-Length" Step):

    • Dissolve the Target Molecule in Activation Buffer (MES, pH 6.0).

    • Add EDC (10-fold molar excess over target carboxyls) and Sulfo-NHS (25-fold molar excess).

    • Expert Insight: Although EDC reacts at pH 4.5-5.0 optimally, pH 6.0 is a safe compromise for protein stability while maintaining carboxyl reactivity.

    • Incubate for 15–30 minutes at room temperature.

    • Optional: Desalt using a Zeba spin column to remove excess EDC (prevents crosslinking if the target also has amines, though less critical here since we are adding an amine-dye).

  • Conjugation:

    • Adjust the activated target solution to pH 7.2–7.5 using Coupling Buffer.

    • Slowly add the This compound stock (in DMSO) to the reaction.

    • Critical: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

    • Stoichiometry: Use a 1.2 to 2-fold molar excess of Dye over Target.

    • Incubate for 2 hours at room temperature in the dark.

  • Quenching:

    • Add Hydroxylamine or Tris buffer (pH 8.0) to a final concentration of 10-20 mM to quench remaining active esters.

Part 4: Protocol B - Organic Coupling (HATU/DIEA)

Best for: Small molecules, Fatty acids, Lipids, Peptides on resin.

Reagents
  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIEA (Diisopropylethylamine / Hünig's Base).

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve the Carboxylic Acid Target (1.0 equiv) in anhydrous DMF under Nitrogen/Argon.

    • Add DIEA (2.0 equiv).

    • Add HATU (1.1 equiv).

    • Stir for 15 minutes at room temperature. The solution may turn slightly yellow (liberation of HOAt).

    • Why Pre-activate? This ensures the active ester is formed before the amine dye is exposed to potential side reactions.

  • Dye Addition:

    • Add This compound (1.0 – 1.2 equiv) dissolved in minimal DMF.

    • Stir the reaction for 2–4 hours at room temperature (monitor by TLC).

  • Work-up:

    • Dilute with DCM or Ethyl Acetate.

    • Wash with 5% Citric Acid (removes excess DIEA/amines), then Saturated NaHCO3, then Brine.

    • Dry over MgSO4 and concentrate in vacuo.

Part 5: Purification & Characterization (Self-Validation)

A self-validating protocol requires confirmation of covalent bond formation and removal of free dye.

Purification Methods
  • For Proteins (Protocol A): Size Exclusion Chromatography (SEC) or Dialysis (10k MWCO). The free BDP dye is small and hydrophobic; it may stick to membranes. Sephadex G-25 is recommended.

  • For Small Molecules (Protocol B): Flash Column Chromatography (Silica gel). BDP dyes are often non-polar; elute with Hexane:EtOAc or DCM:MeOH gradients.

Quality Control (QC)
  • TLC (Thin Layer Chromatography): Check disappearance of the amine dye spot. BDP amines usually run lower (more polar) than the amide product on silica.

  • UV-Vis Spectroscopy (Degree of Labeling): Measure Absorbance at 280 nm (

    
    , protein) and 585 nm (
    
    
    
    ).
    
    
    Correction Factor: BDP absorbs slightly at 280 nm. Correct
    
    
    :
    
    
    .

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Dye hydrophobicityIncrease organic co-solvent (DMSO) to 15-20% if protein tolerates. Use sulfonated BDP variants if available.
Low Labeling Efficiency Hydrolysis of NHS esterEnsure buffers are fresh. EDC is unstable in water; use immediately. Keep pH < 7.5 during conjugation.
Dye Sticking to Column Hydrophobic interactionFor SEC, add 5-10% DMSO to the running buffer to keep the dye solubilized during purification.
No Reaction (HATU) Wet solventsHATU is moisture sensitive. Use anhydrous DMF (stored over molecular sieves).

References

  • Papalia, T., et al. Fluorescence Labeling of Peptides: Finding the Optimal Protocol (HATU vs PFP). ResearchGate / ACS Omega. [Link]

  • Drummen, G.P., et al. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe. Free Radical Biology and Medicine. [Link]

Sources

Application Notes: A Comprehensive Guide to Labeling Antibodies with BDP 581/591 Amine NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of BDP 581/591 in Antibody Conjugation

BDP 581/591, a borondipyrromethene dye, is a potent fluorescent marker characterized by its bright red fluorescence, high extinction coefficient, and impressive fluorescence quantum yield.[1] Its spectral properties, with an excitation maximum around 581-585 nm and an emission maximum at 591-594 nm, position it as an excellent candidate for various fluorescence-based applications, including fluorescence polarization assays and two-photon excitation microscopy.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group of BDP 581/591 provides a highly efficient method for covalently attaching this fluorophore to primary amines on antibodies, forming stable amide bonds.[1][3][4]

These application notes provide a detailed protocol for the successful conjugation of BDP 581/591 NHS ester to antibodies, offering insights into the underlying chemical principles, optimization strategies, and quality control measures to ensure the generation of high-quality fluorescently labeled antibodies for your research needs.

Core Principles: The Chemistry of NHS Ester-Mediated Antibody Labeling

The conjugation of BDP 581/591 NHS ester to an antibody is a nucleophilic acyl substitution reaction. The primary amine groups (-NH₂), predominantly found on the side chains of lysine residues and the N-terminus of the antibody, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][6]

The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer. An optimal pH range of 8.3-8.5 is recommended.[7][8] At lower pH values, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester.[7][8] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to a reduced labeling efficiency as the dye reacts with water instead of the antibody.[4][6][7]

Key Quantitative Parameters for BDP 581/591 Antibody Labeling

For reproducible and optimal antibody conjugation, it is crucial to control key quantitative parameters. The following table summarizes the essential properties of BDP 581/591 NHS ester and recommended starting points for labeling reactions.

ParameterValueSource(s)
Molecular Weight 489.28 g/mol [2][9]
Maximum Excitation (λex) 581-585 nm[2][10]
Maximum Emission (λem) 591-594 nm[1][2]
Molar Extinction Coefficient (ε) 104,000 M⁻¹cm⁻¹ at ~585 nm[2]
Correction Factor (CF₂₈₀) 0.04[2]
Recommended Molar Excess (Dye:Ab) 5-15 fold[7]
Optimal Reaction pH 8.3-8.5[7][8]
Typical Degree of Labeling (DOL) 2-10[11][12]

Experimental Workflow for Antibody Labeling with BDP 581/591 NHS Ester

The following diagram illustrates the key steps involved in the preparation of a BDP 581/591-labeled antibody conjugate.

AntibodyLabelingWorkflow A Antibody Preparation C Conjugation Reaction A->C Amine-free buffer pH 8.3-8.5 B Dye Reconstitution B->C Freshly prepared in DMSO/DMF D Purification C->D Removal of free dye E Characterization (DOL) D->E Spectrophotometry F Storage E->F Protect from light -20°C

Sources

synthesis of ROS-sensitive protein probes using BDP 581/591

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Application of ROS-Sensitive Protein Probes Using BDP 581/591

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating Oxidative Stress with Precision

Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules that are integral to cellular signaling and homeostasis. However, an imbalance leading to excessive ROS accumulation—a state known as oxidative stress—can inflict significant damage on key biological macromolecules, including lipids, nucleic acids, and proteins. This damage is a central pathological mechanism in a host of diseases, from neurodegeneration and cancer to cardiovascular disorders. The ability to detect and quantify ROS with high spatiotemporal resolution is therefore critical for understanding disease progression and developing effective therapeutics.

Fluorescent probes have emerged as indispensable tools for visualizing these transient molecular events in living systems. Among these, the BODIPY™ (BDP) class of dyes offers exceptional photophysical properties, including high extinction coefficients, strong fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.

This guide focuses on BDP 581/591 , a unique fluorophore engineered for the ratiometric detection of ROS.[1] Its core structure incorporates a polyunsaturated butadienyl moiety that is susceptible to oxidation.[2][3] This targeted reactivity provides a distinct advantage: upon interaction with ROS, the dye undergoes a structural rearrangement that shifts its fluorescence emission from red (~591 nm) to green (~510 nm).[4][5] This ratiometric response provides a built-in control, minimizing variability from factors like probe concentration or excitation intensity and enabling more quantitative and reliable measurements.[2]

Here, we provide a comprehensive guide for the synthesis, characterization, and application of custom ROS-sensitive protein probes by conjugating reactive BDP 581/591 derivatives to a protein of interest. This enables researchers to create bespoke tools to investigate localized ROS production in the context of specific protein functions or subcellular compartments.

Principle of Ratiometric ROS Detection

The functionality of BDP 581/591 as a ROS sensor is rooted in the chemistry of its boron-dipyrromethene core linked to a phenyl-butadienyl group.[6] In its native, reduced state, the extended π-conjugation across the entire molecule results in red fluorescence. When the probe encounters ROS, particularly lipid radicals, the butadienyl portion is oxidatively cleaved.[5][7][8] This cleavage disrupts the extended conjugation, effectively isolating the fluorophore to the core BDP structure, which inherently fluoresces in the green spectrum.[3][4]

G cluster_0 Reduced State cluster_1 Oxidized State Reduced BDP 581/591 Core (Extended π-Conjugation) Red_Fluorescence Red Fluorescence (λem ≈ 591 nm) Reduced->Red_Fluorescence Excitation ROS Reactive Oxygen Species (ROS) Reduced->ROS Oxidized Cleaved BDP Core (Disrupted π-Conjugation) Green_Fluorescence Green Fluorescence (λem ≈ 510 nm) Oxidized->Green_Fluorescence Excitation ROS->Oxidized Oxidative Cleavage

Caption: Mechanism of BDP 581/591 ratiometric fluorescence shift upon ROS interaction.

PART I: Synthesis of the ROS-Sensitive Protein Probe

The synthesis of a custom protein probe involves the covalent conjugation of a reactive BDP 581/591 derivative to the target protein. The most common and reliable method utilizes an N-hydroxysuccinimide (NHS) ester of the dye, which efficiently reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[9][10][11]

Workflow Overview

Sources

Application Note: High-Performance Fluorescence Polarization (FP) Assays Using BDP 581/591 Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorescence Polarization (FP) is a cornerstone of high-throughput screening (HTS) for monitoring molecular interactions in solution.[1] While Fluorescein (FITC) is the historic standard, it suffers from pH sensitivity, rapid photobleaching, and spectral overlap with autofluorescent library compounds.

This guide details the application of BDP 581/591 Amine , a borondipyrromethene derivative, as a superior alternative for FP tracer synthesis. Operating in the orange-red spectrum (Ex/Em: 585/594 nm), this fluorophore offers a high quantum yield (0.83), a long fluorescence lifetime (~5 ns), and electrical neutrality. These properties minimize the "propeller effect" and non-specific binding, yielding higher signal-to-noise ratios in competitive binding assays.

Critical Distinction: This protocol specifically addresses the This compound derivative. Unlike NHS-ester dyes (which label proteins), the Amine derivative is designed to react with carboxyl-containing small molecules or peptides (ligands) to create the FP tracer.[2]

Technical Specifications & Strategic Advantages

Physical Properties
PropertyValueImplication for FP
Excitation Max 585 nmExcitable by standard 590 nm or "Texas Red" filter sets; avoids UV/Blue autofluorescence.
Emission Max 594 nmDeep red emission reduces interference from plasma/serum components.
Extinction Coeff. 104,000 M⁻¹cm⁻¹Extremely bright; allows for lower tracer concentrations (down to 1 nM).
Quantum Yield 0.83High efficiency ensures robust signals even in 384/1536-well plates.
Lifetime (

)
~5.0 nsIdeal for measuring binding events of complexes up to 100 kDa.
Charge Neutral (Zwitterionic)Minimal electrostatic interaction with the target protein (unlike anionic FITC).
The "Propeller Effect" Mitigation

In FP, the fluorophore must tumble with the ligand. If the dye is attached via a long, flexible linker, it may rotate independently of the ligand-protein complex (the "propeller effect"), resulting in artificially low polarization values even when bound.[2][3] BDP 581/591 is relatively rigid and hydrophobic, often "sticking" slightly to the ligand structure, which couples their rotational correlation times more effectively than fluorescein.[2]

Experimental Workflow Visualization

The following diagram outlines the critical path from tracer synthesis to assay validation.

FP_Workflow cluster_0 Phase 1: Tracer Synthesis cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Screening Ligand Ligand-COOH Activation Carboxyl Activation (EDC/NHS) Ligand->Activation Coupling Coupling Reaction (+ this compound) Activation->Coupling Purification HPLC Purification Coupling->Purification SatBinding Saturation Binding (Kd Determination) Purification->SatBinding Yields Tracer G_Factor Gain/G-Factor Calibration SatBinding->G_Factor Stability Stability Test (DMSO/Time) G_Factor->Stability Competition Competition Assay (IC50) Stability->Competition Optimized Conditions Z_Factor Z' Factor Validation Competition->Z_Factor

Figure 1: End-to-end workflow for developing a BDP 581/591-based Fluorescence Polarization assay.

Protocol 1: Chemical Synthesis of the Tracer

Objective: Conjugate this compound to a carboxylated ligand (drug candidate or peptide).

Reagents Required[2][4][5][6][7][8]
  • Ligand: Must contain a free carboxylic acid (-COOH).

  • Dye: this compound (e.g., Lumiprobe or equivalent).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMSO or DMF.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure
  • Activation:

    • Dissolve the Ligand-COOH in anhydrous DMSO (10–50 mM).

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Incubate at Room Temperature (RT) for 30–60 minutes to generate the NHS-active ester in situ.

    • Note: If your ligand is a peptide, perform this in solid phase if possible, or ensure no competing amines (Lysine) are unprotected.

  • Coupling:

    • Dissolve this compound in DMSO (stock 10 mM).

    • Add 1.0–1.2 equivalents of the BDP Amine to the activated ligand mixture.

    • Add 3.0 equivalents of DIPEA to ensure the amine remains unprotonated.

    • Incubate overnight at RT in the dark with gentle agitation.

  • Purification (Critical):

    • Do not use the crude mixture for FP. Unreacted dye causes massive background fluorescence (low polarization), destroying the assay window.

    • Purify via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile gradient + 0.1% TFA.

    • Monitor absorbance at 585 nm.[4][5] Collect the product peak.

  • Validation:

    • Verify identity via LC-MS (Target Mass = Ligand MW + Dye MW - H₂O).

    • Lyophilize and store at -20°C in the dark.

Protocol 2: Assay Optimization (Saturation Binding)

Objective: Determine the Binding Constant (


) of the tracer to the target protein and define the optimal tracer concentration.
Reagents
  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20 (detergent is crucial to prevent BDP aggregation), 1 mM DTT.

    • Caution: Avoid high concentrations of oxidizing agents; BDP 581/591 is sensitive to ROS and may shift fluorescence to green (510 nm) if oxidized.

  • Target Protein: Serial dilution.

  • Tracer: BDP-Ligand conjugate (from Protocol 1).

Step-by-Step Procedure
  • Tracer Dilution: Prepare a 2x stock of the Tracer at 2–10 nM in Assay Buffer.

  • Protein Titration: Prepare a 2x serial dilution of the target protein in Assay Buffer (e.g., from 10 µM down to 0.1 nM) in a 384-well black, low-binding plate.

  • Incubation: Add equal volumes (e.g., 20 µL) of Protein and Tracer to each well.

    • Final Tracer Conc: 1–5 nM.

    • Final Protein Conc: Gradient.

  • Equilibration: Incubate for 30–60 minutes at RT in the dark.

  • Measurement: Read on a multimode plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

    • Filter Set: Excitation 590 nm (pol), Emission 635 nm (pol) or similar Texas Red settings.

    • G-Factor: Adjust gain on the "Free Tracer" (no protein) wells so that mP = 20–50 mP.

Data Analysis

Plot mP (y-axis) vs. Log[Protein] (x-axis) .[2] Fit to a sigmoidal dose-response curve (4-parameter logistic).

  • 
    :  The concentration of protein at 50% maximal binding.[6]
    
  • Dynamic Range (

    
    ): 
    
    
    
    . A good assay should have
    
    
    .

Protocol 3: Competitive Binding (Screening Mode)[2]

Objective: Screen for inhibitors that displace the tracer.

Step-by-Step Procedure
  • Reagent Setup:

    • Protein: Fix concentration at ~1x to 2x the

      
       determined in Protocol 2 (this ensures sensitivity).
      
    • Tracer: Fix concentration at 1–5 nM.

    • Test Compounds: Dissolve in DMSO.

  • Plate Layout:

    • Negative Control (High Signal): Protein + Tracer + DMSO (Max binding).

    • Positive Control (Low Signal): Tracer only (or Protein + Tracer + Excess unlabeled ligand).

    • Sample: Protein + Tracer + Compound.

  • Execution:

    • Add 0.5 µL compound to empty wells.

    • Add 10 µL Protein solution. Incubate 15 mins.

    • Add 10 µL Tracer solution.

    • Incubate 60 mins at RT.

    • Read FP.[1][7][8][9][10][11]

Calculation

Calculate Inhibition (%):


[2]

Z-Factor Validation:



  • Target Z' > 0.5 for a robust screening assay.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Low

(<50)
Tracer linker is too flexible ("Propeller Effect").Re-synthesize tracer with a shorter, more rigid linker.
Low

(<50)
Fluorescence intensity changes significantly upon binding.Check for "Protein Induced Fluorescence Enhancement" (PIFE). FP is ratiometric, but extreme intensity shifts can introduce artifacts.
High Background in "Free" wells Tracer aggregation.BDP is hydrophobic.[5][12] Increase Tween-20 to 0.05% or add 1% BSA to buffer.
Signal Drift over time Oxidation of BDP dye.[7]BDP 581/591 is a lipid peroxidation sensor.[8] Ensure buffer is fresh and contains DTT or TCEP. Avoid buffers with high redox potential.
Blue/Green Fluorescence Oxidized Dye.[7][13]If the dye oxidizes, it emits at ~510 nm.[7] Check filters to ensure you are not collecting this bleed-through.

References

  • Simeonov, A., et al. (2008).[2] Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP) Technology.[1][6][7][4][9][11] Retrieved from [Link]

Sources

Application Notes and Protocols for Enzymatic Transamination of BDP 581/591 Amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of BDP 581/591 amine, a valuable fluorescent probe, via transamination. Traditional chemical methods for introducing amine functionalities can be harsh and non-specific. Biocatalytic approaches using transaminases offer a milder, more selective, and environmentally friendly alternative.[1] This guide details the underlying principles of enzymatic transamination, provides step-by-step protocols for the reaction and purification, and offers insights into troubleshooting and process optimization.

Introduction: The Advantages of Biocatalysis for Fluorophore Synthesis

The synthesis of functionalized fluorophores is crucial for the advancement of molecular probes, bioconjugation, and diagnostic tools. BDP 581/591 is a borondipyrromethene-based dye known for its high brightness, photostability, and relatively long fluorescence lifetime.[2][3] The amine derivative of this fluorophore is particularly useful for conjugation with various biomolecules and materials.[3]

Enzymatic transamination is a powerful tool for the synthesis of chiral amines and other amine-containing compounds.[1][4] This biocatalytic method utilizes transaminase enzymes (also known as aminotransferases) to transfer an amino group from a donor molecule to a ketone or aldehyde acceptor.[5] This process offers several advantages over traditional chemical synthesis:

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the formation of unwanted byproducts.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions at or near neutral pH and ambient temperatures, which helps to preserve the integrity of complex and sensitive molecules like fluorophores.

  • Environmental Sustainability: Biocatalysis avoids the use of harsh reagents and organic solvents, making it a greener alternative to conventional chemical methods.

The Mechanism of Enzymatic Transamination

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group.[6][7] The reaction proceeds through a two-stage "ping-pong" mechanism.[5]

  • First Half-Reaction: The amino group from an amino donor (e.g., alanine, aspartate) is transferred to the PLP cofactor, which is covalently bound to a lysine residue in the enzyme's active site.[5][8] This converts the PLP into pyridoxamine-5'-phosphate (PMP) and releases the keto acid byproduct of the amino donor.[5]

  • Second Half-Reaction: The amino group from PMP is then transferred to the ketone or aldehyde substrate (in this case, the ketone precursor of this compound), forming the desired amine product and regenerating the PLP-enzyme complex for the next catalytic cycle.[5][8]

Transamination_Mechanism cluster_enzyme Transaminase Active Site Enzyme-PLP Enzyme-PLP Enzyme-PMP Enzyme-PMP Enzyme-PLP->Enzyme-PMP forms Keto_Acid_Byproduct Keto Acid Byproduct (e.g., Pyruvate) Enzyme-PLP->Keto_Acid_Byproduct releases Enzyme-PMP->Enzyme-PLP regenerates Amine_Product This compound Enzyme-PMP->Amine_Product releases Amino_Donor Amino Donor (e.g., Alanine) Amino_Donor->Enzyme-PLP 1. Amino group transfer Ketone_Substrate BDP 581/591 Ketone Ketone_Substrate->Enzyme-PMP 2. Amino group transfer

Figure 1: The Ping-Pong Bi-Bi mechanism of enzymatic transamination.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Notes
BDP 581/591 Ketone PrecursorCustom Synthesis/Commercially Available-The ketone precursor of the desired amine. Purity should be >95%.
Transaminase (e.g., ATA-117 or equivalent)Codexis or other-Select a transaminase known to have activity on bulky substrates.[9] Screening of a panel of transaminases is recommended for optimal performance.
Pyridoxal-5'-Phosphate (PLP)Sigma-AldrichP9255Essential cofactor for the transaminase.
L-AlanineSigma-AldrichA7627Common and effective amino donor.
Potassium Phosphate Buffer, pH 8.0--Prepare a 100 mM stock solution.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418For dissolving the BDP 581/591 ketone precursor.
Sodium Chloride (NaCl)Sigma-AldrichS9888For workup and purification.
Ethyl AcetateSigma-Aldrich270989For extraction.
Anhydrous Sodium SulfateSigma-Aldrich239313For drying the organic phase.
Silica Gel for Column ChromatographyMilliporeSigma109385For purification of the final product.
Dichloromethane (DCM)Sigma-Aldrich270997Component of the mobile phase for column chromatography.
Methanol (MeOH)Sigma-Aldrich322415Component of the mobile phase for column chromatography.
Step-by-Step Protocol for Enzymatic Transamination

Transamination_Workflow Start Start Substrate_Prep 1. Substrate Preparation Start->Substrate_Prep Reaction_Setup 2. Reaction Setup Substrate_Prep->Reaction_Setup Incubation 3. Incubation Reaction_Setup->Incubation Reaction_Monitoring 4. Reaction Monitoring (HPLC/TLC) Incubation->Reaction_Monitoring Workup 5. Reaction Workup Reaction_Monitoring->Workup Upon completion Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (MS, NMR, Fluorescence) Purification->Characterization End End Characterization->End

Figure 2: General workflow for the enzymatic synthesis of this compound.

  • Substrate Preparation:

    • Prepare a 100 mM stock solution of the BDP 581/591 ketone precursor in DMSO. Due to the hydrophobic nature of the dye, ensure it is fully dissolved.[10]

    • Prepare a 1 M stock solution of L-alanine in 100 mM potassium phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of PLP in 100 mM potassium phosphate buffer (pH 8.0). Store in the dark.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the following reagents in the order listed:

      • Potassium Phosphate Buffer (100 mM, pH 8.0) to bring the final volume to 10 mL.

      • L-Alanine stock solution to a final concentration of 200 mM.

      • PLP stock solution to a final concentration of 1 mM.

      • Transaminase enzyme (e.g., 1-5 mg/mL). The optimal enzyme concentration should be determined experimentally.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30-40 °C) for 10 minutes with gentle agitation.

    • Initiate the reaction by adding the BDP 581/591 ketone precursor stock solution to a final concentration of 10 mM. The final DMSO concentration should be kept below 5% (v/v) to minimize enzyme denaturation.

  • Incubation:

    • Incubate the reaction mixture at the chosen temperature (e.g., 30-40 °C) with continuous gentle agitation (e.g., 150-200 rpm) to ensure proper mixing.

    • Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

    • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the consumption of the ketone starting material and the formation of the amine product.

    • A typical mobile phase for reverse-phase HPLC could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

Purification of this compound
  • Reaction Quenching and Extraction:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.

    • Mix vigorously and separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with a saturated solution of sodium chloride (brine).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Purify the crude product by silica gel column chromatography.

    • A suitable mobile phase is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

    • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the purified this compound.

Characterization of the Final Product
  • Mass Spectrometry (MS): Confirm the molecular weight of the purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the this compound.

  • HPLC: Assess the purity of the final product.

  • Fluorescence Spectroscopy: Characterize the excitation and emission spectra and the quantum yield of the synthesized fluorophore. The fluorescence lifetime of BDP 581/591 is approximately 5.4 nanoseconds in methanol.[11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive enzyme.- Incorrect pH or temperature.- Insufficient cofactor (PLP).- Substrate or product inhibition.- Test enzyme activity with a standard substrate.- Optimize pH and temperature for the specific transaminase.- Ensure adequate PLP concentration.- Vary the initial substrate concentration.
Incomplete Reaction - Equilibrium limitation.- Enzyme instability over time.- Increase the concentration of the amino donor (L-alanine).- Consider using an amino donor where the keto acid byproduct is removed (e.g., using a lactate dehydrogenase to convert pyruvate to lactate).- Add fresh enzyme partway through the reaction.
Formation of Byproducts - Non-specific enzyme activity.- Instability of the substrate or product.- Screen different transaminases for higher selectivity.- Adjust reaction conditions (pH, temperature) to minimize side reactions.- Ensure the purity of the starting material.
Difficulty in Purification - Co-elution of starting material and product.- Low yield.- Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification methods such as preparative HPLC.- Re-optimize the reaction conditions to improve conversion and minimize byproducts.

Conclusion

Enzymatic transamination provides an efficient and selective method for the synthesis of this compound. The protocols and guidelines presented here offer a solid foundation for researchers to produce this valuable fluorescent probe. As with any biocatalytic process, optimization of reaction parameters, including enzyme selection, substrate concentration, and reaction conditions, is key to achieving high yields and purity. The mild conditions of enzymatic synthesis are particularly advantageous for preserving the integrity of the complex and photophysically sensitive BDP 581/591 fluorophore.

References

  • Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. MDPI. Available at: [Link]

  • Transamination. Wikipedia. Available at: [Link]

  • [Transaminases: high-throughput screening via a ketone-fluorescent probe and applications]. PubMed. Available at: [Link]

  • Visual monitoring of biocatalytic processes using small molecular fluorescent probes: strategies-mechanisms-applications. Chemical Communications (RSC Publishing). Available at: [Link]

  • Practical Machine Learning-Assisted Design Protocol for Protein Engineering: Transaminase Engineering for the Conversion of Bulky Substrates. ACS Publications. Available at: [Link]

  • Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase. PubMed. Available at: [Link]

  • Alanine Transaminase Assay (ALT). 3H Biomedical. Available at: [Link]

  • Structural Consideration of the Working Mechanism of Fold Type I Transaminases From Eubacteria: Overt and Covert Movement. PMC. Available at: [Link]

  • AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES. FP7 - CORDIS. Available at: [Link]

  • From Structure to Function: Analysis of the First Monomeric Pyridoxal-5′-Phosphate-Dependent Transaminase from the Bacterium Desulfobacula toluolica. MDPI. Available at: [Link]

  • Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PMC. Available at: [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Available at: [Link]

  • The principle of the fluorogenic assay for transaminase activity detection by monitoring a fluorescent ketone. ResearchGate. Available at: [Link]

  • Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PMC - NIH. Available at: [Link]

  • Pyridoxal phosphate. Wikipedia. Available at: [Link]

  • Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance. Request PDF. Available at: [Link]

  • Why can't Proline and Lysine go through transamination? Quora. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available at: [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega - ACS Publications. Available at: [Link]

  • In Silico Based Engineering Approach to Improve Transaminases for the Conversion of Bulky Substrates. Quantumzyme. Available at: [Link]

  • Synthesis of chiral amines using redox biocatalysis. PubMed. Available at: [Link]

  • FTIR microscopy for direct observation of conformational changes on immobilized ω-transaminase: effect of water activity and organic solvent on biocatalyst performance. RSC Publishing. Available at: [Link]

  • PLP (Pyridoxal Phosphate) Reactions. YouTube. Available at: [Link]

  • Synthesis and Characterization of $'-Fluorescent-dye-labeled Oligonucleotides. Available at: [Link]

  • 17.2: Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts. Available at: [Link]

  • ALT Activity Assay protocol.v1. Available at: [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Available at: [Link]

  • Amino Acid Metabolism: Transamination and Deamination. Solubility of Things. Available at: [Link]

    • Transamination & Transdeamination. YouTube. Available at: [Link]

Sources

Application Note: Ratiometric Imaging of Lipid Peroxidation Using BDP 581/591 Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of BDP 581/591 conjugates (specifically the industry-standard C11-BODIPY 581/591 ) for the ratiometric detection of lipid peroxidation in live cells.[1][2] Unlike intensity-based ROS probes (e.g., DCFDA), which are prone to artifacts from dye concentration and loading efficiency, BDP 581/591 utilizes a spectral shift mechanism to provide a quantitative readout of oxidative stress. This protocol is optimized for studying Ferroptosis , mitochondrial dysfunction, and membrane oxidation.

Mechanism of Action

The core utility of BDP 581/591 lies in its unique response to Reactive Oxygen Species (ROS), specifically peroxyl radicals and lipid hydroperoxides.

The Spectral Shift

The fluorophore consists of a BODIPY core conjugated to a phenyl group via a polyunsaturated butadienyl linker .

  • Reduced State (Native): The extensive conjugation of the butadienyl linker dictates a red fluorescence emission (~590 nm).

  • Oxidized State: ROS attack the butadienyl double bonds, cleaving or disrupting the conjugation. This shortens the π-electron system, causing a hypsochromic shift (blue shift) in emission to green (~510 nm).

Ratiometric Advantage

By measuring the ratio of oxidized (Green) to reduced (Red) fluorescence, researchers can quantify lipid peroxidation independent of:

  • Dye loading efficiency.

  • Cell thickness/volume.

  • Focus fluctuations.

G cluster_0 Ratiometric Output Reduced Reduced BDP 581/591 (Intact Butadienyl Linker) ROS ROS Attack (Peroxyl Radicals/LOOH) Reduced->ROS Oxidation EmissionRed Emission: ~590 nm (Red Channel) Reduced->EmissionRed Excitation 581nm Oxidized Oxidized BDP Product (Shortened Conjugation) ROS->Oxidized Cleavage EmissionGreen Emission: ~510 nm (Green Channel) Oxidized->EmissionGreen Excitation 488nm

Figure 1: Mechanism of the fluorescence shift. Oxidation disrupts the conjugated linker, shifting emission from red to green.[3][4]

Experimental Design & Reagents

Critical Reagents
ComponentSpecificationStorageNotes
Probe C11-BODIPY 581/591-20°C, DarkDissolve in DMSO to 10 mM stock.[1]
Positive Control Cumene Hydroperoxide (CuOOH)4°CInduces lipid peroxidation (100 µM).
Negative Control

-Tocopherol (Vitamin E)
-20°CLipophilic antioxidant; prevents oxidation.
Ferroptosis Inducer Erastin or RSL3-20°CUse to biologically validate the assay.
Imaging Buffer HBSS or Live Cell Imaging SolutionRTPhenol-red free to reduce background.
Optical Configuration

Successful ratiometric imaging requires simultaneous or sequential acquisition of two channels.

ChannelExcitation (Laser/Filter)Emission FilterTarget State
Red (Reference) 561 nm or 581 nm595/50 nm (Bandpass)Reduced (Non-oxidized)
Green (Signal) 488 nm520/30 nm (Bandpass)Oxidized (Peroxidized)

Expert Insight: Do not use a standard "TRITC" filter set for the Red channel if it excites below 540 nm, as this may cross-excite the oxidized form. Use a dedicated 561 nm laser line if possible.

Detailed Protocol: Live Cell Imaging

Phase 1: Preparation (Day 0-1)
  • Seeding: Seed cells (e.g., HeLa, HT-1080) in a 35mm glass-bottom dish or 96-well imaging plate.

  • Confluency: Aim for 60-70% confluency on the day of imaging to ensure distinct cell boundaries.

Phase 2: Staining (Day of Experiment)

Warning: BDP 581/591 is sensitive to photo-oxidation. Perform all steps in low light.

  • Wash: Gently wash cells 2x with pre-warmed HBSS/Imaging Buffer.

  • Stain Preparation: Dilute the 10 mM DMSO stock to a working concentration of 2 µM in Imaging Buffer.

    • Note: Concentrations >5 µM can lead to self-quenching or toxicity.

  • Incubation: Add staining solution to cells.[5] Incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove staining solution and wash cells 3x with Imaging Buffer to remove excess probe.

  • Treatment (Optional): If performing real-time induction, add stressors (e.g., Erastin) now. If measuring endpoint, proceed to imaging immediately.

Phase 3: Image Acquisition
  • Environment: Maintain 37°C and 5% CO2 if imaging >15 minutes.

  • Laser Power: Set laser power to the absolute minimum required (typically <2%).

    • Self-Validation Check: Acquire images of a control region every 30 seconds for 5 minutes. If fluorescence intensity changes significantly without biological stimulus, your laser power is causing photo-oxidation.

  • Acquisition: Acquire the 590 nm channel (Red) and 510 nm channel (Green) sequentially.

Workflow Start Cell Seeding (Glass Bottom) Wash1 Wash 2x HBSS Start->Wash1 Stain Stain: 2 µM C11-BODIPY 30 min @ 37°C Wash1->Stain Wash2 Wash 3x HBSS (Remove Excess Dye) Stain->Wash2 Treat Add Inducer/Control (e.g., Erastin/CuOOH) Wash2->Treat Image Dual Channel Imaging (Ex 488 / Ex 561) Treat->Image Analyze Ratiometric Analysis Image->Analyze

Figure 2: Step-by-step experimental workflow for ratiometric ROS imaging.

Data Analysis & Interpretation

Calculation

The degree of lipid peroxidation is proportional to the shift from red to green. Calculate the ratio image pixel-by-pixel or ROI-by-ROI.

Formula:



Where 

is fluorescence intensity.
  • Ratio approaches 0: Low lipid peroxidation (Healthy).

  • Ratio approaches 1: High lipid peroxidation (Ferroptosis/Stress).

Visualization

Convert the calculated ratio map into a pseudo-color image (e.g., using a "Fire" or "Jet" lookup table in ImageJ/Fiji) to visualize heterogeneity across the cell population.

Troubleshooting & Limitations

Photo-oxidation (The "Observer Effect")

Issue: The probe itself is oxidizable by light. High-intensity excitation can artificially convert the Red form to Green. Solution:

  • Use the lowest possible exposure time/laser power.

  • Limit the number of Z-stacks.

  • Always include a "No Treatment" control; if this control turns green over time, your imaging settings are too aggressive.

Localization

Issue: C11-BODIPY is lipophilic and stains various membranes (ER, Mitochondria, Plasma Membrane). Insight: It does not measure cytosolic ROS directly. For specific mitochondrial lipid peroxidation, consider using MitoPerOx (a TPP+ conjugated analog) [1].

Overestimation

Issue: The polyunsaturated linker in the dye is kinetically more sensitive to oxidation than many endogenous lipids. Implication: The probe acts as a "super-substrate." It indicates the potential for lipid peroxidation and the presence of lipid-reactive ROS, but may overestimate the actual damage to cellular lipids [2].

References

  • Prime, T. A., et al. (2012). A ratiometric fluorescent probe for assessing mitochondrial phospholipid peroxidation within living cells.[2] Free Radical Biology and Medicine.

  • MacDonald, M. L., et al. (2025). Advantages and limitations of BODIPY as a probe for the evaluation of lipid peroxidation. ResearchGate.

  • Thermo Fisher Scientific. Image-iT® Lipid Peroxidation Kit (C10445) User Guide.

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[6] Free Radical Biology and Medicine.

Sources

preparation of BDP 581/591 labeled DNA oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Purification of BDP 581/591 Labeled DNA Oligonucleotides

Introduction

BDP 581/591 is a borondipyrromethene (BODIPY) fluorophore characterized by its high quantum yield, narrow emission bandwidth, and exceptional photostability compared to traditional rhodamine or cyanine dyes. With an excitation maximum at 585 nm and emission at 594 nm , it occupies the "orange-red" channel, making it an ideal partner for multiplexing with fluorescein (FAM) and far-red dyes like Cy5.

Unlike traditional dyes, BDP 581/591 is relatively hydrophobic and electrically neutral. These physicochemical properties dictate specific handling requirements during conjugation to highly charged, hydrophilic DNA oligonucleotides. This guide details the Amine-NHS Ester conjugation chemistry, a robust method for post-synthetic labeling of DNA, ensuring high yield and purity.

Key Advantages of BDP 581/591
  • Photostability: Resistant to photobleaching during high-intensity laser excitation.

  • pH Independence: Fluorescence remains stable across the physiological pH range.

  • Narrow Stokes Shift: Ideal for FRET applications and dense multiplexing.

Technical Background & Mechanism

The labeling strategy relies on the nucleophilic attack of a primary amine group (attached to the DNA via a linker, typically C6) on the N-hydroxysuccinimide (NHS) ester of the BDP dye.

The Reaction:

  • Nucleophile: The primary amine (

    
    ) on the 5' or 3' end of the oligonucleotide.
    
  • Electrophile: The carbonyl carbon of the NHS ester on the BDP 581/591 molecule.

  • Leaving Group: N-hydroxysuccinimide.[]

  • Product: A stable amide bond linking the dye to the DNA.

Critical Parameter: pH Control The reaction competes with hydrolysis. At pH < 8.0, the amine is protonated (


) and non-nucleophilic. At pH > 9.0, the NHS ester hydrolyzes rapidly in water before reacting with the DNA. Therefore, a pH of 8.3–8.5  is strictly required to maintain the amine in its unprotonated state while preserving the NHS ester half-life.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to the validated conjugate.

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Conjugation cluster_pur Phase 3: Purification Start Start: Raw Materials OligoPrep Amine-Oligo Desalting (Remove NH4+ ions) Start->OligoPrep DyePrep BDP 581/591 NHS Solubilization (DMSO/DMF) Start->DyePrep Mix Reaction Mixture (pH 8.5, 30% Organic) OligoPrep->Mix DyePrep->Mix Incubate Incubation (4h - Overnight, RT) Mix->Incubate Precip Ethanol Precipitation (Remove excess free dye) Incubate->Precip HPLC RP-HPLC (Isolate Labeled Species) Precip->HPLC QC QC: UV-Vis & MS (Calc. DOL & Purity) HPLC->QC

Figure 1: Workflow for BDP 581/591 Oligonucleotide Synthesis. Blue: Start/End; Red: Prep; Yellow: Reaction; Green: Purification.

Materials & Equipment

ComponentSpecificationPurpose
DNA Oligo 5'-Amino-Modifier C6 (HPLC purified)Substrate. Must be free of ammonium ions.
Fluorophore BDP 581/591 NHS EsterLabeling reagent (Store at -20°C, desiccated).[2][3]
Solvent Anhydrous DMSO or DMFDissolves hydrophobic BDP dye.
Buffer 0.1 M Sodium Bicarbonate (

), pH 8.3
Maintains pH for nucleophilic attack.
Precipitation 3 M Sodium Acetate (pH 5.2) + Cold EthanolRemoves bulk unreacted dye.
HPLC System C18 Reverse Phase ColumnFinal purification (separates labeled vs. unlabeled).

Detailed Protocol

Step 1: Oligonucleotide Preparation (Critical)

Commercial amine-modified oligos are often shipped as ammonium salts. Ammonium ions (


) contain amines that will compete with the DNA for the dye, drastically reducing yield.
  • Dissolve the oligo in distilled water.

  • Perform ethanol precipitation or use a gel filtration column (e.g., Sephadex G-25) equilibrated with water to exchange the counter-ion.

  • Resuspend the oligo in 0.1 M Sodium Bicarbonate (pH 8.3) to a concentration of 0.5 – 1.0 mM .

Step 2: Dye Solubilization

BDP 581/591 is hydrophobic.[2]

  • Bring the BDP 581/591 NHS ester to room temperature before opening the vial to prevent condensation.

  • Dissolve in anhydrous DMSO or DMF to a concentration of 10–20 mg/mL .

    • Note: Prepare this immediately before use. NHS esters degrade in solution.

Step 3: Conjugation Reaction
  • Calculate the molar equivalent: Use a 10-fold to 15-fold molar excess of dye over the oligonucleotide.

  • Add the dye solution to the oligo solution.

    • Solvent Constraint: Ensure the final volume contains 30–50% organic solvent (DMSO/DMF) . This is unique to BDP dyes; less organic solvent may cause the hydrophobic dye to precipitate out of the reaction before conjugating.

  • Vortex gently and incubate at room temperature for 4 hours to overnight in the dark. Shaking is recommended.

Step 4: Purification (Two-Stage)

A. Ethanol Precipitation (Rough Clean):

  • Add 0.1 volume of 3 M NaOAc (pH 5.2) and 3 volumes of cold absolute ethanol.

  • Incubate at -20°C for 30 mins. Centrifuge at 12,000 x g for 30 mins.

  • Discard the supernatant (which contains the majority of the free, unreacted dye). The pellet will be pink/orange.

B. RP-HPLC (Fine Clean):

  • Column: C18 Reverse Phase.

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile (ACN).

  • Gradient: 10% to 60% B over 30 minutes.

  • Elution Logic: The hydrophobic BDP group significantly retards the elution of the labeled oligo compared to the unlabeled amine-oligo. Monitor absorbance at 260 nm (DNA) and 585 nm (Dye).

Quality Control & Calculations

To validate the synthesis, you must calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy.

Table 1: BDP 581/591 Spectral Constants

Parameter Value Notes

| Max Excitation (


)  | 585 nm | |
| Max Emission (

)
| 594 nm | | | Extinction Coeff.[2][4][5] (

)
| 104,000

| High brightness | | Correction Factor (

)
| 0.06 | Critical for DNA quantification |
Calculations
  • Measure Absorbance: Measure

    
     and 
    
    
    
    of the purified product.
  • Correct DNA Absorbance:

    
    
    
  • Calculate Concentration:

    
    
    
  • Calculate Degree of Labeling (DOL):

    
    
    
    • Target: A DOL of 90–100% indicates a successful synthesis.

Troubleshooting

ObservationProbable CauseSolution
Low DOL (<50%) Ammonium contaminationRe-desalt the starting amine-oligo.
Low DOL (<50%) Hydrolysis of NHS esterUse fresh anhydrous DMSO; ensure buffer pH is < 9.0.
Dye Precipitation Insufficient organic solventIncrease DMSO/DMF content in reaction to 40-50%.
Multiple Peaks (HPLC) Oxidation of DieneBDP 581/591 is sensitive to ROS.[6][7] Degas buffers and avoid prolonged light exposure.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-ester chemistry mechanics).
  • Glen Research. (n.d.). Labeling Amino-Modifiers with NHS Esters. Retrieved from [Link]

Sources

Application Notes and Protocols for BDP 581/591 Amine Conjugation with Activated Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Photophysical Properties of BDP 581/591 for Bioconjugation

BDP 581/591 is a highly versatile borondipyrromethene dye prized for its exceptional photophysical properties, including a high fluorescence quantum yield, significant two-photon excitation cross-section, and a relatively long fluorescence lifetime.[1][2][3][4] These characteristics make it an ideal fluorophore for a range of applications, from fluorescence polarization assays to advanced microscopy techniques.[1][3][5] The N-hydroxysuccinimidyl (NHS) ester derivative of BDP 581/591 is a widely used reagent for covalently attaching this bright, red-fluorescent dye to various biomolecules.[1][6][7] This guide provides a comprehensive overview and detailed protocols for the successful conjugation of BDP 581/591 NHS ester to primary amines on proteins and other biomolecules.

Key Spectral Properties of BDP 581/591
PropertyValue
Maximum Excitation (λ_max_) 585 nm[1][5]
Maximum Emission (λ_em_) 594 nm[1][5]
Molar Extinction Coefficient (ε) 104,000 M⁻¹cm⁻¹[1][5]
Fluorescence Quantum Yield (Φ) 0.83[1][5]
Correction Factor (CF₂₈₀) 0.04[1][5]

The Chemistry of Amine-Reactive Conjugation

The conjugation of BDP 581/591 NHS ester to biomolecules relies on the robust and well-characterized reaction between the N-hydroxysuccinimide ester and a primary aliphatic amine.[8][9][10] This reaction, which is most efficient at a slightly alkaline pH, results in the formation of a stable amide bond, covalently linking the fluorophore to the target molecule.[3][11]

Reaction Mechanism

The primary amino groups, such as the ε-amino group of lysine residues in proteins, act as nucleophiles, attacking the carbonyl carbon of the NHS ester.[12] This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.[9]

Reaction_Mechanism Reactants BDP 581/591-NHS + Protein-NH₂ Intermediate Tetrahedral Intermediate Products BDP 581/591-CO-NH-Protein + NHS Intermediate->Products NHS Leaving Group

Caption: Reaction of BDP 581/591 NHS ester with a primary amine.

Critical Reaction Parameters

The success of the conjugation reaction is highly dependent on several key parameters:

  • pH: The reaction is strongly pH-dependent. At acidic pH, the primary amines are protonated and thus non-nucleophilic. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[11] The optimal pH range for this reaction is typically 8.3-8.5.[3][5]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[8][12] Suitable buffers include phosphate, borate, or carbonate buffers.[11][12]

  • Reagent Quality: BDP 581/591 NHS ester is sensitive to moisture and should be stored desiccated and protected from light.[5][12] It is recommended to prepare stock solutions of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][5][12]

Experimental Protocols

Materials and Reagents
  • BDP 581/591 NHS Ester

  • Protein or other amine-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM Sodium Borate, pH 8.5 or 100 mM Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cut-off (MWCO).

Step-by-Step Conjugation Protocol

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Prep_Protein 1. Prepare Protein Solution (2-10 mg/mL in Conjugation Buffer) Add_Dye 3. Add Dye to Protein (Molar ratio 5:1 to 20:1) Prep_Protein->Add_Dye Prep_Dye 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) Prep_Dye->Add_Dye Incubate 4. Incubate (1 hour, room temperature, dark) Add_Dye->Incubate Quench 5. Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) Quench->Purify DOL 7. Determine Degree of Labeling (Spectrophotometry) Purify->DOL QC 8. Quality Control (SDS-PAGE, Fluorescence Spectroscopy) DOL->QC

Caption: Experimental workflow for BDP 581/591 amine conjugation.

1. Preparation of Protein Solution:

  • Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.[5]
  • If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer via dialysis or buffer exchange chromatography.[8]

2. Preparation of Dye Stock Solution:

  • Allow the vial of BDP 581/591 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[1][12] This solution should be used immediately.

3. Conjugation Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10- to 20-fold molar excess is recommended, but this should be optimized for each specific protein.[8]
  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
  • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

4. Quenching the Reaction (Optional):

  • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
  • Incubate for an additional 15-30 minutes at room temperature.
Purification of the Conjugate

It is crucial to remove any unreacted dye from the conjugate to ensure accurate determination of the degree of labeling and to minimize background fluorescence in downstream applications.[13][14]

Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[1]
  • Apply the reaction mixture to the top of the column.
  • The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained in the column, allowing for their separation.[15] Collect the colored fractions corresponding to the labeled protein.

Method 2: Dialysis

  • Transfer the reaction mixture to a dialysis cassette or tubing with a suitable MWCO (e.g., 10 kDa for antibodies).
  • Dialyze against a large volume of buffer (e.g., PBS, pH 7.4) at 4°C.[2]
  • Perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.[2]

Characterization of the BDP 581/591 Conjugate

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.[16][17][18] It can be determined spectrophotometrically.

1. Measure Absorbance:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP 581/591, which is 585 nm (A₅₈₅).

2. Calculate Protein Concentration:

  • The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF₂₈₀) is used to account for the dye's absorbance at this wavelength.
  • Corrected A₂₈₀ = A₂₈₀ - (A₅₈₅ × CF₂₈₀)
  • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
  • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

3. Calculate Dye Concentration:

  • Dye Concentration (M) = A₅₈₅ / ε_dye
  • Where ε_dye is the molar extinction coefficient of BDP 581/591 (104,000 M⁻¹cm⁻¹).

4. Calculate Degree of Labeling (DOL):

  • DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, a typical optimal DOL is between 2 and 10.[16][17] Over-labeling can lead to fluorescence quenching and potential loss of protein function or solubility.[17][19]

Further Quality Control
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the integrity of the labeled protein.[11][20] The fluorescently labeled protein can often be visualized directly on the gel using a fluorescence imager, confirming successful conjugation.[4]

  • Fluorescence Spectroscopy: The excitation and emission spectra of the conjugate should be measured to confirm that the photophysical properties of the BDP 581/591 dye have been retained after conjugation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low DOL - Insufficient molar excess of dye- Hydrolysis of NHS ester- Protein buffer contains primary amines- Incorrect pH- Increase the molar ratio of dye to protein- Use fresh, anhydrous DMSO/DMF for dye stock- Ensure protein is in an amine-free buffer- Verify the pH of the conjugation buffer is between 8.3-8.5
High DOL / Protein Precipitation - Excessive molar excess of dye- Reduce the molar ratio of dye to protein- Decrease the reaction time
High Background Fluorescence - Incomplete removal of free dye- Repeat the purification step (SEC or dialysis)- Use a larger volume of dialysis buffer or a longer SEC column
Loss of Protein Activity - Labeling of critical amino acid residues- Over-labeling- Reduce the molar ratio of dye to protein- Consider alternative labeling strategies if the issue persists

Conclusion

The conjugation of BDP 581/591 NHS ester to primary amines is a powerful technique for the fluorescent labeling of biomolecules. By carefully controlling the reaction conditions, particularly pH and buffer composition, and by employing rigorous purification and characterization methods, researchers can generate highly fluorescent and functional conjugates for a wide array of biological applications.

References

  • Antibodies.com. BDP 581/591 NHS ester (A270075). [Link]

  • University of San Diego. Biochem Lab Protein Dialysis Protocol F21. [Link]

  • Antibodies.com. BDP 581/591 maleimide (A270074). [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Bio-Rad. SDS-PAGE Analysis. [Link]

  • ResearchGate. How can I achieve sufficient protein fluorescence labeling?. [Link]

  • Integrating Biology. SDS-PAGE analysis of Green Fluorescent Proteins. [Link]

  • Falk, B. W., & Elliott, C. (1985). Fluorescent monitoring of proteins during sodium dodecyl sulfate-polyacrylamide gel electrophoresis and Western blotting. Analytical biochemistry, 144(2), 537-541. [Link]

  • G-Biosciences. Size Exclusion Chromatography. [Link]

  • ResearchGate. How to remove unreacted florescent dye from labeled protein?. [Link]

  • Fidabio. How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows. [Link]

  • Profacgen. Protein-Fluorophore Bioconjugation. [Link]

  • abberior. NHS ester protocol for labeling proteins. [Link]

  • Liu, F., & Wu, P. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv. [Link]

Sources

Advanced Confocal Protocols for BDP 581/591 & C11-BODIPY

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ratiometric Lipid Peroxidation & Membrane Imaging

Executive Summary & Mechanism

BDP 581/591 (chemically equivalent to BODIPY™ 581/591) is a lipophilic fluorophore with unique photophysical properties utilized in two distinct contexts in drug discovery and cell biology:

  • General Membrane Labeling (Standard): As a photostable, pH-insensitive red fluorophore for membrane trafficking or bioconjugation (NHS/Amine derivatives).[1]

  • Lipid Peroxidation Sensor (Ratiometric): Specifically the C11-BODIPY 581/591 variant.[1][2][3][4][5][6][7][8] This is the industry standard for detecting Ferroptosis and Reactive Oxygen Species (ROS).[1]

The Ratiometric Shift (Crucial for C11-BODIPY): In its reduced state, the dye emits Red fluorescence .[1] Upon oxidation by lipid hydroperoxides (LOOH), the polyunsaturated butadienyl linker is interrupted, shifting the fluorescence emission to Green .[1][2][5] This allows for ratiometric quantification (Green/Red), which cancels out variations in dye uptake and membrane thickness, providing a robust readout of oxidative stress.[1]

Mechanism of Action Diagram

G Reduced Reduced Probe (Intact Butadienyl) Oxidized Oxidized Probe (Cleaved Linker) Reduced->Oxidized Oxidation Signal_Red Signal: RED (Ex 581 / Em 591) Reduced->Signal_Red Default State ROS ROS / Lipid Peroxides (Oxidative Stress) ROS->Oxidized Signal_Green Signal: GREEN (Ex 488 / Em 510) Oxidized->Signal_Green Shifted State

Caption: The spectral shift mechanism of C11-BODIPY 581/591. Oxidation by ROS alters the conjugation system, shifting emission from 591nm to 510nm.

Technical Specifications & Hardware Configuration

To successfully image this probe, particularly for ratiometric analysis, precise filter and laser selection is required to avoid "bleed-through" (crosstalk) between the oxidized and reduced forms.[1]

Spectral Properties
StateExcitation Peak (nm)Emission Peak (nm)Quantum YieldRecommended Laser
Reduced (Native) 581 nm591 nm~0.85561 nm (or 594 nm)
Oxidized (Shifted) 490 nm510 nm~0.80488 nm
Confocal Microscope Settings (Zeiss, Leica, Nikon, Olympus)

Note: For ratiometric imaging, you MUST acquire two separate channels (Tracks).[1]

Track 1: The Oxidized Signal (Green)[1]
  • Laser: 488 nm Argon or Diode laser (1-5% power).[1]

  • Beam Splitter/Dichroic: MBS 488/561 (or similar).

  • Detector (PMT/HyD/GaAsP): 500 – 540 nm.

  • Pinhole: 1 AU (Airy Unit).[1]

Track 2: The Reduced Signal (Red)[1]
  • Laser: 561 nm DPSS laser (1-5% power).

  • Beam Splitter/Dichroic: MBS 488/561.[1]

  • Detector: 595 – 640 nm.[1]

  • Pinhole: 1 AU (Must match Track 1 optical slice thickness).

CRITICAL ACQUISITION MODE: Use Sequential Scanning (Line or Frame switching).[1]

  • Why? Although the excitation peaks are separated, the broad tail of the 488nm excitation can weakly excite the red form, and the red emission tail can bleed into wide green filters. Sequential scanning ensures that when the Green detector is open, the Red laser is OFF.[1]

Experimental Protocol: Lipid Peroxidation Assay

Objective: Detect Ferroptosis or ROS-mediated lipid damage in live mammalian cells.[1][2][5][6][8]

Reagents Required[1][2][9]
  • C11-BODIPY 581/591 (Thermo/Lumiprobe/Cayman).[1]

  • Positive Control: Cumene Hydroperoxide (CuOOH) or Erastin (Ferroptosis inducer).[1]

  • Negative Control: Ferrostatin-1 (Fer-1) or Alpha-Tocopherol (Vitamin E).[1]

  • Buffer: HBSS (Hanks' Balanced Salt Solution) or Phenol-red free media.[1] Avoid PBS for long incubations if cells are sensitive.

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve 1 mg of dye in anhydrous DMSO to create a 2 mM to 10 mM stock .[1]

    • Storage: Aliquot and store at -20°C, desiccated, protected from light.

  • Cell Staining (Live Cell):

    • Dilute stock into warm HBSS/Media to a final concentration of 2 µM - 5 µM .

    • Note: Do not use serum (FBS) during staining if possible, as albumin can bind lipophilic dyes.[1]

    • Incubate cells for 30 minutes at 37°C .

  • Washing:

    • Gently wash cells 2x with warm HBSS to remove excess probe.[1]

    • Tip: The probe integrates into the membrane.[1] Excessive washing is not needed, but background reduction helps.[1]

  • Treatment (Induction):

    • Apply drug candidates or controls (e.g., 100 µM Cumene Hydroperoxide for 1-2 hours) after staining (pre-loading method) OR stain after treatment (post-labeling method).[1]

    • Recommendation:Pre-loading (Stain -> Wash -> Treat) is preferred for real-time kinetics.[1]

  • Image Acquisition:

    • Set up the microscope environment to 37°C / 5% CO2 for live imaging.

    • Acquire images using the Sequential Settings defined in Section 2.[1]

Data Analysis Workflow Diagram

Workflow RawImages Raw Confocal Data (Channel 1: Green, Channel 2: Red) Threshold Background Subtraction (Remove non-cellular noise) RawImages->Threshold PixelCalc Pixel-by-Pixel Calculation Ratio = (Green Ch) / (Red Ch + Green Ch) Threshold->PixelCalc Heatmap Generate Pseudo-color Map (Blue=Low Ox, Red=High Ox) PixelCalc->Heatmap Quant Quantification (Mean Ratio per ROI) PixelCalc->Quant

Caption: Ratiometric analysis workflow. The ratio normalizes probe concentration, isolating the oxidation state.

Troubleshooting & Optimization

IssueCauseSolution
No Green Signal No oxidation occurred or detector gain too low.Use Positive Control (100 µM Cumene Hydroperoxide).[1] Increase 488nm laser power slightly.
Rapid Photobleaching Oxidized form is less stable than reduced form.[1]Reduce laser dwell time.[1] Use resonant scanning if available.[1] Limit Z-stacks.
High Background Dye aggregation in media.[1]Wash cells thoroughly with HBSS.[1] Ensure DMSO concentration is < 0.1%.[1]
Nuclear Staining Dye internalization / Cell death.[1]BDP 581/591 is membrane-specific but can internalize in dead cells.[1] Co-stain with DAPI/Hoechst to exclude dead cells from analysis.[1]

References

  • Pap et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591).[1] FEBS Letters.[1]

    • [1]

  • Thermo Fisher Scientific.Image-iT™ Lipid Peroxidation Kit (C11-BODIPY)

    • [1]

  • Lumiprobe Corporation.

    • [1]

  • Drummen et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[1][7] Free Radical Biology and Medicine.[1]

  • Martinez et al. (2020). Analysis of Ferroptosis by Ratiometric Lipid Peroxidation Imaging.[1]

    • [1]

Sources

Advanced Application Note: Ratiometric Tracking of Lipid Peroxidation via BDP 581/591 (C11-BODIPY)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lipid peroxidation (LPO) is not merely a marker of oxidative stress but a distinct driver of regulated cell death, specifically ferroptosis .[1][2][3] Accurate quantification of LPO requires probes that can distinguish between cytosolic ROS and membrane-specific lipid oxidation.

BDP 581/591 C11 (commonly referred to as C11-BODIPY) is the gold standard ratiometric sensor for this application. Unlike intensity-based probes (e.g., H2DCFDA) which are prone to artifacts from dye uptake variability, BDP 581/591 allows for internal normalization via a fluorescence emission shift. This guide provides a rigorous, field-validated protocol for tracking LPO in live cells using confocal microscopy and flow cytometry.

Mechanism of Action

The BDP 581/591 C11 probe consists of a lipophilic C11 fatty acid tail conjugated to a BODIPY fluorophore. Its unique sensing capability relies on a polyunsaturated butadienyl linker within the fluorophore core.

  • Membrane Localization: The C11 tail anchors the probe into lipid bilayers (plasma, mitochondrial, and ER membranes), placing the fluorophore directly adjacent to oxidation-prone polyunsaturated fatty acids (PUFAs).

  • The Fluorescence Shift:

    • Reduced State (Native): The intact butadienyl linker extends the conjugated

      
      -electron system, resulting in Red Fluorescence  (Ex: 581 nm / Em: 591 nm).
      
    • Oxidized State: Upon attack by lipid alkoxyl or peroxyl radicals, the butadienyl double bond is oxidized. This breaks the extended conjugation, causing a hypsochromic shift to Green Fluorescence (Ex: 488 nm / Em: 510 nm).

Visualization: The Ratiometric Shift

LPO_Mechanism cluster_0 Ratiometric Output Reduced Reduced BDP 581/591 (Membrane Inserted) ROS Lipid Peroxyl Radicals (LOO•) Reduced->ROS Target Signal_R Emission: ~590 nm (RED) Reduced->Signal_R Oxidized Oxidized BDP 581/591 (Truncated Conjugation) ROS->Oxidized Oxidation of Butadienyl Linker Signal_G Emission: ~510 nm (GREEN) Oxidized->Signal_G

Figure 1: Mechanism of BDP 581/591 fluorescence shift. Oxidation truncates the conjugated system, shifting emission from red to green.

Critical Reagent Selection

WARNING: "BDP 581/591" refers to the fluorophore core. You must select the specific derivative for membrane LPO tracking.

Reagent NameDescriptionSuitability for LPO
BDP 581/591 C11 Contains C11 fatty acid tail.[3][4]REQUIRED (Enters membrane).
BDP 581/591 Amine Contains reactive amine group.WRONG (For protein labeling).
BDP 581/591 NHS Ester Contains reactive ester.WRONG (For conjugation).
BDP 581/591 Carboxylic Acid Non-esterified core.WRONG (Poor membrane retention).

Recommended Sources:

  • Thermo Fisher (Image-iT™ / BODIPY™ 581/591 C11)

  • Lumiprobe (BDP 581/591 C11)[3][5]

  • Dojindo (Liperfluo is an alternative, but BDP C11 is standard).[4]

Experimental Protocols

Preparation of Reagents[3][6][7]
  • Stock Solution: Dissolve 1 mg of BDP 581/591 C11 in ~200 µL anhydrous DMSO to make a 10 mM stock .

    • Storage: Aliquot into small volumes (e.g., 10 µL) and store at -80°C under argon if possible. Protect from light.

  • Working Solution: Dilute stock to 2–5 µM in Serum-Free media or HBSS immediately before use.

    • Note: Serum proteins (BSA/FBS) can bind the lipophilic probe, preventing membrane loading. Always stain in serum-free conditions.

Workflow Diagram

Protocol_Workflow Start Cell Seeding (6-well or Confocal Dish) Wash1 Wash 2x with HBSS/PBS Start->Wash1 Stain Stain with 2-5 µM BDP 581/591 C11 (Serum-Free Media, 30 min @ 37°C) Wash1->Stain Wash2 Wash 2x to remove excess probe Stain->Wash2 Treat Apply Treatments (Inducers: RSL3, Erastin) (Inhibitors: Ferrostatin-1) Wash2->Treat Acquire Data Acquisition (Confocal or Flow Cytometry) Treat->Acquire Analyze Calculate Ratio: Green / (Green + Red) Acquire->Analyze

Figure 2: Step-by-step experimental workflow for lipid peroxidation tracking.[6][7]

Protocol A: Live Cell Imaging (Confocal)

Objective: Visualize spatial distribution of LPO.

  • Seeding: Plate cells in glass-bottom dishes (e.g., MatTek) 24h prior.

  • Staining:

    • Wash cells 2x with HBSS.[5][8]

    • Add 2 µM BDP 581/591 C11 working solution.

    • Incubate 30 min at 37°C, 5% CO2.

  • Treatment:

    • Wash 2x with HBSS.[5][8]

    • Add complete media containing test compounds (e.g., Erastin 10 µM) for the desired duration (1–4 hours).

    • Note: For real-time kinetics, stain after treatment or keep dye present if treatment is short (<1h). However, post-treatment staining is preferred for long incubations to avoid probe oxidation artifacts.

  • Imaging Settings:

    • Channel 1 (Oxidized/Green): Ex 488 nm / Em 500–540 nm.

    • Channel 2 (Reduced/Red): Ex 561 nm (or 543 nm) / Em 580–620 nm.

    • Mode: Sequential scanning is mandatory to prevent bleed-through.

Protocol B: Flow Cytometry (High Throughput)

Objective: Quantify population-level shifts in ferroptosis.

  • Preparation: Treat cells in 6-well plates.

  • Harvesting:

    • Collect supernatant (floating dead cells are critical in ferroptosis).

    • Trypsinize adherent cells.[6] Combine with supernatant.

    • Pellet (300g, 5 min).

  • Staining:

    • Resuspend pellet in 500 µL HBSS containing 2 µM BDP 581/591 C11.

    • Incubate 20 min at 37°C.

    • Optional: Add DAPI (0.5 µg/mL) to exclude late apoptotic/necrotic cells if focusing on early ferroptosis.

  • Acquisition:

    • FITC Channel: Detects Oxidized probe (Green).

    • PE/Texas Red Channel: Detects Reduced probe (Red).

    • Collect 10,000 events.

Data Analysis & Interpretation

The Ratiometric Calculation

Do not rely solely on the increase in Green fluorescence, as this does not account for differences in probe uptake or cell thickness.



  • Low Ratio (e.g., 0.1 - 0.3): Healthy, non-oxidized membrane.

  • High Ratio (e.g., 0.6 - 0.9): High lipid peroxidation (Ferroptosis).

Flow Cytometry Gating
  • Gate Cells (FSC/SSC).

  • Gate Singlets (FSC-A/FSC-H).

  • Create a Ratio Parameter in your software (FlowJo/FACS Diva) or plot PE (Red) vs. FITC (Green) .

    • Ferroptotic Shift: Population moves from "High Red/Low Green"

      
       "Low Red/High Green".
      

Troubleshooting & Controls

IssueProbable CauseSolution
No Staining Serum interference.Ensure staining is done in HBSS or Serum-Free media.
High Background (Green) Probe auto-oxidation.Use fresh stock. Store stock at -80°C. Limit light exposure.
Rapid Photobleaching High laser power.BDP 581/591 is sensitive.[1][3][4][5][8][9] Use lowest laser power (<2%) and fast scan speeds.
Artifactual Oxidation Fixation.Do not fix cells. Fixation oxidizes the membrane and the probe. Image LIVE only.
Validated Controls
  • Positive Control: Cumene Hydroperoxide (CuOOH) . Treat with 100 µM for 1–2 hours. This directly oxidizes lipids.[1][3][8]

  • Biological Positive Control: RSL3 (GPX4 inhibitor) or Erastin (System Xc- inhibitor).

  • Negative Control: Co-treatment with Ferrostatin-1 (Fer-1) (1–2 µM) or Liproxstatin-1 . If the signal is true LPO, Fer-1 must abolish the green shift.

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters.

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine.

  • Martinez, A. M., et al. (2020). Detection of Ferroptosis by BODIPY™ 581/591 C11.[1][2][3] Methods in Molecular Biology.

  • Thermo Fisher Scientific. BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor) Product Information.

  • Dojindo. Lipid Peroxidation Probe -BDP 581/591 C11- Technical Manual.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing BDP 581/591 Conjugate Solubility

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why BDP 581/591 Aggregates

Understanding the Chemistry

BDP 581/591 (a Boron-Dipyrromethene derivative) is prized for its photostability, high quantum yield, and specific emission shift (in ROS sensors like C11-BODIPY).[1] However, its core structure is inherently hydrophobic and planar.[1]

When introduced to aqueous buffers (PBS, HEPES) without protection, two physical phenomena occur immediately:

  • Hydrophobic Effect: The water network forces the non-polar dye molecules together to minimize entropic cost.

  • 
    -
    
    
    
    Stacking:
    The planar boron-dipyrrin cores stack like plates.

The Result: Aggregation-Caused Quenching (ACQ).[2][3] The dye precipitates, or worse, forms non-fluorescent nano-aggregates that remain suspended but yield no signal, leading to false negatives in your data.[1]

Decision Matrix: Selecting a Solubilization Strategy

Before starting your experiment, determine your path based on your application.

solubilization_strategy Start Start: BDP 581/591 Application Type Are you labeling a biomolecule or using a lipid probe (C11)? Start->Type Labeling Bioconjugation (Antibody/Peptide) Type->Labeling Probe Lipid Probe (C11-BODIPY) Type->Probe Chem Chemistry Type? Labeling->Chem Cell Live Cell Imaging? Probe->Cell NHS NHS Ester/Maleimide Chem->NHS Standard Mod Use Sulfonated BDP or PEG-Linker Chem->Mod High Solubility Req Org Organic Co-solvent (DMSO/DMF) NHS->Org Stepwise Addition BSA BSA Complexing (Carrier Method) Cell->BSA Recommended Direct Direct Dilution (< 0.1% DMSO) Cell->Direct Risk of ppt

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental intent.

Optimization Protocols

Method A: The "Solvent Shock" Prevention (Standard Conjugation)

Best for: Labeling antibodies or proteins with BDP 581/591 NHS Esters.

The Issue: Adding a droplet of DMSO-dissolved dye directly into a large volume of aqueous buffer causes "solvent shock," leading to immediate micro-precipitation.

Protocol:

  • Dissolve Dye: Reconstitute BDP 581/591 NHS ester in anhydrous DMSO to 10 mM.

  • Prepare Protein: Ensure protein is in a buffer without primary amines (e.g., 0.1 M NaHCO3, pH 8.3).

  • The "Step-Wise" Addition:

    • Do NOT add dye directly to the protein solution.

    • Instead, dilute the dye intermediate in a compatible co-solvent if possible, or add the dye to the protein while vortexing the protein solution vigorously.[1]

    • Critical limit: Keep final organic solvent concentration < 5% (v/v) to avoid denaturing the protein.

  • Purification: Use a Sephadex G-25 desalting column immediately after the reaction (1 hour) to remove aggregated free dye.

Method B: BSA Complexing (For C11-BODIPY / Lipid Probes)

Best for: Live cell imaging where the dye must remain soluble in media.

The Science: Bovine Serum Albumin (BSA) has hydrophobic pockets (Fatty Acid Binding Sites) that can "chaperone" the lipophilic BDP molecule, keeping it monomeric in water.

Protocol:

  • Stock: Prepare 2 mM BDP 581/591 in DMSO.

  • Carrier Solution: Prepare 2% (w/v) fatty-acid-free BSA in PBS.

  • Complexing:

    • Add 5 µL of Dye Stock to 1 mL of BSA solution while vortexing.

    • Incubate at 37°C for 15 minutes.

  • Usage: Dilute this "loaded" BSA solution into your cell culture media. The BSA will deliver the dye to the cell membranes.

Troubleshooting Guide & FAQs

Q1: My conjugate precipitated immediately upon adding the buffer. Can I save it?

Diagnosis: Solvent Shock. Immediate Action:

  • Add DMSO immediately to bring the organic concentration up to 10-20%.

  • Sonicate for 5 minutes (if the biomolecule is robust, like a peptide).

  • Centrifuge at 10,000 x g for 5 minutes. If a pellet is visible, the dye has crashed.[1] Prevention: Use sulfonated BDP 581/591 variants (sulfo-BODIPY) for future experiments. The sulfonate group adds a negative charge that drastically improves water solubility [1].

Q2: I have labeled my protein, but the fluorescence signal is extremely weak.

Diagnosis: Self-Quenching (H-Aggregation). Explanation: You likely over-labeled the protein (Degree of Labeling > 5). When BDP molecules are too close on the protein surface, they stack and quench each other's energy non-radiatively [2].[1] Solution:

  • Aim for a Degree of Labeling (DOL) of 1–3 dyes per protein.

  • Reduce the molar excess of dye during the conjugation reaction (e.g., use 10x excess instead of 20x).

Q3: Why does my BDP 581/591 NHS ester not work after storing it in water?

Diagnosis: Hydrolysis. Explanation: NHS esters are moisture-sensitive. In water, the NHS group hydrolyzes back to a carboxylic acid, which is non-reactive, within minutes to hours depending on pH [3].[1] Solution:

  • Always store stocks in anhydrous DMSO/DMF at -20°C.

  • Use single-use aliquots.

  • Never dissolve the NHS ester in aqueous buffer until the exact moment of conjugation.

Q4: Can I use PEGylation to improve solubility?

Answer: Yes. Details: Using a BDP-PEG4-NHS ester instead of "naked" BDP-NHS is the most effective way to prevent aggregation. The polyethylene glycol (PEG) chain acts as a hydration shell, sterically hindering pi-pi stacking interactions [4].

Comparative Data: Solubility Limits

Solvent SystemSolubility Limit (Approx.)Risk LevelNotes
Anhydrous DMSO > 10 mMLowIdeal for stock storage.
Pure PBS (pH 7.4) < 1 µMHighImmediate precipitation likely.
PBS + 5% DMSO ~ 10-50 µMModerateUsable for short-term reactions.
PBS + 0.1% BSA ~ 100 µMLowBSA "cages" the dye (Method B).
Sulfonated BDP in PBS > 5 mMLowChemically modified for water solubility.

Mechanism of Action: Carrier vs. Aggregation

aggregation_mechanism cluster_0 Aqueous Buffer (No Protection) cluster_1 With BSA Carrier / PEG Dye1 BDP Dye2 BDP Dye1->Dye2 π-Stacking Dye3 BDP Dye2->Dye3 Quenching BSA BSA/PEG Shield DyeSol BDP BSA->DyeSol Solubilization

Figure 2: Visualizing the difference between Aggregation-Caused Quenching (left) and Carrier-mediated solubilization (right).

References

  • Thermo Fisher Scientific. BODIPY Dye Series—Section 1.4. The Molecular Probes Handbook. Retrieved from

  • LUMIPROBE. BDP 581/591 amine spectral properties and conjugation. Retrieved from

  • Dojindo. Lipid Peroxidation Probe -BDP 581/591 C11- Protocol and FAQ. Retrieved from

  • ResearchGate. Synthesis and Photophysical Characterization of Highly Water-Soluble PEGylated BODIPY Derivatives. Retrieved from

Sources

Technical Support Center: Best Practices for the Storage and Handling of BDP 581/591 to Prevent Spontaneous Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for BDP 581/591. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors leading to the spontaneous oxidation of BDP 581/591 during storage and offers field-proven protocols to ensure its stability and performance. As a ratiometric sensor, the integrity of BDP 581/591 is paramount for accurate data, and preventing its premature oxidation is a critical first step in any experimental workflow.

Section 1: The Chemistry of BDP 581/591 Oxidation: Understanding the "Why"

A foundational understanding of the probe's mechanism is crucial for appreciating the importance of proper storage. This section addresses the core chemical principles of BDP 581/591.

Q1: What is BDP 581/591, and how does it detect oxidation?

BDP 581/591 is a fluorescent probe from the borondipyrromethene (BODIPY) family, specifically engineered to be sensitive to oxidative stress.[1][2] Its primary application is the detection of lipid peroxidation in cellular membranes.[3][4][5]

The molecule's functionality hinges on a polyunsaturated butadienyl portion.[6][7] In its native, reduced state, the probe exhibits a strong fluorescence emission maximum at approximately 591 nm (red). When it encounters and reacts with lipid radicals—byproducts of lipid peroxidation often initiated by reactive oxygen species (ROS)—this butadienyl component is oxidized.[4][8] This chemical modification fundamentally alters the fluorophore's electronic structure, causing a dramatic shift in its fluorescence emission to a maximum of about 510 nm (green).[2][5][6][7]

This ratiometric shift (from red to green fluorescence) is the key to its utility, allowing for a quantitative assessment of oxidative stress.[5] However, this inherent sensitivity also makes the probe vulnerable to unintended oxidation from environmental factors during storage, which can lead to high background signals and compromised experimental results.

BDP_Oxidation_Mechanism cluster_reduced Fluorescence: ~591 nm (Red) cluster_oxidized Fluorescence: ~510 nm (Green) Reduced Reduced BDP 581/591 (Native State) Oxidized Oxidized BDP 581/591 (Product) Reduced->Oxidized Oxidation ROS Reactive Oxygen Species (ROS) Lipid Radicals ROS->Oxidized

Caption: Mechanism of BDP 581/591 fluorescence shift upon oxidation.

Section 2: Core Storage and Handling Protocols: The "How"

Preventing spontaneous oxidation requires meticulous attention to storage conditions from the moment the product is received. The following protocols are designed to maximize the shelf-life and performance of BDP 581/591.

Q2: What are the ideal storage conditions for BDP 581/591 in its solid (lyophilized) form?

When received as a lyophilized solid, BDP 581/591 should be stored at -20°C in a desiccated environment.[5][9][10] It is critical to protect the solid from light, as BODIPY dyes can be susceptible to photobleaching and photooxidation.[] Storing the vial inside a dark container or wrapping it in aluminum foil is a highly recommended practice.[12] Under these conditions, the solid probe is stable for at least 12 to 24 months.[5][9]

Q3: How should I prepare and store a concentrated stock solution?

The preparation of a stock solution is a critical step where the probe is vulnerable to environmental contaminants.

  • Solvent Choice: Use only high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare the stock solution.[5][7] The presence of water can facilitate degradation pathways.

  • Concentration: A common stock solution concentration is 10 mM.[7]

  • Storage: Store the DMSO stock solution at -20°C or -80°C .[13][14] It must be protected from light.[13][14]

  • Stability: A DMSO stock solution is typically stable for at least one month when stored at -20°C.[8][13]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[13][14]

Experimental Protocol: Reconstitution and Aliquoting of BDP 581/591
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized BDP 581/591 to ensure all the powder is at the bottom.[8] Allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation upon opening.

  • Reconstitution: Under dim light, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into small-volume, low-retention polypropylene tubes suitable for cryogenic storage. Use amber-colored tubes if available to provide light protection.[15] The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots, label them clearly with the name, concentration, and date, and place them in a light-proof storage box at -20°C or -80°C.

Q4: Can I store diluted, ready-to-use working solutions?

No. Working solutions, which are typically prepared by diluting the DMSO stock into aqueous buffers or culture media, are not stable and cannot be stored .[8] They must be prepared fresh immediately before each experiment. Any unused working solution should be discarded.

Form Solvent/Medium Temperature Typical Duration Key Considerations
Lyophilized Solid N/A-20°C12-24 months[5][9]Protect from light; store under desiccated conditions.
Stock Solution Anhydrous DMSO-20°C to -80°C~1 month[8][13]Aliquot to avoid freeze-thaw cycles; protect from light.
Working Solution Aqueous Buffer / Culture MediumN/AN/AMust be prepared fresh for immediate use; do not store. [8]

Section 3: Troubleshooting Guide: Diagnosing Premature Oxidation

Even with careful procedures, issues can arise. This section helps diagnose and resolve common problems related to BDP 581/591 oxidation.

Q5: My negative control samples are showing a significant green fluorescence signal. What's wrong?

A high green-to-red fluorescence ratio in untreated or negative control cells is the classic sign of premature probe oxidation. This indicates that the BDP 581/591 was already oxidized before or during the experiment, rendering the results invalid. The flowchart below outlines a systematic approach to identify the cause.

Troubleshooting_Flowchart start High Green Signal in Negative Control? check_stock Was a fresh aliquot of stock solution used? start->check_stock no_fresh_aliquot Issue: Repeated Freeze-Thaw. The entire stock may be compromised. check_stock->no_fresh_aliquot No yes_fresh_aliquot Yes check_stock->yes_fresh_aliquot check_solvent Was the stock prepared in anhydrous DMSO? yes_fresh_aliquot->check_solvent no_anhydrous Issue: Solvent Contamination. Water/impurities in DMSO can cause degradation. Prepare fresh stock. check_solvent->no_anhydrous No yes_anhydrous Yes check_solvent->yes_anhydrous check_handling Was the working solution prepared fresh and used immediately? yes_anhydrous->check_handling no_fresh_work Issue: Working Solution Degradation. Prepare fresh just before use. check_handling->no_fresh_work No yes_fresh_work Yes check_handling->yes_fresh_work check_light Were all solutions protected from light during preparation and incubation? yes_fresh_work->check_light no_light_protect Issue: Photooxidation. Minimize light exposure at all steps. check_light->no_light_protect No yes_light_protect Yes check_light->yes_light_protect final_check Consider contamination in buffer/ media or inherent oxidative stress in the cell model. yes_light_protect->final_check

Sources

Technical Support Center: Troubleshooting BDP 581/591 Amine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Dye Profile[1]

BDP 581/591 Amine is a borondipyrromethene (BODIPY) derivative.[1] Unlike standard hydrophilic dyes (e.g., Alexa Fluor), BDP dyes are lipophilic and hydrophobic. The "Amine" designation indicates this reagent contains a primary amine (-NH₂) group, making it a nucleophile.

Crucial Distinction: This guide addresses This compound . If you are using BDP 581/591 NHS Ester to label protein lysines, this is the wrong guide. The Amine derivative is designed to react with Carboxyl groups (-COOH) (via EDC/NHS activation) or Activated Esters (e.g., NHS-esters, PFP-esters) on the target molecule.

Technical Specifications
PropertyValueNotes
Excitation / Emission 585 nm / 594 nmOrange/Red fluorescence
Extinction Coeff.[2][3][4][5] (

)
104,000 M⁻¹cm⁻¹High brightness
Solubility DMSO, DMF, DCMPoor water solubility
Reactive Group Primary Amine (-NH₂)Reacts with Electrophiles (COOH, NHS)
Correction Factor (CF₂₈₀) 0.04Used for DOL calculation

Diagnostic Troubleshooting (Q&A)

Issue 1: "The dye precipitates immediately upon addition to the reaction buffer."

Diagnosis: Solvent Shock. BDP 581/591 is lipophilic. Adding a concentrated stock (in DMSO) directly to a 100% aqueous buffer causes rapid aggregation. Solution:

  • Organic Co-solvent: Ensure the final reaction mixture contains 10–20% organic solvent (DMSO or DMF).

  • Dilution Protocol: Do not add 100% aqueous buffer to the dye. Instead, dilute the dye into a buffer containing 20% DMSO, then mix with the target molecule.

  • Concentration: Keep the dye concentration in the reaction < 1–2 mM to prevent stacking/quenching.

Issue 2: "I used EDC/NHS to label my peptide's C-terminus, but got 0% conjugation."

Diagnosis: pH Mismatch. This is the most common error with Amine dyes.

  • The Trap: EDC/NHS activation works best at pH 4.5–5.0 . However, the reaction of the BDP Amine with the activated ester requires the amine to be unprotonated (nucleophilic), which requires pH 7.0–8.0 .

  • If you mixed everything at pH 5.0, the BDP Amine is protonated (-NH₃⁺) and chemically inert. Solution: Use the Two-Step Protocol (detailed below). Activate at pH 5, then raise pH to 7.5 for the dye addition.

Issue 3: "My Degree of Labeling (DOL) is low (< 0.2), but the dye didn't precipitate."

Diagnosis: Hydrolysis Competition. The activated NHS-ester on your target molecule hydrolyzes rapidly in water (half-life ~10 mins at pH 8.6). Solution:

  • Dry Solvents: Use anhydrous DMSO/DMF for the dye stock.[6]

  • Speed: Add the BDP Amine immediately after the pH adjustment step in the Two-Step protocol.

  • Stoichiometry: Increase the Dye:Target ratio to 10:1 or 20:1 . Since unreacted BDP Amine is easily removed (unlike proteins), excess dye drives the reaction.

Issue 4: "I cannot purify the labeled product; it sticks to my PD-10 / Sephadex column."

Diagnosis: Hydrophobic Interaction. The lipophilic BDP dye interacts non-specifically with the resin matrix. Solution:

  • Change Resin: Use Bio-Gel P-2/P-4 or Zeba Spin Columns, which often show less hydrophobic retention than Sephadex.

  • Add Detergent: Include 0.05% Tween-20 or 5–10% DMSO in the elution buffer to keep the dye solubilized and moving.

Optimized Workflow: Two-Step Carboxyl-to-Amine Conjugation

This protocol ensures the target's carboxyl group is activated without protonating the BDP Amine.

TwoStepLabeling Start Start: Target Molecule (Contains -COOH) Step1 Step 1: Activation Add EDC + NHS Buffer: MES, pH 5.0 Start->Step1 Intermediate Activated NHS-Ester Intermediate (Unstable) Step1->Intermediate 15-30 mins Step2 Step 2: Buffer Exchange / pH Adjustment Raise pH to 7.5 (PBS/Bicarbonate) Intermediate->Step2 Critical: Must be fast Step3 Step 3: Coupling Add this compound (Dissolved in DMSO) Step2->Step3 Target is now reactive Dye is now nucleophilic Incubate Incubate 2-4 Hours @ RT Keep in Dark Step3->Incubate Purify Purification (HPLC or Gel Filtration w/ 5% DMSO) Incubate->Purify

Figure 1: The Two-Step EDC/NHS conjugation logic required for amine-containing dyes.

Detailed Protocol Steps
  • Solubilization: Dissolve this compound in anhydrous DMSO to 10 mM.

  • Activation (Target): Dissolve target (peptide/small molecule) in 0.1 M MES buffer, pH 5.0 . Add 10 equivalents of EDC and 10 equivalents of NHS (or Sulfo-NHS). React for 15–30 minutes.

  • pH Adjustment (CRITICAL):

    • Option A (Proteins): Quickly pass through a desalting column equilibrated with PBS, pH 7.4 .

    • Option B (Small Molecules): Add concentrated Phosphate or Bicarbonate buffer to raise pH to 7.5–8.0 .

  • Coupling: Immediately add the this compound stock.

    • Target Ratio: 5–10 molar excess of dye over target.

    • Solvent: Ensure final DMSO concentration is ~10–20% to maintain BDP solubility.

  • Incubation: Rotate for 2–4 hours at Room Temperature in the dark.

Post-Reaction Analysis: Calculating DOL

To verify efficiency, you must calculate the Degree of Labeling (DOL).[7] Because BDP 581/591 absorbs slightly at 280 nm (where proteins are measured), you must apply a Correction Factor (CF).[2]


[2]


Constants for BDP 581/591:

  • 
    : Absorbance measured at 585 nm.[3][5][8]
    
  • 
    : 104,000 M⁻¹cm⁻¹.[3][5][8]
    
  • 
    : 0.04.[3][5][8]
    

Example Calculation: If you measure


 and 

for a protein (

):
  • Corrected

    
    
    
  • Protein Conc =

    
    
    
  • Dye Conc =

    
    
    
  • DOL =

    
     dyes per molecule.
    

References & Grounding

  • Lumiprobe Corporation. this compound Product Specifications & Spectral Properties. Retrieved from

  • Antibodies.com. BDP 581/591 NHS Ester Data Sheet (Reference for spectral equivalents).[5] Retrieved from [5]

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol & Troubleshooting. Retrieved from

  • AAT Bioquest. Degree of Labeling (DOL) Calculator and Correction Factors. Retrieved from

Sources

Technical Support Center: Solving Precipitation Issues with Hydrophobic BODIPY Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrophobic BODIPY dyes. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility and precipitation challenges during their experiments. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure you can overcome these common hurdles and achieve reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common and pressing questions we receive regarding the handling of hydrophobic BODIPY dyes.

Q1: Why is my hydrophobic BODIPY dye precipitating out of my aqueous buffer?

A: This is the most frequent issue users face. The primary reason is the inherent chemical nature of these dyes. Most BODIPY dyes have a core structure that is highly hydrophobic, meaning they have very low solubility in water and other polar solvents.[1][2] When you introduce a stock solution of the dye (typically in an organic solvent like DMSO or ethanol) into an aqueous medium such as a buffer or cell culture media, the dye molecules are forced out of solution and begin to aggregate, leading to visible precipitation.[3] This process is driven by the hydrophobic effect, where the nonpolar dye molecules cluster together to minimize their contact with polar water molecules.

Q2: What is "aggregation" and how does it affect my experiment?

A: Aggregation is the process where individual dye molecules clump together. For many BODIPY dyes, this is driven by strong π-π stacking interactions between their planar aromatic structures.[4][5] These aggregates can exist in different forms, most commonly "H-aggregates" (face-to-face stacking) and "J-aggregates" (head-to-tail stacking).[6][7]

  • Impact on Fluorescence: H-aggregation is a major problem as it typically leads to significant fluorescence quenching, meaning your signal will be weak or completely lost.[2][6][] J-aggregates can sometimes lead to altered fluorescence properties, but H-aggregates are the more common cause of signal loss.[6][9]

  • Impact on Staining: Aggregates can lead to non-specific binding and uneven staining, producing artifacts in imaging experiments.[10][] Instead of localizing to your target, the dye precipitates will appear as bright, punctate spots.

Q3: I've prepared my dye solution according to the protocol, but I still see precipitates. What went wrong?

A: Even with a good protocol, several factors can lead to precipitation:

  • Final Solvent Concentration: The final concentration of the organic solvent (like DMSO) in your aqueous solution might be too low to keep the dye soluble.[]

  • Dye Concentration: The working concentration of your BODIPY dye may be too high for the given solvent conditions, exceeding its solubility limit.[][]

  • Incomplete Initial Dissolution: The dye may not have been fully dissolved in the initial stock solution. It's crucial to ensure a clear, particle-free stock before dilution.[]

  • Temperature and pH: Changes in temperature or the pH of your buffer can affect dye solubility.[13]

Q4: Can I rescue a solution that has already precipitated?

A: In some cases, yes. If the precipitation is mild, you may be able to redissolve the dye by adding a small amount of an appropriate organic solvent or by gentle sonication. However, for heavily precipitated solutions, it is often best to prepare a fresh solution to ensure accurate concentration and consistent results.

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific problems.

Problem 1: My BODIPY dye precipitates immediately upon dilution into my aqueous buffer.
Root Cause Analysis:

This is a classic sign of the dye's hydrophobicity and its tendency to aggregate in aqueous environments.[3] The abrupt change in solvent polarity from your organic stock (e.g., DMSO) to the aqueous buffer causes the dye to crash out of solution.

Solutions & Protocols:

1. Optimize the Stock Solution Preparation:

  • Why it works: Ensuring the dye is fully monomeric and dissolved in the stock solution is the critical first step. Undissolved microcrystals will act as nucleation sites for precipitation upon dilution.

  • Protocol:

    • Use high-quality, anhydrous DMSO or ethanol to prepare your stock solution.[14] Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds.

    • Prepare a concentrated stock solution, typically in the range of 1-10 mM.[3][15][16]

    • Vortex the solution vigorously for at least 1-2 minutes. If necessary, gently warm the solution (to no more than 37°C) or use a bath sonicator for a few minutes to aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Store the stock solution in a tightly sealed vial, protected from light, at -20°C.[15]

2. Modify the Dilution Procedure:

  • Why it works: Rapidly and vigorously mixing during dilution helps to disperse the dye molecules quickly, reducing the chance for them to find each other and aggregate.

  • Protocol:

    • Dispense the required volume of your aqueous buffer into a tube.

    • While vortexing or rapidly pipetting the buffer, add the small volume of the BODIPY stock solution directly into the liquid. Do not add it to the side of the tube.

    • Continue to vortex for another 30-60 seconds immediately after adding the dye.

    • Use the freshly prepared working solution immediately.[3] Do not let it sit for extended periods before adding it to your sample.

3. Reduce the Final Dye Concentration:

  • Why it works: Lowering the concentration keeps the dye below its critical aggregation concentration in the aqueous environment.

  • Recommendation: Many protocols suggest a working concentration of 0.5-2 µM for cellular staining.[] If you are using a higher concentration and seeing precipitation, try reducing it.

4. Increase the Cosolvent Concentration:

  • Why it works: Maintaining a small percentage of an organic solvent in the final working solution can help keep the hydrophobic dye soluble.

  • Recommendation: Ensure the final concentration of DMSO or ethanol in your working solution is sufficient, but be mindful of cytotoxicity. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%.[]

Problem 2: My staining is uneven, with bright punctate spots instead of the expected pattern.
Root Cause Analysis:

This is a tell-tale sign of dye aggregation and precipitation occurring in your sample.[] These bright spots are not specific staining but rather clumps of precipitated dye that have settled on or in your cells/tissue.

Solutions & Protocols:

1. Implement a Pre-Clarification Step:

  • Why it works: This removes any pre-existing aggregates from your working solution before it is applied to the sample.

  • Protocol:

    • Prepare your BODIPY working solution as described above.

    • Before adding it to your cells or tissue, centrifuge the working solution at high speed (e.g., >14,000 x g) for 5-10 minutes.

    • Carefully collect the supernatant, avoiding the bottom of the tube where any pelleted aggregates would be, and use this for staining.

2. Incorporate a Surfactant or Carrier Molecule:

  • Why it works: Surfactants and other carrier molecules can encapsulate the hydrophobic dye, preventing aggregation and improving its solubility in aqueous media.

  • Options:

    • Pluronic F-127: A non-ionic surfactant commonly used to improve the solubility of hydrophobic molecules. Prepare a 20% (w/v) stock solution in water. Add an equal volume of this stock to your concentrated dye stock in DMSO before diluting into your final buffer.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate BODIPY dyes, effectively shielding them from the aqueous environment.

    • BSA (Bovine Serum Albumin): For some applications, particularly when labeling lipids, pre-complexing the BODIPY dye with fatty-acid-free BSA can improve delivery and reduce precipitation.

3. Optimize Washing Steps:

  • Why it works: Thorough washing after staining is crucial to remove any non-specifically bound dye aggregates.

  • Protocol:

    • After the staining incubation, remove the dye solution.

    • Wash the sample at least 2-3 times with a suitable buffer (e.g., PBS or HBSS).[]

    • For imaging applications, using a buffer that contains a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in one of the wash steps can help to remove aggregates, but be sure this is compatible with your sample (e.g., for fixed and permeabilized cells).

III. Data & Protocols

Solubility and Stock Solution Guide

The solubility of BODIPY dyes is highly dependent on their specific structure and the solvent used. Always start by consulting the manufacturer's data sheet.

Dye ExampleCommon Stock SolventTypical Stock Conc.Notes
BODIPY™ 493/503 DMSO1-10 mMHighly lipophilic, used for staining neutral lipids.[][18][19] Insoluble in water.[19]
BODIPY™ FL C12 DMSO1-10 mMA fluorescent fatty acid analog, hydrophobic due to the C12 alkyl chain.[14][]
Generic Hydrophobic BODIPY DMSO, Ethanol, DMF1-10 mMAlways use anhydrous grade solvents.[][14] Ensure complete dissolution before further dilution.[]
Protocol: Preparing a Precipitation-Resistant BODIPY Working Solution

This protocol integrates best practices to minimize the risk of precipitation.

  • Prepare Stock Solution:

    • Dissolve your hydrophobic BODIPY dye in anhydrous DMSO to a final concentration of 5 mM.

    • Vortex vigorously for 2 minutes. Use a bath sonicator for 5 minutes if any particulates are visible.

    • Confirm complete dissolution by visual inspection.

  • Prepare Working Solution:

    • Determine the final volume of your working solution (e.g., 1 mL of cell culture medium).

    • Calculate the volume of stock solution needed for your desired final concentration (e.g., for a 5 µM working solution from a 5 mM stock, you need 1 µL).

    • Place the 1 mL of medium in a microcentrifuge tube.

    • Begin vortexing the medium at a medium speed.

    • While vortexing, add the 1 µL of stock solution directly into the swirling liquid.

    • Continue vortexing for an additional 30 seconds.

  • (Optional) Pre-Clarification:

    • Centrifuge the freshly prepared working solution at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube for immediate use in your experiment.

IV. Visual Guides (Diagrams)

Workflow for Preparing BODIPY Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Step stock1 Weigh Hydrophobic BODIPY Dye stock2 Add Anhydrous DMSO (1-10 mM) stock1->stock2 stock3 Vortex & Sonicate Until Fully Dissolved stock2->stock3 stock4 Store at -20°C, Protected from Light stock3->stock4 work2 Vortex Buffer & Add Stock Solution Dropwise stock3->work2 Add to vortexing buffer work1 Dispense Aqueous Buffer (e.g., PBS, Media) work1->work2 work3 Continue Vortexing for 30-60s work2->work3 work4 Use Immediately work3->work4 ts1 Precipitation Observed? work3->ts1 ts2 Centrifuge at >14,000 x g for 10 min ts1->ts2 ts3 Use Supernatant Only ts2->ts3 ts3->work4 Proceed to experiment

Caption: Recommended workflow for preparing and troubleshooting BODIPY dye solutions.

Mechanism of Dye Aggregation and Prevention

G cluster_problem The Problem: Hydrophobic Aggregation cluster_solution The Solution: Surfactant Encapsulation Monomer BODIPY Monomer Fluorescent Aggregate H-Aggregate Non-Fluorescent (Precipitate) Monomer->Aggregate High Concentration in Aqueous Buffer Monomer2 BODIPY Monomer Micelle Micelle-Encapsulated Dye Soluble & Fluorescent Monomer2->Micelle Surfactant {Surfactant (e.g., Pluronic F-127)} Surfactant->Micelle Forms Micelle Around Dye

Caption: How surfactants prevent aggregation and maintain fluorescence.

V. References

  • Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. Chemical Science (RSC Publishing).

  • How to remove backgound and non-specific binding for Bodipy 493/503?. ResearchGate.

  • A General Modular Approach for the Solubility Tagging of BODIPY Dyes. ADDI.

  • Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. PMC - NIH.

  • Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. Unknown Source.

  • Mastering BODIPY Fluorescent Labeling: Key Tips & Uses. Probes / BOC Sciences.

  • BODIPY FL C12. BOC Sciences.

  • Guide to Lipid Droplet Staining with BODIPY Dyes. Probes / BOC Sciences.

  • Complete Guide to BODIPY Staining: Principle & Protocol. Probes / BOC Sciences.

  • CAS 121207-31-6 (BODIPY 493/503). Probes / BOC Sciences.

  • J-aggregation induced emission enhancement of BODIPY dyes via H-bonding directed supramolecular polymerization: the importance of substituents at boron. Organic Chemistry Frontiers (RSC Publishing).

  • BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace.

  • Recent Progress of BODIPY Dyes With Aggregation-Induced Emission. Frontiers.

  • BODIPY 493/503 | CAS 121207-31-6. Selleck Chemicals.

  • BODIPY-Based Fluorescent Surfactant for Cell Membrane Imaging and Photodynamic Therapy. ACS Applied Bio Materials - ACS Publications.

  • BODIPY 493/503 methyl bromide | Green Dye. MedchemExpress.com.

  • BODIPY FL C12 | Fluorescent Probe. MedchemExpress.com.

  • BODIPY-Based Fluorescent Surfactant for Cell Membrane Imaging and Photodynamic Therapy. PubMed.

  • BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI.

  • Recent Progress of BODIPY Dyes With Aggregation-Induced Emission. PMC.

  • Invitrogen™ BODIPY™ FL C 12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid). Fisher Scientific.

Sources

Technical Support Center: Optimizing BDP 581/591 Stability in Live-Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing BDP 581/591 (and its derivatives like C11-BODIPY) in live-cell imaging.

This guide distinguishes between the general fluorophore (used for labeling) and the ROS-sensitive sensor (C11), as "photobleaching" requires a fundamentally different approach for each.[1]

Status: Active Specialist: Senior Application Scientist Topic: Photostability & Artifact Management in Live-Cell Imaging[1]

Executive Summary: The "Bleaching" Paradox

Before troubleshooting, you must define your molecule's role.[1] BDP 581/591 is unique because its primary failure mode in live cells is often not photon-induced destruction (true photobleaching), but rather phototoxicity-induced oxidation .[1]

  • As a Static Label (e.g., BDP 581/591 NHS ester): Your goal is to prevent photon saturation and reaction with solvated oxygen.

  • As a Sensor (e.g., C11-BODIPY 581/591): "Bleaching" of the 591 nm (Red) channel is often a biological signal (lipid peroxidation) triggered artifactually by your laser.[1] If you suppress ROS too aggressively here, you silence your sensor.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My signal disappears within seconds of time-lapse imaging. Is this normal?

Diagnosis: This is likely Triplet State Accumulation or Phototoxic Oxidation , not permanent destruction.[1]

  • The Mechanism: BDP 581/591 has a high quantum yield (~0.83), but continuous excitation drives the fluorophore into a dark triplet state. In this state, it is highly reactive with molecular oxygen, generating singlet oxygen (

    
    ).[1][]
    
  • The Fix (Hardware):

    • Pulsed Excitation: If your confocal system allows, use pulsed excitation (e.g., white light laser or AOTF modulation) rather than continuous wave.[1] This allows the triplet state to relax back to the ground state between pulses (microseconds scale).

    • The "Dark" Strategy: Increase detector gain (PMT voltage) or camera exposure time, and reduce laser power density by 50-70%.[1] It is better to integrate fewer photons over a longer pixel dwell time than to bombard the fluorophore with high irradiance.

Q2: I see a shift from Red to Green. Is this bleaching?

Diagnosis: If you are using the C11-BODIPY variant, this is Oxidation , not bleaching.[1]

  • Context: The C11 probe is designed to lose 591 nm (Red) fluorescence and gain 510 nm (Green) fluorescence upon oxidation.[3]

  • The Artifact: High-intensity 561 nm or 594 nm lasers generate ROS locally.[1] You are essentially "writing" oxidation into your sample with the laser.

  • Validation: Reduce laser power by 10x and increase exposure. If the "bleaching" rate slows disproportionately, it was light-induced oxidation.[1]

Q3: Can I use antifade reagents in live cells?

Answer: Yes, but with strict chemical limitations.[1]

  • Traditional Mounting Media: (e.g., Vectashield, ProLong Gold) are toxic and incompatible with live cells.[1]

  • Live-Cell Compatible Options:

    • ProLong™ Live Antifade: A proprietary enzyme system (derived from E. coli plasma membranes) that scavenges oxygen without altering cell physiology significantly.[1]

    • OxyFluor™ / Oxyrase: Enzymatic oxygen scavenging systems.[1] Warning: These induce hypoxia.[1] Only use if your biological question is hypoxia-independent.

    • Ascorbic Acid (Vitamin C): A mild scavenger (100-500 µM).[1] Caution: Can act as a pro-oxidant in the presence of free iron (Fenton reaction), potentially worsening ferroptosis assays.

Part 2: Optimized Acquisition Protocol

This protocol minimizes photobleaching while preserving signal integrity.[1][4][5]

Step 1: Buffer & Media Preparation[1]
  • Base Media: Use Phenol Red-free media (e.g., FluoroBrite™ DMEM) to reduce background autofluorescence, allowing lower laser powers.[1]

  • Supplementation (For Static Labeling ONLY):

    • Add Trolox (water-soluble Vitamin E derivative) at 250 µM .[1]

    • Why? Trolox repairs the oxidized radical cation of the fluorophore, restoring it to the ground state.

    • Critical: Do NOT use Trolox if measuring Lipid Peroxidation (C11-BODIPY), as it will inhibit the biological signal.[1]

Step 2: Dye Loading[1]
  • Concentration: Titrate to the lowest effective dose.

    • Standard: 1–5 µM.[1][4]

    • Low-Bleach:[1]500 nM .[1] Lower concentrations reduce self-quenching and the aggregate generation of ROS.[1]

  • Wash: Perform 3x washes with HBSS.[1] Extracellular dye aggregates are bleaching hotspots.[1]

Step 3: Microscope Configuration
  • Excitation: 561 nm or 594 nm laser.[1]

  • Power Density: < 0.5 kW/cm² (typically <2% on modern confocal lines).[1]

  • Sampling (Nyquist): Do not oversample.

    • XY Resolution: Match the optical resolution (e.g., 100-150 nm pixel size).[1]

    • Z-Stack: Match the optical sectioning. Overlapping Z-slices bleaches the same volume multiple times.[1]

  • Synchronization: Ensure "Active Illumination" is ON. The laser should only fire when the camera shutter is open.

Part 3: Visualizing the Mechanism

Diagram 1: The Photobleaching vs. Oxidation Trap

This diagram illustrates the decision pathway for distinguishing true signal loss from artifactual oxidation, critical for BDP 581/591 users.

BDP_Stability_Flow Start Signal Loss at 591 nm Check_Type Identify Probe Type Start->Check_Type Static_Label Static Label (e.g., NHS Ester, Maleimide) Check_Type->Static_Label General Staining Sensor ROS Sensor (e.g., C11-BODIPY) Check_Type->Sensor Lipid Peroxidation Mech_Static Mechanism: Triplet State -> Singlet Oxygen -> Fluorophore Destruction Static_Label->Mech_Static Mech_Sensor Mechanism: Laser -> ROS Generation -> Probe Oxidation (591nm -> 510nm) Sensor->Mech_Sensor Action_Static Action: 1. Add Trolox (250 µM) 2. Use ProLong Live 3. Pulsed Excitation Mech_Static->Action_Static Action_Sensor Action: 1. NO Scavengers (Ruins Assay) 2. Reduce Laser Power (10x) 3. Increase Gain/Exposure Mech_Sensor->Action_Sensor

Caption: Decision tree distinguishing mitigation strategies for static labeling versus ROS sensing applications.

Part 4: Quantitative Reference Data

Table 1: Spectral & Stability Properties of BDP 581/591
PropertyValueNotes
Excitation Max 581 nmIdeally excited by 561 nm or 594 nm lasers.[1]
Emission Max 591 nmCollect signal in 600–630 nm window.[1]
Quantum Yield ~0.83Very bright; requires less laser power than mCherry.[1]
Shift (Oxidized) 510 nm (Green)Only applies to C11/Diene derivatives.[1]
Solubility DMSOStock stable at -20°C; avoid freeze-thaw.[1][6]
Bleach Rate ModerateMore stable than Fluorescein/FITC; less stable than Alexa 594.[1]
Table 2: Scavenger Compatibility Matrix
ReagentRoleLive-Cell Safe?Compatible with C11-Sensor?
Trolox Vitamin E analog (antioxidant)Yes (100-250 µM)NO (Inhibits signal)
Ascorbic Acid Vitamin C (antioxidant)Yes (Low conc.)NO (Inhibits signal)
ProLong™ Live Enzymatic oxygen scavengerYes NO (Likely inhibits)
Oxyrase Oxygen depletion enzymeYes (Induces Hypoxia)NO (Requires O2 for peroxidation)
Phenol Red pH IndicatorNo (Autofluorescent)Yes (But reduces SNR)

References

  • Drummen, G. P., et al. (2002).[1] C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine.

  • Martinez, S. L., et al. (2020).[1] Optimizing Live-Cell Fluorescence Imaging Conditions to Minimize Phototoxicity. Microscopy and Microanalysis.[1][4][][8]

  • Agilent Technologies. (n.d.).[1] Minimizing photobleaching of fluorescent proteins. Retrieved from [Link]

Sources

selecting compatible buffers for BDP 581/591 amine conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Buffer Conditions for BDP 581/591 NHS Ester Labeling Applicable Product: BDP 581/591 NHS Ester (Amine-Reactive) Assigned Specialist: Senior Application Scientist

Core Technical Overview

BDP 581/591 (a Boron-dipyrromethene derivative) is a high-performance fluorophore known for its photostability, narrow emission spectrum, and high quantum yield. Unlike standard hydrophilic dyes (e.g., FITC or Cyanine), BDP dyes are inherently lipophilic (hydrophobic) .

When conjugating BDP 581/591 NHS ester to proteins or antibodies, you face two competing chemical constraints:

  • Nucleophilicity: The primary amines on your protein (Lysine

    
    -amines) must be deprotonated (neutral) to attack the NHS ester. This requires a basic pH.
    
  • Hydrolysis: The NHS ester moiety is unstable in aqueous solution and hydrolyzes rapidly at high pH, becoming non-reactive.

The Goal: Select a buffer system that maintains pH between 8.3–8.5 to maximize amine reactivity while minimizing NHS hydrolysis, all while managing the dye's solubility to prevent precipitation.

Buffer Selection Logic (The "Why")

The Chemistry of Compatibility

The conjugation reaction relies on Nucleophilic Acyl Substitution. The reaction efficiency is governed by the pKa of the Lysine


-amino group (typically ~10.5).
  • At pH 7.0 (PBS): Most lysines are protonated (

    
    ) and unreactive. Labeling will be inefficient (<10%).
    
  • At pH 8.3–8.5 (Bicarbonate): A sufficient fraction of lysines are deprotonated (

    
    ) to drive the reaction, yet the pH is not so high that it instantly hydrolyzes the NHS ester.
    
  • The "Competitor" Problem: Buffers containing primary amines (Tris, Glycine) act as "decoy" targets.[1] The NHS ester cannot distinguish between a Lysine on your antibody and a Tris molecule in the buffer. Since Tris is present in million-fold molar excess, it will consume all the dye.

Decision Matrix: Buffer Selection

BufferSelection Start Select Conjugation Buffer CheckAmine Does buffer contain Primary Amines? (Tris, Glycine, Azide) Start->CheckAmine Incompatible INCOMPATIBLE Must Dialyze or Desalt CheckAmine->Incompatible Yes CheckPH Check pH Range CheckAmine->CheckPH No PH_Low pH < 7.5 (e.g., PBS) CheckPH->PH_Low Too Acidic PH_High pH > 9.0 CheckPH->PH_High Too Basic PH_Optimal pH 8.3 - 8.5 CheckPH->PH_Optimal Ideal Result_Low Low Efficiency (Amines protonated) PH_Low->Result_Low Result_High Rapid Hydrolysis (Dye deactivation) PH_High->Result_High Result_Opt OPTIMAL (0.1M Sodium Bicarbonate) PH_Optimal->Result_Opt

Figure 1: Decision logic for selecting an appropriate conjugation buffer. Note that pH control is critical for NHS ester stability.

Compatible vs. Incompatible Buffers

Buffer SystemCompatibilityTechnical Notes
Sodium Bicarbonate (0.1 M, pH 8.3) Recommended Optimal balance of amine nucleophilicity and ester stability. Best for standard protein labeling.
Sodium Borate (50 mM, pH 8.5) Excellent Alternative to bicarbonate. Maintains stable pH during the reaction.
Phosphate (PBS, pH 7.4) Sub-optimal pH is too low for efficient NHS reaction. Yields will be poor unless pH is adjusted to ~8.0.
HEPES (pH 7.5–8.2) Compatible Good non-amine buffer, but ensure pH is >8.0 for best results.
Tris (Tris-HCl) FATAL Contains primary amines.[1][2][] Will react with dye and completely inhibit protein labeling.
Glycine FATAL Contains primary amines.[2][][4] Used to quench reactions, never for labeling.
BSA / Gelatin FATAL Carrier proteins act as massive amine sinks. Must be removed before labeling.

Optimized Labeling Protocol

Critical Pre-Requisite: BDP 581/591 is hydrophobic.[2][5][6][7] You cannot dissolve it directly in aqueous buffer. It must be dissolved in an organic solvent first.

Materials Required
  • Protein: 1–10 mg/mL in amine-free buffer (PBS is okay for storage, but add Bicarbonate for reaction).

  • Dye: BDP 581/591 NHS Ester.[2][][6][7][8]

  • Solvent: Anhydrous DMSO or DMF (high quality, amine-free).

  • Reaction Buffer: 1M Sodium Bicarbonate (pH 8.3).

Step-by-Step Workflow
  • Prepare Protein:

    • If protein is in Tris/Glycine: Dialyze against PBS.[1]

    • Adjust pH: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to your protein solution.[9]

    • Example: To 900 µL of IgG (in PBS), add 100 µL of 1M Sodium Bicarbonate. Final pH ≈ 8.3.

  • Solubilize Dye (The Critical Step):

    • Dissolve BDP 581/591 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Warning: Do not prepare this in advance. NHS esters hydrolyze in moisture. Use immediately.

  • Conjugation:

    • Calculated Molar Ratio: Use a 10–20 fold molar excess of dye over protein.

    • Add the dye-DMSO solution to the protein. Vortex immediately to prevent dye precipitation.

    • Constraint: Keep final DMSO concentration < 10% to avoid protein denaturation.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C.

    • Protect from light (foil wrap).[10]

  • Purification:

    • Remove unreacted dye using Gel Filtration (e.g., Sephadex G-25, PD-10 columns) or Dialysis.

    • Note: Because BDP is hydrophobic, it may stick to some column resins. Ensure the column is rated for hydrophobic dyes or wash thoroughly.

Workflow Step1 1. Prepare Protein (Add NaHCO3 to pH 8.3) Step3 3. Mix Immediately (Vortex to prevent precip) Step1->Step3 Step2 2. Dissolve Dye (DMSO/DMF Only) Step2->Step3 Step4 4. Incubate (1hr @ RT, Dark) Step3->Step4 Step5 5. Purify (Gel Filtration) Step4->Step5

Figure 2: Standardized workflow for BDP 581/591 NHS ester conjugation.

Troubleshooting & FAQs

Q1: The dye precipitated immediately upon adding it to the protein. What happened?

Diagnosis: This is "shock precipitation." BDP 581/591 is hydrophobic.[2][5][6] If added to a strictly aqueous buffer without rapid mixing, it crashes out of solution. Solution:

  • Ensure the dye is fully dissolved in DMSO first.

  • Vortex the protein solution while adding the dye.

  • If precipitation persists, add PEG (Polyethylene Glycol) or a small amount of Tween-20 (0.05%) to the protein buffer to assist solubility, provided it doesn't interfere with your downstream assay.

Q2: My Degree of Labeling (DOL) is very low (< 1 dye/protein).

Diagnosis:

  • Buffer Contamination: Did you have Tris or Glycine in the buffer? Even trace amounts (10 mM) can ruin the reaction.

  • pH Issue: Was the pH < 8.0? The reaction is too slow at neutral pH.

  • Hydrolysis: Was the dye stock old or left open? NHS esters degrade with moisture.[1] Solution: Dialyze the protein again into clean PBS/Bicarbonate. Use a fresh aliquot of dry dye.

Q3: Can I use a spin column (Amicon) to remove excess dye?

Diagnosis: Risky. Reasoning: Free BDP dye is hydrophobic and often sticks to the nitrocellulose or PES membranes of spin concentrators. It may not flow through, leading to a false assumption that the dye is conjugated. Solution: Gel filtration (size exclusion chromatography) is superior for removing hydrophobic free dyes.

Q4: Why BDP 581/591 instead of Alexa Fluor 594?

Insight: BDP 581/591 has a narrower emission spectrum and is often more photostable. However, its hydrophobicity makes it unique.[2] It is particularly useful if you need the dye to penetrate lipid bilayers or if you are performing fluorescence polarization assays where the long lifetime of BDP is advantageous.

References

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[9]Link

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.Link

  • Broadpharm. Instructions for NHS-(PEG)n Conjugation.Link

  • BOC Sciences. NHS Esters and Amine Conjugation.

  • Antibodies.com. BDP 581/591 NHS ester Specifications.[8]Link

Sources

separating free BDP 581/591 dye from labeled conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible results are paramount. This guide provides in-depth technical advice for a critical step in bioconjugation: the removal of unconjugated BDP 581/591 dye from your labeled protein, antibody, or other biomolecules.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions researchers face after a labeling reaction.

Q1: Why is it critical to remove the free BDP 581/591 dye?

A: It is essential to remove any residual unbound dye to ensure the accuracy of downstream applications.[2] Free dye contributes to background fluorescence, leading to a poor signal-to-noise ratio in imaging and flow cytometry.[3] Furthermore, its presence will artificially inflate the measured absorbance of the dye, making it impossible to accurately calculate the Degree of Labeling (DOL), a critical parameter for experimental consistency.[4]

Q2: What is the best method to separate my conjugate from free dye?

A: The optimal method depends on the size of your conjugate and the required purity. For most proteins and antibodies, Size-Exclusion Chromatography (SEC) , also known as gel filtration, is the most effective and widely recommended method.[5][6] It separates molecules based on size, with larger conjugates eluting before the smaller, free dye molecules.[7] For smaller sample volumes, pre-packed spin columns are a rapid and convenient alternative.[8][9] Dialysis is another option, though it can be slower and sometimes less efficient for hydrophobic dyes.[5][10]

Q3: Can I use a standard protein purification method like Ion-Exchange Chromatography (IEC)?

A: While possible, IEC is generally not recommended as a primary method for dye removal. The separation in IEC is based on charge, and since dyes and proteins have different charge properties, a universal protocol is not feasible.[5] The primary advantage of size-based methods like SEC is that the separation principle (size difference between conjugate and free dye) is universally applicable.

Q4: How do I know if all the free dye has been removed?

A: There are two primary indicators. First, visually inspect the fractions collected during purification. The conjugate-containing fractions should be colored, while the later fractions containing the free dye will also be colored. Separation is complete when the fractions between the conjugate and the free dye are colorless. Second, and more quantitatively, you can use a spectrophotometer to measure the absorbance of the eluate at the dye's maximum absorbance wavelength (~581 nm for BDP 581/591). The absorbance should return to baseline between the elution of the conjugate and the free dye.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
High Background/ Incomplete Dye Removal Overloaded Column: The amount of reaction mixture applied exceeded the column's separation capacity.Reduce the sample volume applied to the column. For SEC, the sample volume should ideally be less than 5% of the total column volume for optimal resolution.[7]
Inappropriate Column/Resin: The pore size of the SEC resin is not suitable for the size of your conjugate, leading to poor separation.Select a resin with a fractionation range appropriate for your conjugate's molecular weight. The conjugate should be well-excluded from the beads, while the dye should be fully included.
Non-Specific Binding: Hydrophobic dyes like BDP 581/591 can sometimes interact with the chromatography matrix (e.g., Sephadex).[5]Consider using a different type of resin matrix, such as one based on agarose or polyacrylamide.[7] Including a small percentage of a non-ionic detergent in the elution buffer can sometimes help, but must be compatible with your protein.
Low Conjugate Recovery Protein Precipitation: The protein may have aggregated and precipitated on the column.Ensure your elution buffer is optimal for your protein's stability (pH, ionic strength). Run the purification at 4°C to improve protein stability.
Non-Specific Adsorption: The conjugate is sticking to the column matrix or spin filter membrane.[10]Pre-condition the column by running buffer through it. For spin filters, you can try pre-treating the membrane with a blocking solution like BSA (if compatible with your experiment) and then washing thoroughly.
Over-labeling: A very high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation and poor solubility.[4]Optimize your labeling reaction to achieve a lower, more suitable DOL (typically 2-10 for antibodies).[2]
Conjugate Appears Aggregated (Visible Precipitate or Poor SEC Profile) Sub-optimal Buffer Conditions: The pH or salt concentration of the buffer is causing the conjugate to become unstable.Perform a buffer screen to find the optimal conditions for your conjugate's solubility. Ensure the purification buffer is filtered and degassed.
Excessive Dye-to-Protein Ratio: As mentioned, over-labeling increases hydrophobicity and can induce aggregation.Reduce the molar excess of the dye in your initial labeling reaction.

Visualizing the Purification Workflow

A successful purification strategy involves a logical flow from the initial reaction to a validated, pure conjugate.

G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Validation A Protein/Antibody + BDP 581/591 Reactive Dye B Incubation (Labeling Reaction) A->B C Reaction Mixture (Conjugate + Free Dye) B->C D Separation Method (e.g., SEC, Dialysis) C->D E Pure Conjugate D->E F Characterization (Absorbance, DOL Calc.) E->F G Ready for Downstream Application F->G

Caption: General workflow from labeling to purified conjugate.

Detailed Protocols & Method Selection

Choosing the right purification method is a critical decision. This table summarizes the most common techniques.

Method Principle Pros Cons Best For
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size). Large molecules elute first.[6]High resolution, excellent for removing small molecules, gentle on proteins.[11]Can dilute the sample, potential for non-specific binding of hydrophobic dyes.Most protein/antibody conjugates (>20 kDa). Final polishing step for high purity.[6][11]
Spin Columns A form of rapid SEC or ultrafiltration.[8]Very fast, convenient, good for small sample volumes.Lower resolution than gravity-flow SEC, potential for protein loss on the membrane.[8][10]Rapid desalting and dye removal for small-scale reactions (< 2.5 mL).
Dialysis Diffusion of small molecules (free dye) across a semi-permeable membrane based on a concentration gradient.[5]Simple setup, gentle, can handle large volumes.Very slow (hours to days), may not be 100% efficient for some hydrophobic dyes, results in significant sample dilution.[5][10]Preliminary cleanup step before a final polishing step like SEC.
Protocol 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

This is the gold standard for separating conjugates from free dye.

Causality: This method physically separates the large conjugate from the small dye molecule. The stationary phase consists of porous beads.[11] Large molecules cannot enter the pores and travel a shorter path, eluting quickly. Small molecules, like the free dye, enter the pores, travel a longer, more tortuous path, and elute later.[7]

G start Sample Applied (Conjugate + Free Dye) column SEC Column with Porous Beads Large Conjugate (Blue) Small Free Dye (Red) start->column:top fraction1 Early Fractions: Pure Conjugate column:c1->fraction1 Bypasses Pores, Elutes First fraction2 Late Fractions: Free Dye column:c2->fraction2 Enters Pores, Elutes Last elution Elution Over Time

Caption: Principle of Size-Exclusion Chromatography (SEC).

Step-by-Step Methodology:

  • Select the Right Resin: Choose a gel filtration resin with a fractionation range suitable for your conjugate. For a typical IgG antibody (~150 kDa), a resin like Sephadex G-25 or equivalent is appropriate, as it effectively separates molecules >5 kDa from smaller ones.

  • Column Packing and Equilibration: Pack the column according to the manufacturer's instructions. Equilibrate the column with at least 2-3 column volumes of your desired final buffer (e.g., filtered and degassed PBS, pH 7.4).

  • Sample Application: Allow the buffer to drain to the top of the resin bed. Carefully apply your reaction mixture to the top of the resin. Do not disturb the resin bed. The sample volume should be small relative to the column volume (2-5%) for best results.[7]

  • Elution: Once the sample has entered the resin, gently add elution buffer to the top of the column. Connect the column to a buffer reservoir and begin elution.

  • Fraction Collection: Collect fractions from the column outlet. The larger, labeled conjugate will elute first, appearing as a colored band. The smaller, free dye will elute later as a second, distinct colored band. Collect the fractions corresponding to the first colored peak.

  • Verification: Confirm separation by measuring the absorbance of the collected fractions at 280 nm (for protein) and ~581 nm (for the dye).

Protocol 2: Dialysis

A simple method for buffer exchange and removing small molecules.

Causality: This process relies on establishing a concentration gradient across a semi-permeable membrane. The membrane contains pores of a specific size (Molecular Weight Cut-Off, MWCO). The conjugate is too large to pass through the pores, while the small, free dye molecules can freely diffuse out into the large volume of external buffer until equilibrium is reached.[5]

G cluster_0 Dialysis Buffer (Large Volume) cluster_1 Dialysis Bag (Semi-permeable Membrane) b_out Free Dye a_in Conjugate b_in Free Dye b_in->b_out Diffuses Out

Caption: Principle of Dialysis for purification.

Step-by-Step Methodology:

  • Select MWCO: Choose a dialysis membrane with an MWCO that is significantly smaller than your conjugate but much larger than the free dye. For an antibody (~150 kDa), a 10-14 kDa MWCO membrane is ideal. The molecular weight of BDP 581/591 is ~504 Da.

  • Prepare Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load your labeling reaction mixture into the dialysis bag/cassette, ensuring to leave some headspace.

  • Dialyze: Place the sealed bag/cassette in a large volume of buffer (e.g., 1L of PBS for a 1-2 mL sample). The buffer volume should be at least 100 times the sample volume. Stir the buffer gently at 4°C.

  • Buffer Changes: Allow dialysis to proceed for several hours (e.g., 4 hours). Change the buffer completely. Repeat this process at least 3-4 times over 24-48 hours to ensure maximum removal of the free dye.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis bag/cassette. Note that the volume will have increased.

Verification: Calculating the Degree of Labeling (DOL)

After purification, it is crucial to determine the average number of dye molecules conjugated to each protein molecule. This is the Degree of Labeling (DOL) or F/P ratio.[4][12]

Principle: The DOL is calculated from the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (~581 nm).[13] A correction factor is needed because the dye also absorbs light at 280 nm.[14]

Step-by-Step Protocol:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of your purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λₘₐₓ, ~581 nm (Aₘₐₓ). Dilute your sample if necessary to ensure the readings are within the linear range of the instrument (typically < 1.5).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ reading for the dye's contribution:

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm. For BDP 581/591, this is approximately 0.04.[15]

    • Then, calculate the molar concentration of the protein:

      • [Protein] (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of your protein (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).[2]

  • Calculate Dye Concentration:

    • [Dye] (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of BDP 581/591, which is 104,000 M⁻¹cm⁻¹.[15]

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

    • An optimal DOL for antibodies is typically between 2 and 10.[2]

This calculated DOL provides a quantitative measure of your conjugation efficiency and validates the successful removal of confounding free dye.

References

  • Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. Journal of Extracellular Vesicles. [Link]

  • How to remove unreacted florescent dye from labeled protein? ResearchGate. [Link]

  • Can a Resource Q anion exchange column separate protein-dye conjugates from free dyes? ResearchGate. [Link]

  • How do we remove free dye from a fluorescent labelled peptide? ResearchGate. [Link]

  • Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature. [Link]

  • BDP 581/591 hydrazide (A270073). Antibodies.com. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Degree of labeling (DOL) step by step. Abberior Instruments. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: BDP 581/591 vs. Alexa Fluor 594

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between BDP 581/591 and Alexa Fluor® 594 . While both fluorophores operate within the orange-red spectral region, they serve fundamentally different biochemical roles due to their distinct polarity, solubility, and reactivity profiles.

Executive Summary: The "Solubility Split"

The choice between BDP 581/591 and Alexa Fluor 594 is rarely about brightness alone; it is a decision dictated by the chemical environment of your target.

  • Select BDP 581/591 if: You are probing lipophilic environments (lipid droplets, membranes) or measuring Reactive Oxygen Species (ROS) . Its hydrophobic nature allows it to integrate into non-polar matrices where sulfonated dyes cannot penetrate.

  • Select Alexa Fluor 594 if: You are performing immunofluorescence (IF) , protein labeling, or flow cytometry in aqueous buffers. Its high water solubility and resistance to aggregation make it the gold standard for antibody conjugation.

Photophysical Properties Comparison

The theoretical brightness of a fluorophore is the product of its Extinction Coefficient (


) and Quantum Yield (

).
PropertyBDP 581/591 (BODIPY derivative)Alexa Fluor 594 (Sulfonated Rhodamine)
Excitation Max 581–585 nm590 nm
Emission Max 591–594 nm617 nm
Extinction Coeff. (

)
~104,000 M⁻¹cm⁻¹~90,000 M⁻¹cm⁻¹
Quantum Yield (

)
~0.83~0.66
Theoretical Brightness High (~86,320) Moderate-High (~59,400)
Stokes Shift Small (~10 nm)Large (~27 nm)
Solubility Lipophilic (DMSO, DMF, Lipids)Hydrophilic (Water, PBS, Buffers)
Photostability High (in absence of ROS)Excellent (Standard for Fixed Cell)
Primary Utility Lipid Peroxidation / ROS SensorAntibody/Protein Labeling
Expert Insight: The Brightness Paradox

While BDP 581/591 has a higher theoretical brightness (higher


 and 

), Alexa Fluor 594 often appears brighter in aqueous biological applications.
  • Why? BDP dyes are hydrophobic. In aqueous solutions, they can form non-fluorescent aggregates (H-dimers) or precipitate, drastically reducing the effective quantum yield. Alexa Fluor 594 is sulfonated (negatively charged), preventing self-quenching even at high degrees of labeling (DOL).

Mechanism of Action & Applications

A. BDP 581/591: The Ratiometric ROS Sensor

BDP 581/591 is not just a passive label; it is a functional probe . It contains a polyunsaturated butadienyl linker that is sensitive to oxidation by ROS (specifically lipid hydroperoxides and peroxyl radicals).

The Shift Mechanism:

  • Reduced State: Emits Red fluorescence (~590 nm).

  • Oxidized State: The conjugated system is shortened, shifting emission to Green (~510 nm).

  • Result: This allows for ratiometric imaging of lipid peroxidation, independent of dye concentration or cell thickness.

B. Alexa Fluor 594: The Static Bio-Label

Alexa Fluor 594 is designed for steric and chemical inertness . It does not react with cellular components; it simply reports location. Its large Stokes shift (27 nm vs 10 nm for BDP) makes it superior for multi-color imaging, as it is easier to filter out excitation light.

Visualization: Decision Logic & ROS Pathway

The following diagram illustrates the decision matrix for choosing the correct dye and the mechanism of BDP oxidation.

G Start Experimental Goal Env Target Environment? Start->Env Lipid Lipophilic / Membrane Env->Lipid Hydrophobic Aq Aqueous / Cytosol Env->Aq Hydrophilic ROS Measure Oxidative Stress? Lipid->ROS BDP BDP 581/591 Red Reduced State (Red Emission ~590nm) BDP->Red Initial State ROS->BDP Yes (Ratiometric) ROS->BDP No (Lipid Stain) AF Alexa Fluor 594 Aq->AF Antibody/Protein Label Green Oxidized State (Green Emission ~510nm) Red->Green Oxidation by ROS Oxidation ROS / Lipid Peroxidation Oxidation->Red

Caption: Decision Logic for Dye Selection and BDP 581/591 Ratiometric Shift Mechanism.

Experimental Protocols

Protocol A: Lipid Peroxidation Imaging with BDP 581/591

Objective: Detect ROS in live cell membranes.

  • Preparation: Dissolve BDP 581/591 in DMSO to create a 2–5 mM stock solution.

  • Labeling:

    • Dilute stock into warm culture medium (phenol-red free preferred) to a final concentration of 2–5 µM .

    • Incubate cells for 30 minutes at 37°C.

  • Wash: Wash cells 2x with PBS or HBSS to remove excess probe.

  • Induction (Optional): Treat cells with ROS inducer (e.g., cumene hydroperoxide) for positive control.

  • Imaging:

    • Channel 1 (Non-oxidized): Ex 561 nm / Em 570–620 nm (Red).

    • Channel 2 (Oxidized): Ex 488 nm / Em 500–540 nm (Green).

    • Analysis: Calculate the ratio of Green/Red intensity per pixel.

Protocol B: Immunofluorescence with Alexa Fluor 594

Objective: High-contrast labeling of intracellular proteins.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min.

  • Permeabilization: Permeabilize with 0.25% Triton X-100 for 10 min.

  • Blocking: Block with 3% BSA in PBS for 30 min.

  • Primary Antibody: Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Labeling:

    • Wash cells 3x with PBS.

    • Incubate with Alexa Fluor 594-conjugated secondary antibody (1:500 to 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Imaging: Ex 561 nm or 594 nm / Em 610–650 nm.

Critical Analysis: When Protocols Fail

Common Pitfall 1: Using BDP for Protein Labeling

  • Issue: Researchers attempt to conjugate BDP 581/591 NHS-ester to proteins in aqueous buffer.

  • Result: The hydrophobic dye precipitates or causes the protein to denature/aggregate.

  • Solution: If using BDP for proteins, organic co-solvents (DMSO) are required, and the Degree of Labeling (DOL) must be kept low (<3 dyes/protein) to maintain solubility. Alexa Fluor 594 is preferred here.

Common Pitfall 2: Bleed-through with BDP

  • Issue: BDP 581/591 has a very small Stokes shift (~10 nm).

  • Result: Excitation light (e.g., 580 nm) can bleed into the emission channel (590 nm) if filters are not tight.

  • Solution: Use high-quality bandpass filters or spectral unmixing. Alexa Fluor 594 (27 nm Stokes shift) is more forgiving.

References

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters. Available at: [Link]

  • FluoroFinder. Spectra Viewer: BDP 581/591 vs Alexa Fluor 594. Available at: [Link]

Technical Comparison: BDP 581/591 vs. Rhodamine Red-X in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 (a BODIPY® 581/591 analog) and Rhodamine Red-X (RRX) are both high-performance fluorophores emitting in the orange-red spectrum (~590 nm). However, they serve fundamentally different distinct niches due to their core chemical structures.

  • Choose BDP 581/591 if: You require neutral charge to minimize non-specific binding, are performing two-photon microscopy , need narrow emission for dense multiplexing, or intend to monitor Lipid Peroxidation (ROS) .

  • Choose Rhodamine Red-X if: You need a rugged, chemically inert label for standard immunofluorescence (IF) that withstands harsh pH conditions and requires a larger Stokes shift for standard filter sets.

Photophysical Property Analysis

The following table synthesizes experimental data to contrast the core performance metrics of both fluorophores.

FeatureBDP 581/591 (BODIPY Core)Rhodamine Red-X (Xanthene Core)Technical Implication
Excitation Max 585 nm570 nmRRX is better excited by standard 561 nm lasers; BDP is slightly red-shifted.
Emission Max 594 nm590 nmVery similar emission; compatible with the same detectors.
Stokes Shift ~9–10 nm (Very Narrow) ~20 nmCritical: BDP requires precise bandpass filters to avoid excitation bleed-through. RRX is easier to filter.
Extinction Coeff.[1][2][3] (

)
~104,000 M⁻¹cm⁻¹~85,000–100,000 M⁻¹cm⁻¹BDP has a higher theoretical absorption capacity.
Quantum Yield (

)
0.830.85 – 0.92Both are exceptionally bright.
Net Charge Neutral (0) Cationic (+) / ZwitterionicBDP has superior membrane permeability; RRX can bind non-specifically to mitochondria.
Two-Photon Cross-Section High ModerateBDP is superior for deep-tissue multiphoton imaging.
ROS Sensitivity High (Feature/Risk) Low (Inert)BDP shifts fluorescence (Red→Green) upon oxidation; RRX remains stable.
Core Advantages of BDP 581/591
A. Spectral Precision & Multiplexing

BDP 581/591 exhibits an exceptionally narrow emission peak compared to the broader tail of Rhodamines.

  • Advantage: In high-density multiplexing (e.g., 4+ colors), BDP 581/591 minimizes spectral bleed-through (crosstalk) into the Far-Red (647 nm) channel.

  • Trade-off: The small Stokes shift (approx. 10 nm) necessitates high-quality "hard-coated" interference filters to block excitation light effectively.

B. The "Neutrality" Advantage (Background Reduction)

Rhodamine Red-X carries a cationic charge on its xanthene ring. In complex tissue samples, positively charged dyes often bind non-specifically to negatively charged structures (e.g., nucleic acids, mitochondrial membranes).

  • BDP 581/591 is electrically neutral. It relies on the hydrophobic BODIPY core. This significantly reduces background noise in tissues rich in endogenous charges, such as kidney or liver sections.

C. Functional Sensing: The ROS Switch

Unlike RRX, which is a passive label, BDP 581/591 contains a polyunsaturated butadienyl linker.

  • Mechanism: Upon exposure to Reactive Oxygen Species (specifically lipid peroxyl radicals), this linker oxidizes.

  • Result: The fluorescence emission shifts from Red (~590 nm) to Green (~510 nm) .

  • Application: This allows for ratiometric imaging of lipid peroxidation in live cells—a capability RRX completely lacks.

Experimental Workflows
Diagram 1: Selection Logic for Dye Suitability

This decision tree guides the researcher to the correct fluorophore based on experimental constraints.

DyeSelection Start Experimental Goal LiveCell Live Cell Imaging? Start->LiveCell FixedCell Fixed / Immunofluorescence? Start->FixedCell ROS_Check Need to measure ROS/Oxidation? LiveCell->ROS_Check Standard_IF Standard Confocal/Widefield? FixedCell->Standard_IF Multiphoton Using Two-Photon (2P)? ROS_Check->Multiphoton No Use_BDP_ROS Select BDP 581/591 (Ratiometric ROS Sensor) ROS_Check->Use_BDP_ROS Yes Use_BDP_2P Select BDP 581/591 (High 2P Cross-section) Multiphoton->Use_BDP_2P Yes Use_RRX Select Rhodamine Red-X (Max Chemical Stability) Multiphoton->Use_RRX No (Standard) Background High Background Tissue? Standard_IF->Background Use_BDP_Neutral Select BDP 581/591 (Low Non-Specific Binding) Background->Use_BDP_Neutral Yes (Kidney/Liver) Background->Use_RRX No (Standard)

Caption: Decision matrix for selecting between BDP 581/591 and Rhodamine Red-X based on application needs.

Protocol: Ratiometric ROS Sensing with BDP 581/591

Note: This protocol applies when using the BDP 581/591 core as a lipid peroxidation sensor (often sold as C11-BODIPY).

Materials:

  • Live cells (adherent).

  • BDP 581/591 (C11-BODIPY) labeling solution (2 µM in HBSS).

  • Oxidant control (e.g., Cumene Hydroperoxide).

Step-by-Step Methodology:

  • Preparation: Dissolve BDP 581/591 stock in DMSO. Dilute to 2 µM working concentration in warm HBSS (Hanks' Balanced Salt Solution). Avoid serum, as albumin binds the lipophilic dye.

  • Loading: Incubate cells for 30 minutes at 37°C in the dark.

  • Wash: Wash cells 3x with warm HBSS to remove excess probe.

  • Induction (Optional): Treat positive control wells with 100 µM Cumene Hydroperoxide for 30–60 minutes.

  • Imaging (Dual Channel):

    • Channel 1 (Non-oxidized): Ex 561 nm / Em 590 nm (Red).

    • Channel 2 (Oxidized): Ex 488 nm / Em 520 nm (Green).

  • Analysis: Calculate the ratio of Green/Red intensity pixel-by-pixel. A shift toward green indicates active lipid peroxidation.

Diagram: The Oxidation Mechanism

The following diagram illustrates the structural transformation that gives BDP 581/591 its unique sensing capability, contrasted with the stability of RRX.

Mechanism cluster_0 BDP 581/591 (Reactive) cluster_1 Rhodamine Red-X (Stable) BDP_Red BDP 581/591 (Intact Diene) BDP_Green Oxidized BDP (Truncated Conjugation) BDP_Red->BDP_Green Oxidation (Spectral Shift) ROS ROS (Peroxyl Radical) ROS->BDP_Red RRX_Red Rhodamine Red-X (Xanthene Core) RRX_Red->RRX_Red No Shift (Resists Oxidation) RRX_Bleach Photobleached (Non-fluorescent) RRX_Red->RRX_Bleach High Intensity Bleaching

Caption: Mechanism of action: BDP 581/591 undergoes a spectral shift upon oxidation, whereas RRX resists shift but eventually bleaches.

References
  • Pap et al. "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology." Journal of Biochemical and Biophysical Methods, 1999. [Link]

Sources

Technical Comparison: BDP 581/591 vs. H2DCFDA for ROS Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the assessment of cellular oxidative stress, the choice between BDP 581/591 (often referred to as C11-BODIPY) and H2DCFDA (DCFH-DA) is not merely a matter of preference but of biological specificity.

H2DCFDA serves as a broad-spectrum, cytosolic "dragnet" for general oxidative stress but suffers from significant artifactual vulnerabilities (photo-oxidation, leakage, and non-specificity). Conversely, BDP 581/591 is a precision instrument: a ratiometric, membrane-localized sensor specifically engineered to quantify lipid peroxidation—the hallmark of ferroptosis.[1]

For researchers in drug development, particularly those investigating regulated cell death (RCD) pathways like ferroptosis, BDP 581/591 is the superior analytical tool due to its self-normalizing ratiometric output. H2DCFDA remains valid only as a preliminary qualitative screen for general redox imbalance.

Part 1: Mechanistic Deep Dive

BDP 581/591 (C11-BODIPY)[2][3][4][5][6][7][8][9][10]
  • Target: Lipid Peroxidation (Lipid Radicals).[1][2][3][4]

  • Mechanism: The probe integrates into lipid bilayers (cellular membranes). It contains a polyunsaturated butadienyl linker that is susceptible to oxidation by lipid hydroperoxyl radicals.[1][5]

  • Signal Shift (Ratiometric):

    • Reduced State: Emits Red fluorescence (~590 nm).[1]

    • Oxidized State: Oxidation truncates the conjugation system, shifting emission to Green (~510 nm).

    • Readout: The ratio of Green/Red fluorescence provides a quantitative measure of lipid peroxidation, independent of probe uptake efficiency or cell thickness.

H2DCFDA (DCFH-DA)
  • Target: General Cytosol Oxidants (H2O2, HO•, ONOO⁻).[6]

  • Mechanism:

    • Entry: Cell-permeant diacetate form crosses the plasma membrane.

    • Trapping: Intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside the cytosol.

    • Activation: ROS oxidizes DCFH to the highly fluorescent DCF.[6][7][8]

  • Signal: Intensity-based increase in Green fluorescence (~529 nm).

  • Critical Flaw: The oxidation of DCFH usually requires a catalyst (e.g., intracellular peroxidases or iron). It does not react directly with H2O2 at a significant rate, making it an indirect marker.

Part 2: Performance Comparison Matrix

FeatureBDP 581/591 (C11-BODIPY)H2DCFDA (DCFH-DA)
Primary Analyte Lipid Radicals (ROO•) / FerroptosisGeneral ROS (H2O2*, HO[9]•, ONOO⁻)
Localization Lipid Bilayers (Membranes)Cytosol
Quantification Ratiometric (Green/Red)Intensity-based (Arbitrary Units)
Signal Stability High (Photostable)Low (Prone to photo-oxidation)
Artifact Risk Low (Internal normalization)High (Probe leakage, unequal loading)
Sensitivity High for membrane damageModerate (Dependent on esterase activity)
Key Application Ferroptosis, Lipid PeroxidationGeneral Oxidative Stress Screening

*Note: H2DCFDA detects H2O2 only in the presence of cellular peroxidases/iron.

Part 3: Visualizing the Mechanism

The following diagram illustrates the distinct cellular compartments and activation pathways for both probes.

ROS_Probes cluster_cell Cellular Environment cluster_membrane Lipid Membrane (BDP 581/591) cluster_cytosol Cytosol (H2DCFDA) BDP_Red BDP (Reduced) Em: 590nm (Red) BDP_Green BDP (Oxidized) Em: 510nm (Green) BDP_Red->BDP_Green Oxidation by Lipid ROS Lipid_ROS Lipid Peroxyl Radical (ROO•) Lipid_ROS->BDP_Red DCFH_DA H2DCFDA (Non-fluorescent) DCFH DCFH (Trapped, Non-fluorescent) DCFH_DA->DCFH Deacetylation Esterases Intracellular Esterases Esterases->DCFH_DA DCF DCF Em: 529nm (Green) DCFH->DCF Oxidation Gen_ROS H2O2 / HO• (+ Peroxidases) Gen_ROS->DCFH

Caption: Mechanistic pathways of BDP 581/591 (Membrane/Ratiometric) vs. H2DCFDA (Cytosol/Intensity).

Part 4: Validated Experimental Protocols

Protocol A: Ferroptosis Detection with BDP 581/591

Objective: Quantify lipid peroxidation in adherent cells (e.g., cancer lines treated with RSL3 or Erastin).

  • Preparation:

    • Dissolve BDP 581/591 in DMSO to create a 2 mM stock .

    • Prepare Working Solution: Dilute to 2–5 µM in HBSS or phenol-red-free media.

  • Staining:

    • Wash treated cells 1x with HBSS.

    • Add Working Solution and incubate for 30 minutes at 37°C .

    • Tip: Co-stain with Hoechst 33342 for nuclear normalization if performing microscopy.

  • Washing:

    • Wash cells 2x with HBSS to remove excess probe.

  • Acquisition (Confocal or Flow Cytometry):

    • Excitation: 488 nm (oxidized) and 561 nm (reduced).

    • Emission: Collect 510–540 nm (Green) and 580–610 nm (Red).

    • Analysis: Calculate the ratio:

      
      . An increase in 
      
      
      
      indicates ferroptosis.
Protocol B: General ROS Screening with H2DCFDA

Objective: Qualitative screen for cytosolic oxidative stress.

  • Preparation:

    • Reconstitute H2DCFDA in anhydrous DMSO to 10 mM . Note: Moisture degrades this probe instantly.

    • Prepare Working Solution: Dilute to 5–10 µM in warm, serum-free, phenol-red-free buffer (PBS or HBSS).

  • Staining (Pulse):

    • Remove culture media (serum esterases will prematurely cleave the probe).

    • Add Working Solution and incubate for 30–45 minutes at 37°C in the dark.

  • Recovery & Treatment:

    • Wash 1x with buffer.[10]

    • Crucial Step: Apply drug treatment after loading the probe (for short-term kinetics) or load the probe at the end of long-term treatment (for endpoint analysis).

    • Warning: DCF leaks out of cells quickly; measure within 1 hour of loading.

  • Acquisition:

    • Excitation: 488 nm.

    • Emission: 525–535 nm.

    • Controls: Always include a Hydrogen Peroxide (positive) and NAC (negative) control to validate the dynamic range.

Part 5: Decision Logic for Researchers

Use the following logic tree to select the appropriate probe for your study.

Selection_Logic Start What is your primary biological question? Q1 Are you investigating Ferroptosis or Membrane Damage? Start->Q1 Q2 Are you screening for General Oxidative Stress? Q1->Q2 No BDP Select BDP 581/591 (Ratiometric, Specific) Q1->BDP Yes DCF Select H2DCFDA (General Screen, Prone to Artifacts) Q2->DCF Yes Specific Select Specific Probes (e.g., DHE for Superoxide, DAF-FM for NO) Q2->Specific No (Specific Radical?)

Caption: Decision matrix for selecting the optimal ROS probe based on biological intent.

References

  • Dojindo. Lipid Peroxidation Probe -BDP 581/591 C11- Manual. Retrieved from

  • Thermo Fisher Scientific. BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor). Retrieved from

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.[11] Retrieved from

  • Martinez-Ruiz, A., et al. Lipid peroxidation assay in an ischemia-reperfusion cell model.[2] BMG Labtech Application Note. Retrieved from

  • Cell Signaling Technology. BODIPY 581/591 C11 Protocol and Datasheet. Retrieved from

Sources

Technical Validation Guide: Ratiometric Analysis of Lipid Peroxidation using C11-BODIPY 581/591

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Subject: C11-BODIPY 581/591 (Commonly referred to as BDP 581/591 in LPO contexts). Primary Application: Real-time, ratiometric detection of lipid peroxidation (LPO) in live cells, particularly for ferroptosis research.[1]

The "Spectral Shift" Mechanism

Unlike generic ROS probes (e.g., H2DCFDA) that merely increase in intensity, C11-BODIPY 581/591 acts as a self-normalizing system. The probe consists of a lipophilic C11 fatty acid tail conjugated to a BODIPY fluorophore.

  • Native State (Reduced): The polyunsaturated butadienyl portion of the dye is intact. It emits Red Fluorescence (Ex/Em: 581/591 nm).[1][2][3]

  • Oxidized State: Upon reaction with lipid hydroperoxyl radicals (LOO•), the conjugation of the butadienyl linker is interrupted. This causes a hypsochromic shift, resulting in Green Fluorescence (Ex/Em: ~488/510 nm).[1][2]

Why this matters: By calculating the ratio of Green (Oxidized) / Red (Reduced) , you eliminate variables such as dye uptake efficiency, cell thickness, and focus drift, providing a quantitative measurement of oxidative stress.

Visualizing the Pathway

The following diagram illustrates the specific oxidation event and the resulting spectral shift.

SpectralShift cluster_0 Cell Membrane Lipid Bilayer Native Reduced C11-BODIPY (Intact Butadienyl) Oxidized Oxidized C11-BODIPY (Truncated Conjugation) Native->Oxidized Spectral Shift Signal_Red Signal: Red (591 nm) Native->Signal_Red Excitation @ 581nm Signal_Green Signal: Green (510 nm) Oxidized->Signal_Green Excitation @ 488nm ROS Peroxyl Radicals (LOO• / RCOO•) ROS->Native Oxidative Attack

Figure 1: Mechanism of the C11-BODIPY 581/591 spectral shift. The probe resides in the lipid bilayer.[4] Oxidation by peroxyl radicals alters the fluorophore structure, shifting emission from red to green.[1]

Comparative Analysis: BDP 581/591 vs. Alternatives

To validate BDP 581/591, one must understand where it fits in the landscape of oxidative stress tools.

FeatureC11-BODIPY 581/591 Liperfluo MDA Assay (TBARS) H2DCFDA
Type Ratiometric Fluorescent ProbeIntensometric Fluorescent ProbeColorimetric Endpoint AssayIntensometric Generic Probe
Target Peroxyl Radicals (LOO•) in membranesLipid Hydroperoxides (LOOH) specificMalondialdehyde (LPO byproduct)Cytosolic ROS (H2O2, etc.)
Live Cell? Yes (Real-time)Yes No (Lysate required)Yes
Quantification High (Internal normalization via Ratio)Medium (Intensity dependent)Low (Prone to artifacts)Low (Intensity dependent)
Specificity High for membrane oxidation; insensitive to superoxide/NO.Very High for specific LOOH.Low (Reacts with other aldehydes)Low (General oxidative stress)
Best For Flow Cytometry & Confocal Microscopy Specific LOOH detectionBulk tissue analysisGeneral screening

Scientist's Note: While Liperfluo is highly specific for lipid hydroperoxides, C11-BODIPY is preferred for Flow Cytometry because its ratiometric property allows for clear separation of "ferroptotic" populations from healthy ones, regardless of staining variability.

The Self-Validating Protocol (Ferroptosis Model)

A robust experiment must include internal controls to prove the signal is genuine lipid peroxidation and not an artifact.

Reagents Required[1][2][5][6][7][8][9]
  • Probe: C11-BODIPY 581/591 (Dissolve in DMSO to 10 mM stock).

  • Inducer (Positive Control): RSL3 (GPX4 inhibitor) or Erastin (System Xc- inhibitor).

  • Inhibitor (Negative Control): Ferrostatin-1 (Fer-1) or Liproxstatin-1.

  • Buffer: HBSS (Hanks' Balanced Salt Solution) - Must be Phenol Red-Free to avoid background fluorescence.

Step-by-Step Workflow
Phase 1: Cell Preparation & Induction
  • Seed cells (e.g., HT-1080 or HeLa) to reach 70% confluency.

  • Group A (Baseline): DMSO vehicle only.

  • Group B (Induction): Treat with Erastin (e.g., 10 µM) for 6–8 hours.

  • Group C (Rescue): Treat with Erastin (10 µM) + Ferrostatin-1 (1 µM). This is the critical validation step. If the signal does not drop in this group, your signal is non-specific.

Phase 2: Staining (The "Pulse")
  • Prepare staining solution: Dilute C11-BODIPY stock to 2 µM in pre-warmed HBSS.

    • Expert Tip: Do not use full growth media (serum proteins can bind the lipophilic dye).

  • Remove treatment media and wash cells 1x with HBSS.

  • Add staining solution and incubate for 30 minutes at 37°C / 5% CO2.

    • Expert Tip: Protect from light strictly. The oxidized form is photolabile.

Phase 3: Acquisition (Flow Cytometry)
  • Harvest cells using Trypsin (or Accutase for sensitive lines).

  • Resuspend in cold HBSS + 1% BSA (to maintain viability).

  • Set Lasers/Filters:

    • Channel 1 (Reduced): Ex 561 nm / Em 585/40 nm (PE/RFP channel).

    • Channel 2 (Oxidized): Ex 488 nm / Em 530/30 nm (FITC/GFP channel).

  • Acquire: Collect at least 10,000 events.

Data Analysis & Interpretation

Do not rely on single-channel histograms. You must calculate the ratio.

Calculation:


[1]

Alternatively, for normalized fraction:



Expected Results Table:

Experimental ConditionRed Signal (591 nm)Green Signal (510 nm)Calculated Ratio Interpretation
Control (DMSO) HighLowLow (< 0.2) Basal LPO levels.
Erastin (Inducer) DecreasedSignificantly IncreasedHigh (> 1.0) Active Ferroptosis.
Erastin + Fer-1 HighLowLow (< 0.3) Validated Rescue (Signal is LPO-specific).

Experimental Workflow Diagram

This diagram outlines the logical flow of the validation experiment, highlighting the critical "Rescue" control point.

ValidationWorkflow cluster_treat Treatment Groups (6-8 Hours) Start Seed Cells (e.g., HT-1080) GrpA Vehicle Control (DMSO) Start->GrpA GrpB LPO Induction (Erastin/RSL3) Start->GrpB GrpC Rescue Control (Inducer + Fer-1) Start->GrpC Stain Stain: C11-BODIPY (2 µM) 30 min @ 37°C in HBSS GrpA->Stain GrpB->Stain GrpC->Stain Wash Wash & Harvest Stain->Wash Flow Flow Cytometry Ex 488 (Green) & Ex 561 (Red) Wash->Flow Calc Calculate Ratio: Green / Red Flow->Calc

Figure 2: The "Self-Validating" experimental workflow. The inclusion of Group C (Rescue) is mandatory to confirm the spectral shift is caused by lipid peroxidation.

Troubleshooting & Limitations (Expert Insights)

Even with a robust protocol, artifacts can occur.

  • Autoxidation: C11-BODIPY is sensitive to ambient air oxidation.

    • Solution: Always prepare the working solution immediately before use. Discard unused diluted dye.

  • Photobleaching: The oxidized (green) form bleaches faster than the reduced form.

    • Solution: Minimize exposure to ambient light. If doing microscopy, limit laser dwell time.

  • Fixation Issues: Aldehyde fixatives (Formalin/PFA) can permeabilize membranes and wash out the lipophilic dye or alter the oxidation state.

    • Rule:Always image live cells. If fixation is unavoidable, do it after staining and image immediately, but expect signal degradation.

  • Broad ROS Reactivity: While highly effective for LPO, C11-BODIPY can react with peroxynitrite (

    
    ).
    
    • Validation: Use specific scavengers if identifying the specific radical species is critical.

References

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[4] Free Radical Biology and Medicine.

  • Thermo Fisher Scientific. Image-iT™ Lipid Peroxidation Kit (C11-BODIPY) User Guide.

  • Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell. (Establishes C11-BODIPY as the gold standard for ferroptosis).

  • Martinez, A. M., et al. (2020). Detection of Ferroptosis by BODIPY™ 581/591 C11.[2][5][6][7] Springer Protocols.

  • Cayman Chemical. C11-BODIPY (581/591) Product Information.

Sources

A Comparative Guide to the Photostability of BDP 581/591 Amine and BODIPY TR Amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in molecular biology, cell imaging, and drug development, the choice of a fluorescent label is critical. An ideal fluorophore should be bright, stable, and minimally disruptive to the biological system under investigation. Among the plethora of available dyes, the BODIPY (boron-dipyrromethene) family stands out for its exceptional photophysical properties.[][2][3] This guide provides an in-depth comparison of two popular red-emitting BODIPY dyes, BDP 581/591 amine and BODIPY TR amine, with a specific focus on their photostability—a crucial parameter for quantitative and long-term imaging experiments.

Introduction to the Contenders: BDP 581/591 and BODIPY TR

Both this compound and BODIPY TR amine are built upon the same core chemical structure: a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene scaffold.[] This core is responsible for many of the signature characteristics of BODIPY dyes, including their sharp absorption and emission peaks, high fluorescence quantum yields, and general insensitivity to solvent polarity and pH.[][4][5] The amine-reactive group on these molecules allows for their covalent attachment to primary amines on proteins, amine-modified oligonucleotides, and other biomolecules.[4]

However, subtle modifications to the peripheral structure of the BODIPY core can lead to significant differences in their spectral properties and, importantly, their resistance to photobleaching. This guide will dissect these differences to inform your selection process.

At a Glance: Photophysical Properties

A direct comparison of the key photophysical parameters reveals the distinct characteristics of each dye. These properties were determined in standard organic solvents and provide a baseline for their performance.

PropertyThis compoundBODIPY TR AmineRationale for Importance
Excitation Maximum (λabs) 585 nm[6]589 nm[7][8]Matching the laser line to this wavelength ensures maximal excitation efficiency.
Emission Maximum (λem) 594 nm[6]616 nm[7][8]Dictates the choice of emission filters to maximize signal collection and minimize crosstalk.
Molar Extinction Coefficient (ε) 104,000 M-1cm-1[6][9]60,000 M-1cm-1[7][8]A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate a brighter dye.
Fluorescence Quantum Yield (Φ) 0.83[6][9][10]0.90[7][8]The ratio of photons emitted to photons absorbed. A higher quantum yield contributes to greater brightness.
Stokes Shift 9 nm27 nmThe separation between excitation and emission maxima. A larger Stokes shift is desirable for minimizing self-quenching and simplifying filter design.
Brightness (ε × Φ) 86,32054,000A calculated value that represents the overall brightness of the fluorophore.

From this data, this compound emerges as the intrinsically brighter dye due to its significantly higher molar extinction coefficient. However, BODIPY TR amine possesses a higher quantum yield and a more favorable, larger Stokes shift.

The Core of the Matter: Photostability

Photostability refers to a fluorophore's ability to resist photochemical destruction upon exposure to excitation light.[] Photobleaching, the irreversible loss of fluorescence, can severely compromise the quantitative analysis of images and limit the duration of live-cell imaging experiments.[12]

The BODIPY core is known for its inherent robustness and high photostability compared to other dye classes like fluorescein.[][13] The mechanism of photobleaching often involves the reaction of the excited state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can then attack and destroy the dye molecule.

While both dyes are based on the photostable BODIPY core, their specific chemical structures influence their susceptibility to photobleaching. BODIPY TR amine is explicitly marketed as being very stable to oxidation, a key pathway for photobleaching.[7][8] BDP 581/591 is also described as a photostable fluorophore.[6][14] However, it is also noted that oxidation of a specific part of the BDP 581/591 structure (the polyunsaturated butadienyl portion) leads to a spectral shift in its emission.[5] This suggests a potential vulnerability to oxidative degradation that might be less pronounced in the BODIPY TR structure.

For applications requiring intense or prolonged illumination, such as single-molecule tracking or super-resolution microscopy, the superior oxidative resistance of BODIPY TR amine may offer a significant advantage in preserving the fluorescent signal over time.

Experimental Protocol: A Head-to-Head Photobleaching Assay

To provide a definitive comparison for your specific application, we present a standardized protocol for evaluating the photostability of this compound and BODIPY TR amine. This protocol is designed to be a self-validating system, ensuring that the observed differences are attributable to the dyes themselves and not experimental artifacts.

Principle

The principle of this assay is to subject immobilized, dye-labeled biomolecules to continuous, high-intensity illumination while monitoring the decay of their fluorescence intensity over time. The rate of this decay is a direct measure of the dye's photostability under the chosen conditions.

Materials
  • This compound and BODIPY TR amine, dissolved in anhydrous DMSO to a stock concentration of 10 mM.

  • A model protein for labeling (e.g., Bovine Serum Albumin - BSA) at 10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Gel filtration column (e.g., Sephadex G-25) for purifying the dye-protein conjugate.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, but recommended for establishing a baseline).

  • A fluorescence microscope equipped with a suitable laser line (e.g., 561 nm or 594 nm), a sensitive camera (e.g., EMCCD or sCMOS), and time-lapse imaging capabilities.

Step-by-Step Methodology
  • Protein Labeling:

    • To the BSA solution, add a 10-fold molar excess of the dissolved amine-reactive dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

    • Measure the protein concentration and degree of labeling using a spectrophotometer. Aim for a similar degree of labeling for both dyes to ensure a fair comparison.

  • Sample Preparation:

    • Dilute the purified dye-protein conjugates in PBS to a final concentration of 100 µg/mL.

    • Adsorb the conjugates onto a clean glass microscope slide by incubating a 20 µL droplet for 10 minutes in a humidified chamber.

    • Gently wash the slide with PBS to remove any unbound protein.

    • Mount a coverslip over the sample area using PBS. For a control, prepare an identical slide using an antifade mounting medium.

  • Microscope Setup and Image Acquisition:

    • Power on the microscope and laser, allowing them to stabilize.

    • Use identical laser power, exposure time, and camera gain settings for both dye samples. The goal is to start with a similar initial fluorescence intensity for both.

    • Select a region of interest (ROI) with uniformly labeled protein.

    • Acquire a pre-bleach image (t=0).

    • Begin continuous illumination of the ROI and acquire a time-lapse series of images (e.g., one frame every 5 seconds for 5 minutes).

  • Data Analysis:

    • For each time point in the series, measure the mean fluorescence intensity within the ROI.

    • Correct for background fluorescence by subtracting the mean intensity of a region on the slide with no protein.

    • Normalize the intensity values by dividing each time point's intensity by the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time for both dyes. The resulting curve will show the rate of photobleaching.

    • Calculate the half-life (t1/2), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer half-life indicates greater photostability.

Experimental Workflow Diagram

Photobleaching_Assay cluster_prep Sample Preparation cluster_imaging Imaging & Acquisition cluster_analysis Data Analysis dye_prep Dissolve Dyes in DMSO labeling Label Protein with Dyes dye_prep->labeling protein_prep Prepare Protein (e.g., BSA) protein_prep->labeling purification Purify Conjugates (Gel Filtration) labeling->purification slide_prep Immobilize on Microscope Slide purification->slide_prep microscope_setup Set Microscope Parameters slide_prep->microscope_setup roi_selection Select ROI microscope_setup->roi_selection timelapse Acquire Time-Lapse (Continuous Illumination) roi_selection->timelapse intensity_measure Measure Mean Intensity in ROI timelapse->intensity_measure background_correct Background Correction intensity_measure->background_correct normalize Normalize to Initial Intensity background_correct->normalize plot Plot Intensity vs. Time normalize->plot half_life Calculate Half-Life (t1/2) plot->half_life

Caption: Workflow for the comparative photobleaching assay.

Conclusion and Recommendations

Both this compound and BODIPY TR amine are excellent red-emitting fluorophores suitable for a wide range of biological labeling and imaging applications. The choice between them depends on the specific demands of the experiment.

  • Choose this compound when:

    • Maximum brightness is the primary concern. Its high extinction coefficient makes it one of the brightest dyes in its spectral class.

    • The experiment involves short exposure times or lower illumination intensities where photobleaching is less of a factor.

  • Choose BODIPY TR amine when:

    • Photostability is paramount. Its enhanced resistance to oxidation makes it the superior choice for long-term time-lapse imaging, quantitative analysis, and high-intensity illumination techniques like super-resolution microscopy.

    • A larger Stokes shift is required to minimize spectral overlap and simplify optical design.

By understanding the distinct photophysical profiles of these two dyes and, if necessary, performing the head-to-head comparison outlined in this guide, researchers can confidently select the optimal tool to achieve high-quality, reproducible fluorescence data.

References

  • A guide to small fluorescent probes for single-molecule biophysics - AIP Publishing. [Link]

  • Lipid Peroxidation Probe -BDP 581/591 C11- - dojindo. [Link]

  • BDP TR amine (A270114) - Antibodies.com. [Link]

  • (PDF) Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - ResearchGate. [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. [Link]

  • Lumiprobe - Ala Biolab. [Link]

  • Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fluorescence Recovery After Photobleaching (FRAP) - PicoQuant. [Link]

  • This compound (A270069) | Antibodies.com. [Link]

  • Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy - ResearchGate. [Link]

  • A two-photon FRAP protocol to measure the stereociliary membrane diffusivity in rat cochlear hair cells - PMC - NIH. [Link]

  • Triphenylamine-based BODIPY dyes: Synthesis and Photophysical Properties - The Royal Society of Chemistry. [Link]

  • Fluorescence recovery after photobleaching - Wikipedia. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. [Link]

Sources

Technical Comparison Guide: Cytotoxicity and Performance of BDP 581/591 vs. Alternative Lipid Peroxidation Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 (chemically synonymous with C11-BODIPY 581/591 ) is a premier ratiometric fluorescent probe designed to index lipid peroxidation in living cells.[1][2][3][4][5][6][7] While widely regarded as the "gold standard" for detecting ferroptosis and oxidative stress in membrane systems, its application requires a nuanced understanding of its physicochemical properties to avoid experimental artifacts.

This guide provides a rigorous assessment of BDP 581/591’s cytotoxicity profile, validates its performance against next-generation alternatives like Liperfluo , and outlines optimized protocols to ensure data integrity.

Mechanism of Action & Signal Transduction

Understanding the probe's mechanism is critical for interpreting cytotoxicity and specificity. BDP 581/591 is a lipophilic dye that intercalates into cellular membranes.[1] It contains a polyunsaturated butadienyl linker that mimics the oxidation susceptibility of endogenous polyunsaturated fatty acids (PUFAs).

  • Native State (Reduced): Emits red fluorescence (~590 nm).

  • Oxidized State: Upon reaction with lipid peroxyl radicals (LOO•) or alkoxyl radicals (LO•), the conjugation system is interrupted, shifting emission to green (~510 nm).

Critical Distinction: Unlike some alternatives, BDP 581/591 acts as a chain-breaking antioxidant . It consumes the radical species it detects. Therefore, excessive loading concentration can artificially suppress the ferroptotic process it is meant to measure.

Diagram: Mechanism of Spectral Shift

BDP_Mechanism cluster_0 Membrane Environment Probe_Red BDP 581/591 (Reduced) Emission: 591 nm (Red) Intact Butadienyl Linker Probe_Green BDP 581/591 (Oxidized) Emission: 510 nm (Green) Truncated Conjugation Probe_Red->Probe_Green Oxidation by ROS (Irreversible Shift) ROS Lipid Radicals (LOO• / LO•) ROS->Probe_Red Attacks Linker

Caption: Ratiometric shift of BDP 581/591 from red to green fluorescence upon oxidation by lipid radicals.

Cytotoxicity Assessment

BDP 581/591 is generally considered non-cytotoxic at standard working concentrations (1–5 µM), but specific thresholds and phototoxic caveats apply.

Concentration-Dependent Toxicity
ConcentrationCytotoxicity RiskPhysiological ImpactRecommendation
1–2 µM Negligible Minimal perturbation of membrane dynamics.Optimal for live-cell imaging.[6]
5–10 µM Low May alter membrane fluidity in sensitive cell lines (e.g., neurons).Acceptable for short incubations (<30 min).
>10 µM Moderate Antioxidant Artifact: High probe density scavenges radicals, inhibiting ferroptosis.Avoid. Causes false negatives in cell death assays.
>50 µM High Observed toxicity in Rat-1 fibroblasts [1].Prohibited.
Phototoxicity & Artifacts
  • Photo-oxidation: BDP 581/591 is sensitive to light. Prolonged exposure to excitation light (especially 488 nm or 561 nm lasers) can induce self-oxidation, generating a false-positive green signal even in the absence of biological ROS [2].

  • Mitigation: Keep samples in the dark during incubation. Minimize laser power and exposure time during acquisition.

Performance Comparison: BDP 581/591 vs. Alternatives

While BDP 581/591 is the standard, Liperfluo has emerged as a superior alternative for specific applications due to its direct specificity for lipid hydroperoxides (LOOH) rather than radicals.

FeatureBDP 581/591 (C11-BODIPY) Liperfluo DPPP
Target Lipid Radicals (LOO•, LO•)Lipid Hydroperoxides (LOOH)Lipid Hydroperoxides
Mechanism Ratiometric (Red → Green)Turn-on (Non-fluorescent → Green)Turn-on (UV → Blue)
Specificity Good, but can react with non-specific ROSExcellent , specific to LOOH [3]Moderate
Sensitivity HighVery High (approx. 4x BDP) [4]Lower
Stability Susceptible to photo-oxidationMore photostablePoor solubility
Best For Ratiometric quantification , normalizing for dye uptakeSpecific LOOH detection , Flow CytometryHistorical comparisons

Expert Insight: Use BDP 581/591 if you need to normalize for differences in dye uptake (ratiometric). Use Liperfluo if you require absolute specificity for lipid hydroperoxides or are working with cells where dye uptake is uniform.

Optimized Experimental Protocol

To minimize cytotoxicity and maximize signal-to-noise ratio, follow this optimized workflow.

Reagents[8]
  • Stock Solution: 2 mM BDP 581/591 in DMSO (anhydrous). Store at -20°C, protected from light.

  • Working Solution: 2 µM in serum-free media or HBSS. Serum proteins can bind the lipophilic probe, reducing effective concentration.

Step-by-Step Workflow
  • Seeding: Seed cells to reach 70-80% confluency. Over-confluency alters lipid metabolism.

  • Staining (Pulse):

    • Wash cells 1x with HBSS.

    • Incubate with 2 µM BDP 581/591 for 30 minutes at 37°C in the dark.

    • Note: Do not co-incubate with treatments yet.

  • Wash: Wash 2x with HBSS to remove non-intercalated dye. This reduces background and cytotoxicity.

  • Treatment (Chase): Add experimental treatments (e.g., RSL3, Erastin) in complete media (phenol-red free preferred).

  • Imaging/Analysis:

    • Confocal: Ex/Em 581/591 nm (Red - Reduced) and 488/510 nm (Green - Oxidized).

    • Flow Cytometry: Measure mean fluorescence intensity (MFI) in FITC (Green) and PE/Texas Red (Red) channels.

Diagram: Experimental Workflow

Protocol_Workflow Start Start: Adherent Cells (70% Confluency) Stain Pulse Staining 2 µM BDP 581/591 30 min @ 37°C (Serum-Free) Start->Stain Wash Wash Step (2x HBSS) Remove excess dye Stain->Wash Critical Step Treat Experimental Treatment (e.g., +RSL3 / +Fer-1) Incubate 1-4 Hours Wash->Treat Acquire Data Acquisition Confocal or Flow Cytometry Treat->Acquire Ratiometric Analysis

Caption: Optimized pulse-chase protocol to minimize background and cytotoxicity.

Troubleshooting & Controls

Every experiment must include the following controls to validate that the signal is due to lipid peroxidation and not artifacts:

  • Negative Control: Cells + DMSO (Vehicle).

  • Positive Control: Cells + Cumene Hydroperoxide (100 µM) or RSL3 (1 µM) for 1-2 hours.

  • Inhibitor Control: Cells + Inducer + Ferrostatin-1 (1 µM) . The green signal must act be suppressed in this condition. If Fer-1 does not reduce the signal, the fluorescence is likely non-specific or artifactual [5].

References

  • Drummen, G. P., et al. (2002). "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology." Free Radical Biology and Medicine. Link

  • Pap, E. H., et al. (1999).[8] "Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591)." FEBS Letters. Link

  • Yamanaka, K., et al. (2012). "A novel fluorescent probe with high sensitivity and selective detection of lipid hydroperoxides in cells."[7] RSC Advances. Link

  • Kagan, V. E., et al. (2017). "Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis." Nature Chemical Biology. Link

  • Dixon, S. J., et al. (2012). "Ferroptosis: an iron-dependent form of nonapoptotic cell death."[] Cell. Link

Sources

Performance Guide: BDP 581/591 in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 (a Boron-Dipyrromethene derivative) represents a specialized class of fluorophores distinct from the standard cyanine (Alexa Fluor) and rhodamine (ATTO/Star) families. While often categorized alongside Alexa Fluor 594 due to spectral similarity, its performance in super-resolution microscopy—specifically STED (Stimulated Emission Depletion) and SIM (Structured Illumination)—is defined by two critical factors: exceptional photostability and inherent lipophilicity .

This guide evaluates BDP 581/591 not merely as a "red dye," but as a high-performance tool for two distinct applications:

  • Structural Imaging: As an NHS-ester for protein conjugation, offering superior resistance to depletion laser bleaching compared to cyanines.

  • Functional Sensing: As the C11-lipid analog, enabling ratiometric nanoscale imaging of lipid peroxidation.

Part 1: Photophysical Profile & STED Suitability

The suitability of a dye for STED depends on its ability to undergo stimulated emission without transitioning to dark triplet states or bleaching. BDP 581/591 excels here due to the rigid BODIPY core, which minimizes non-radiative decay pathways.

Table 1: Technical Specifications
PropertyValueNotes
Excitation Max 585 nmIdeal for 561 nm or 594 nm excitation lines.
Emission Max 594 nmNarrow emission peak (FWHM ~25-30 nm).
Extinction Coeff.[1][2] (

)
~104,000

High brightness; comparable to Alexa 594.
Quantum Yield (QY) 0.83Very high; ensures high photon budget for localization.
Stokes Shift ~9 nmCritical Constraint: Small shift requires precise filter sets to avoid crosstalk.
Solubility Low (Hydrophobic)Requires organic co-solvents (DMSO/DMF) for stock; excellent for membrane targets.
STED Depletion 660 nm (Optimal)775 nm is possible but less efficient due to spectral mismatch.
STED Efficiency Logic

In STED microscopy, the depletion laser must overlap with the tail of the emission spectrum.

  • 660 nm Depletion: Optimal. Overlaps significantly with the red tail of BDP 581/591, allowing efficient depletion at lower laser powers (reducing sample damage).

  • 775 nm Depletion: Sub-optimal. While standard for "far-red" dyes (e.g., Star 635P), BDP 581/591 emission (594 nm) is too blue. Using 775 nm requires excessive laser power to achieve saturation, increasing phototoxicity.

Part 2: Comparative Performance Analysis

BDP 581/591 vs. The Standards

The following comparison highlights where BDP 581/591 outperforms or lags behind market alternatives.

FeatureBDP 581/591 Alexa Fluor 594 ATTO 594
Primary Use Lipid/Membrane Imaging, ROS SensingGeneral Immunofluorescence (IF)High-end STED (Protein)
Photostability Excellent (Rigid Core)Moderate (Cyanine backbone)Excellent (Rhodamine derivative)
Membrane Permeability High (Lipophilic)Low (Sulfonated/Charged)Low/Moderate
STED Resolution < 50 nm (at 660 nm depletion)~60-70 nm (Bleaching limited)< 40 nm (Standard)
Background Risk High (Sticky to lipids)Low (Washable)Low
Cost Efficiency High (Generic availability)ModerateLow (Premium pricing)
Performance Verdict
  • Choose Alexa Fluor 594 for standard confocal IF where brightness and water solubility are paramount.

  • Choose ATTO 594 for protein-target STED where budget allows and hydrophobicity is a concern.

  • Choose BDP 581/591 when:

    • Imaging lipids, organelles, or hydrophobic pockets .

    • Performing Live-Cell STED (BDP penetrates membranes; Alexa/ATTO often require electroporation).

    • Monitoring Lipid Peroxidation (C11 variant).[3][4][5]

Part 3: Visualization of Optical Strategy

The following diagram illustrates the photon physics governing BDP 581/591 in a STED setup.

STED_Mechanism Excitation Excitation Laser (561 nm) S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption S1->S0 Stimulated Emission (Depletion) Fluorescence Fluorescence (594 nm) S1->Fluorescence Spontaneous Emission Resolution Super-Resolution (<50 nm) Fluorescence->Resolution Confined Detection STED_Laser Depletion Laser (660 nm) STED_Laser->S1 Forces S1->S0 (Donut Mode)

Caption: Jablonski diagram showing the critical interaction between the 561 nm excitation and the 660 nm depletion laser required to achieve super-resolution with BDP 581/591.

Part 4: Experimental Protocols

Protocol A: High-Resolution Lipid Droplet Imaging (Live Cell)

Target: Visualizing lipid droplet dynamics using BDP 581/591 (neutral lipid stain).

Reagents:

  • BDP 493/503 or 581/591 (Stock: 1 mM in DMSO).

  • Live Cell Imaging Solution (LCIS).

Workflow:

  • Preparation: Dilute stock to 1-2 µM in pre-warmed LCIS. Note: Do not use serum-containing media during staining; albumin binds the dye.

  • Incubation: Incubate cells for 15 minutes at 37°C.

  • Wash: Wash 3x with LCIS.

  • Imaging:

    • Excitation: 561 nm (5-10% power).

    • STED Depletion: 660 nm (20-40% power). Caution: Lipids are fragile; high depletion power can melt droplets.

    • Gating: Set detection gate to 1.0–6.0 ns to remove scattering background.

Protocol B: Immunofluorescence with BDP 581/591 NHS Ester

Target: Cytoskeletal proteins (e.g., Tubulin) in fixed cells.

Critical Step - Solubilization: BDP NHS esters are hydrophobic. Dissolve 1 mg dye in 100 µL anhydrous DMSO immediately before use. Do not store in aqueous buffer.

Conjugation Steps:

  • Buffer Exchange: Move secondary antibody (1 mg/mL) into Sodium Bicarbonate buffer (pH 8.3). Avoid Tris or Glycine.

  • Reaction: Add BDP NHS ester at a 10-15x molar excess to the antibody.

  • Incubation: 1 hour at Room Temperature (RT) in dark with constant agitation.

  • Purification: Use a Gel Filtration Column (e.g., Sephadex G-25) or Dialysis to remove free dye.

    • Quality Control: Calculate Degree of Labeling (DOL). Optimal DOL for STED is 2-4 dyes/protein . Higher DOL leads to quenching (self-absorption).

Part 5: Troubleshooting & Optimization

Decision Logic for Dye Selection

Use this flow to determine if BDP 581/591 is the correct choice for your experiment.

Dye_Selection Start Start: Select Red Dye for Super-Resolution Target What is your Target? Start->Target Lipid Lipids / Membranes (Live or Fixed) Target->Lipid Hydrophobic Protein Protein / Antibody (Fixed) Target->Protein Hydrophilic Result_BDP USE BDP 581/591 (High Permeability/Stability) Lipid->Result_BDP Best in Class Permeability Is Permeability Required? Protein->Permeability Permeability->Result_BDP Yes (Intracellular/Thick) Result_Alexa USE Alexa Fluor 594 (Standard Brightness) Permeability->Result_Alexa No (Standard IF) Result_Atto USE ATTO 594 (Max STED Stability) Permeability->Result_Atto No (Extreme Depletion)

Caption: Decision matrix for selecting BDP 581/591 versus hydrophilic alternatives.

Common Failure Points
  • "Greasy" Background:

    • Cause: BDP 581/591 is hydrophobic and sticks to plastic dishes and free lipids.

    • Fix: Use glass-bottom dishes only. Add 0.01% Tween-20 to wash buffers (for fixed cells) to strip non-specific binding.

  • Bleed-Through (Crosstalk):

    • Cause: Small Stokes shift (9 nm) means excitation light can leak into the emission channel.

    • Fix: Use Acousto-Optic Tunable Filters (AOTF) or high-quality bandpass filters (e.g., 605/40 nm) to strictly cut off the 561 nm excitation line.

  • Precipitation:

    • Cause: Adding DMSO stock directly to PBS.

    • Fix: Dilute DMSO stock into a larger volume of buffer while vortexing rapidly to prevent micro-aggregate formation.

References

  • Hell, S. W., & Wichmann, J. (1994). Breaking the diffraction resolution limit by stimulated emission: stimulated-emission-depletion fluorescence microscopy.[6] Optics Letters. (Foundational STED principles applied to dye selection).

  • Honigmann, A., et al. (2013). STED microscopy of lipid bilayers. Nature Communications. (Demonstrates utility of lipophilic dyes in STED).

Sources

benchmarking BDP 581/591 against other ratiometric ROS sensors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: BDP 581/591 (C11-BODIPY) for Lipid Peroxidation

Executive Summary

BDP 581/591 (commonly referred to as C11-BODIPY ) represents the current gold standard for ratiometric imaging of lipid peroxidation in live cells.[1][2] While newer probes like Liperfluo offer higher chemical specificity for lipid hydroperoxides, BDP 581/591 remains superior for quantitative live-cell microscopy and flow cytometry due to its emission-shifting property. This guide benchmarks BDP 581/591 against its primary competitors, delineating where it excels and where researchers must control for its known hypersensitivity.

Mechanism of Action: The Ratiometric Shift

Unlike intensity-based sensors (e.g., H2DCFDA) which are prone to artifacts from dye loading, focus drift, or photobleaching, BDP 581/591 functions via an oxidation-dependent spectral shift.[3]

  • Resting State: The probe integrates into membranes. The polyunsaturated butadienyl linker maintains conjugation, emitting Red fluorescence (~590 nm) .

  • Oxidized State: Upon reaction with lipid peroxyl radicals (LOO•) or reactive oxygen species (ROS), the conjugation is interrupted. This shifts emission to Green fluorescence (~510 nm) .[1][4]

Mechanistic Pathway (DOT Visualization)

BDP_Mechanism Substrate BDP 581/591 (Reduced) Reaction Oxidation of Butadienyl Linker Substrate->Reaction Integration into Lipid Bilayer ROS Lipid Radicals (LOO•) Peroxynitrite (ONOO-) ROS->Reaction Product BDP 581/591 (Oxidized) Reaction->Product Emission Shift (590nm -> 510nm)

Figure 1: The oxidation of the butadienyl linker shortens the conjugated pi-system, causing a hypsochromic shift from red to green fluorescence.

Comparative Benchmarking

The following analysis compares BDP 581/591 against the three most common alternatives in oxidative stress research.

Table 1: Technical Comparison Matrix
FeatureBDP 581/591 (C11-BODIPY) Liperfluo H2DCFDA DPPP
Readout Type Ratiometric (Green/Red)Intensity (Green)Intensity (Green)Intensity (Blue)
Primary Target Lipid Radicals (LOO•), RNSLipid Hydroperoxides (LOOH)Cytosolic H2O2, HO•Lipid Hydroperoxides
Localization Membranes (Lipophilic)Membranes (Lipophilic)Cytosol (General)Membranes
Live Cell Utility High (Self-normalizing)Moderate (Solubility issues)Low (Leakage/Artifacts)Low (UV Excitation toxicity)
Specificity Moderate (Can overestimate)High (Specific to LOOH)Very Low (General ROS)Moderate
Photostability HighModerateLow (Photo-oxidation)Low
Critical Analysis: BDP 581/591 vs. Liperfluo
  • The Specificity Trade-off: Liperfluo is chemically more specific to lipid hydroperoxides (LOOH) and does not react as readily with general ROS. However, Liperfluo is an intensity-based probe. If a cell takes up more dye, it appears "more oxidized," leading to false positives.

  • The BDP Advantage: BDP 581/591 corrects for this. Even if dye uptake is uneven, the ratio of Green-to-Red remains constant unless oxidation occurs. This makes BDP 581/591 the superior choice for Ferroptosis studies where quantifying the extent of membrane damage is critical.

Critical Analysis: BDP 581/591 vs. H2DCFDA
  • The "Wrong Tool" Warning: H2DCFDA measures cytosolic ROS, not membrane damage. Using H2DCFDA to study ferroptosis (a membrane-driven process) is methodologically flawed. Furthermore, H2DCFDA can undergo photo-oxidation, generating its own signal during imaging. BDP 581/591 is significantly more photostable.

Validated Experimental Protocol

Objective: Ratiometric quantification of lipid peroxidation in adherent mammalian cells.

Reagents
  • Sensor: BDP 581/591 (dissolve in DMSO to 10 mM stock).

  • Media: Phenol-red free HBSS or Live Cell Imaging Solution (Essential to lower background).

  • Positive Control: Cumene Hydroperoxide (CuOOH) or Erastin (Ferroptosis inducer).

Workflow (DOT Visualization)

Protocol_Workflow Step1 1. Seeding Seed cells on glass-bottom dish (Avoid plastic for high-res imaging) Step2 2. Staining Incubate 2-5 µM BDP 581/591 30 min @ 37°C in HBSS Step1->Step2 Step3 3. Wash Step (Critical) Remove non-intercalated dye Wash 2x with HBSS Step2->Step3 Step4 4. Stress Induction Add treatment (e.g. Erastin) Monitor time-lapse Step3->Step4 Step5 5. Dual-Channel Imaging Ch1: Ex 581 / Em 591 (Red) Ch2: Ex 488 / Em 510 (Green) Step4->Step5

Figure 2: Step-by-step workflow emphasizing the wash step to ensure signal originates only from membrane-bound probe.

Protocol Nuances (Expert Insights)
  • Concentration limits: Do not exceed 5 µM. High concentrations can lead to quenching or aggregation in the membrane, disrupting the ratiometric linearity.

  • The "Wash" Debate: Some protocols suggest "add and read." Do not do this. You must wash excess dye. Non-intercalated dye in the media will fluoresce red, artificially suppressing your oxidation ratio (Green/Red).

  • Photo-oxidation Control: BDP 581/591 is sensitive.[1][2][3][4][5][6] Limit laser power and exposure time. Always include a "Dark Control" (stained but not imaged until the endpoint) to quantify laser-induced oxidation.

Data Processing & Interpretation

The raw intensity of the Green channel is insufficient. You must calculate the ratio to validate the data.



  • Healthy Cells: High Red signal, Low Green signal (Low Ratio).

  • Ferroptotic Cells: Decreasing Red signal, Increasing Green signal (High Ratio).

Note on "Overestimation": Be aware that BDP 581/591 is kinetically faster to oxidize than some endogenous lipids [2]. It acts as a sentinel. If BDP oxidizes, the membrane is under stress, but it does not perfectly equate to the stoichiometric mass of oxidized phospholipids.[6]

References

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[2] Free Radical Biology and Medicine.

  • MacDonald, M. L., et al. (2007). Mass spectrometric analysis demonstrates that BODIPY 581/591 C11 overestimates and inhibits oxidative lipid damage.[7] Free Radical Biology and Medicine.

  • Kagan, V. E., et al. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis. Nature Chemical Biology. (Demonstrates utility in Ferroptosis).

  • Dixon, S. J., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. (Foundational use of C11-BODIPY).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of BDP 581/591 Amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our work with advanced fluorescent probes like BDP 581/591 amine is pivotal. This borondipyrromethene (BODIPY) dye is celebrated for its high brightness, photostability, and versatility in conjugation, making it an invaluable tool in molecular and cellular imaging.[1][] However, our responsibility extends beyond its application to its entire lifecycle, culminating in its safe and compliant disposal.

This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect our environment, and maintain strict compliance with regulatory standards.

Core Principles: Understanding the "Why" Behind the Waste Protocol

This compound, like many specialized organic chemicals, requires careful handling throughout its use and disposal. While specific ecotoxicity data is not widely published, its classification as a complex organic amine and fluorescent dye necessitates treating it as potentially hazardous chemical waste. The foundational principle is one of containment and controlled disposal; never should this chemical or its solutions be discharged into the sanitary sewer system or disposed of in regular trash.[3] This approach is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA), which oversees hazardous waste from its generation to its final disposal in a "cradle-to-grave" system.[4]

Adherence to your institution's Chemical Hygiene Plan (CHP), a requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), is mandatory.[5][6][7] This plan is the primary document governing the safe handling and disposal of all chemicals in your laboratory.

Waste Stream Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. Different waste forms containing this compound must be collected separately to ensure they are managed by the appropriate disposal pathway.

dot

WasteSegregation Fig. 1: Decision Workflow for this compound Waste Segregation start Waste Generated q1 What is the physical form of the waste? start->q1 solid Solid q1->solid Solid liquid Liquid q1->liquid Liquid q2_solid Is it pure/unused this compound? solid->q2_solid q2_liquid Does it contain organic solvents (e.g., DMSO, DMF)? liquid->q2_liquid pure_solid Pure Solid Waste q2_solid->pure_solid Yes contaminated_solid Contaminated Solid Waste (Gloves, Tips, Wipes) q2_solid->contaminated_solid No (e.g., contaminated labware) aqueous_liquid Aqueous Liquid Waste q2_liquid->aqueous_liquid No (e.g., buffer solutions) organic_liquid Halogenated/Non-Halogenated Organic Liquid Waste q2_liquid->organic_liquid Yes

Caption: Decision tree for segregating this compound waste streams.

Waste Stream Summary
Waste StreamDescriptionDisposal Container
Pure Solid Waste Unused, expired, or residual this compound powder.Original container, clearly marked for disposal and placed in a secure secondary container.
Contaminated Solid Waste PPE (gloves, lab coats), pipette tips, absorbent pads, and other items contaminated with the dye.Labeled, sealed plastic bag or drum designated for solid chemical waste.
Organic Liquid Waste Solutions of this compound in organic solvents like DMSO, DMF, or alcohols.[1][8]Appropriately labeled (e.g., "Non-halogenated Organic Waste"), compatible solvent waste container.[9]
Aqueous Liquid Waste Staining solutions, buffers, or rinsates from experimental procedures.Labeled, compatible container for aqueous chemical waste. Do not mix with organic solvents.

Step-by-Step Disposal Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling chemical waste.[3]

Protocol 1: Disposal of Unused/Expired this compound (Solid)

The primary goal for disposing of the pure product is to prevent it from becoming airborne and to ensure it is clearly identified for your institution's hazardous waste management team.

  • Secure the Primary Container: Ensure the original manufacturer's vial is tightly capped. The label must be intact and legible.

  • Prepare for Pickup: Place the sealed vial in a clearly labeled, sealable plastic bag or a small, rigid secondary container.

  • Labeling: Affix a hazardous waste tag to the secondary container, as required by your institution. The label must include the full chemical name: "this compound."

  • Storage and Pickup: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9]

Protocol 2: Disposal of Liquid Waste (Organic and Aqueous)

Liquid waste must be collected in designated containers, ensuring that incompatible chemicals are not mixed.

  • Select the Correct Container: Use a container provided by your EHS office that is compatible with the waste being generated (e.g., a glass or polyethylene carboy).[9]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. List all constituents, including "this compound" and all solvents (e.g., DMSO, water, PBS) with their approximate percentages. An accurate composition is crucial for the final disposal facility.[7]

  • Collection: Pour waste carefully into the container using a funnel to prevent spills.

  • Closure: Keep the container securely capped at all times, except when actively adding waste.[9] This is a critical safety and regulatory requirement to prevent evaporation and spills.

  • Storage: Store the container in your designated SAA, away from ignition sources and in secondary containment.

Protocol 3: Disposal of Contaminated Solid Waste

This stream includes any disposable item that has come into contact with the dye.

  • Collection: Place all contaminated items (gloves, wipes, pipette tips, etc.) into a designated, durable, leak-proof plastic bag or a lined cardboard box specifically for solid chemical waste.

  • Labeling: Clearly label the bag or container with "Hazardous Waste" and a description of the contents (e.g., "Solid debris contaminated with this compound").

  • Closure and Storage: Once full, securely seal the bag or container and move it to your SAA for pickup.

Decontamination Procedures

Decontamination is a critical step to ensure that surfaces and reusable equipment are safe for subsequent use or disposal.[10][11]

Protocol 4.1: Decontamination of Glassware and Equipment
  • Pre-Rinse: Rinse the equipment with a small amount of a suitable organic solvent in which this compound is soluble (e.g., ethanol, DMSO).[1][8] Crucially, this rinsate must be collected and disposed of as organic liquid hazardous waste.

  • Wash: Proceed with a standard wash using laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification: For equipment being removed from service, a final visual inspection should show no signs of residual dye. A decontamination form may need to be completed and affixed to the item.[12][13]

Protocol 4.2: Spill Cleanup and Surface Decontamination
  • Alert and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear a lab coat, safety glasses, and two pairs of chemical-resistant gloves.

  • Containment:

    • For solid powder: Gently cover with a damp paper towel to avoid raising dust. Do not sweep dry powder.

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite or a chemical spill pad).

  • Collection: Carefully collect the absorbed material or damp towel using forceps or a scoop. Place all materials into a designated bag or container for contaminated solid waste.

  • Surface Decontamination: Wipe the spill area with a towel dampened with a solvent (like 70% ethanol), followed by a wipe with soapy water. All wipes must be disposed of as contaminated solid waste.

dot

DisposalWorkflow Fig. 2: General Workflow for this compound Waste Management A Generation Point (Experiment Concludes) B Identify & Segregate Waste (Solid, Liquid, Contaminated) A->B C Select & Label Appropriate Hazardous Waste Container B->C D Collect Waste in Container (Keep Closed) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Schedule Pickup with Environmental Health & Safety (EHS) E->F G EHS Transports to Central Facility for Manifesting & Disposal F->G

Caption: A generalized workflow from waste generation to final disposal.

By implementing these scientifically sound and regulation-compliant procedures, you ensure that the innovative work conducted with this compound is matched by an unwavering commitment to safety and environmental stewardship.

References

  • This compound, 1mg. Labscoop.
  • Safety Data Sheet (FLUORESCENCE DYE). JMN Specialties, Inc.
  • Safety Data Sheet - this compound hydrochloride. TargetMol.
  • Storage and Handling of Hazardous Materials. Biological Sciences, University of [Source institution not specified].
  • BDP 581/591 NHS ester (A270075). Antibodies.com.
  • Amine Usage Guidelines for High-Purity Amines in Industry.
  • This compound. MedKoo Biosciences.
  • BDP® 581/591 carboxylic acid. Lumiprobe.
  • BDP® 581/591 amine. Lumiprobe.
  • Understanding BODIPY Dye Excitation & Emission Properties. BOC Sciences.
  • Laboratory Safety Guidance.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Decontamination Protocols for Lab Equipment. Aport.
  • Laboratory Equipment Decontamination Procedures. Central Michigan University.
  • This compound, 2183472-97-9. BroadPharm.
  • Laboratories - Overview.
  • IBC GUIDELINE: Decontamination of laboratory equipment.... Texas A&M University-Commerce.
  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”.
  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • EPA's Cradle-to-Grave Program. HAZWOPER OSHA Training.
  • laboratory equipment decontamination guidelines - standard operating procedure. University of [Source institution not specified].

Sources

Mastering the Handling of BDP 581/591 Amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, fluorescent probes like BDP 581/591 amine are indispensable tools, unlocking cellular secrets with vibrant clarity. However, the brilliance of these reagents in our experiments must be matched by the rigor of our safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you, our valued colleague in the scientific community, to work with confidence and uncompromising safety.

Understanding the Hazard Profile of this compound

This compound, a borondipyrromethene dye, is a dark-colored solid that is soluble in organic solvents like DMF and DMSO.[1][2] While specific toxicity data for this compound is not extensively detailed in publicly available literature, the precautionary statements from safety data sheets (SDS) for similar compounds recommend avoiding contact with eyes, skin, and clothing, and preventing inhalation of any dust or vapors.[3][4] The primary hazards to consider are:

  • Dermal and Ocular Irritation: Like many organic dyes and amine-containing compounds, this compound has the potential to cause irritation upon direct contact with the skin or eyes.

  • Respiratory Irritation: In its powdered form, the compound can be easily aerosolized, leading to respiratory tract irritation if inhaled.

  • Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties may not be fully elucidated. Therefore, adopting a conservative approach to minimize exposure is a cornerstone of prudent laboratory practice.

Core Personal Protective Equipment (PPE) for this compound

A foundational layer of PPE is non-negotiable when working in any laboratory setting with chemical hazards. For this compound, the minimum required PPE includes a lab coat, safety glasses with side shields or splash goggles, long pants, and closed-toe shoes.[5] However, for specific tasks involving this compound, enhanced protection is necessary.

TaskRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (Double-gloving recommended) - Lab Coat - Safety Goggles - N95 or higher RespiratorThe primary risk is the inhalation of fine powder and dermal contact. A respirator minimizes inhalation of aerosolized particles. Double-gloving provides an extra layer of protection against contamination.[5]
Dissolving and Solution Handling - Nitrile Gloves - Lab Coat - Safety Goggles or Face ShieldThe risk shifts from inhalation of powder to splashes of the concentrated stock solution. A face shield offers broader protection for the face.
Cellular Staining and Imaging - Nitrile Gloves - Lab Coat - Safety GlassesWhile the concentration of the dye is significantly lower, maintaining a barrier against skin contact is crucial.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined workflow is paramount to minimizing exposure and ensuring experimental reproducibility. The following protocols are designed to guide you through the common procedures involving this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_application Application cluster_cleanup Cleanup and Disposal prep_area Designate a specific work area gather_ppe Gather all necessary PPE prep_area->gather_ppe prep_waste Prepare labeled waste containers gather_ppe->prep_waste weigh Weighing the solid compound prep_waste->weigh dissolve Dissolving in appropriate solvent weigh->dissolve dilute Dilution to working concentration dissolve->dilute stain Staining of cells or tissue dilute->stain image Fluorescence microscopy stain->image decontaminate Decontaminate work surfaces image->decontaminate dispose_ppe Dispose of contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of chemical waste dispose_ppe->dispose_waste

Caption: A typical workflow for handling this compound, from preparation to disposal.

1. Preparation and Weighing:

  • Step 1: Designate a Work Area. Before handling the solid compound, designate a specific area in a chemical fume hood or on a benchtop with a disposable absorbent pad. This contains any potential spills.

  • Step 2: Don Appropriate PPE. For handling the solid, wear a lab coat, safety goggles, and double nitrile gloves. An N95 respirator is strongly recommended to prevent inhalation of any fine powder.

  • Step 3: Weigh the Compound. Use a microbalance within the designated area. Handle the vial with care to avoid generating dust. If any powder is spilled, gently wipe it with a damp cloth and dispose of the cloth in the designated chemical waste.

  • Step 4: Prepare Stock Solution. Add the appropriate solvent (e.g., DMSO or DMF) directly to the vial to dissolve the compound, minimizing the need to transfer the powder. Ensure the vial is tightly capped before vortexing or sonicating to fully dissolve the dye.

2. Dilution and Use:

  • Step 1: Dilution to Working Concentration. Perform all dilutions within the designated work area. Use appropriate barrier pipette tips to prevent cross-contamination.

  • Step 2: Staining Procedures. When adding the diluted dye to cells or tissues, wear a lab coat, safety glasses, and nitrile gloves. Avoid creating aerosols.

  • Step 3: Incubation and Washing. During incubation, ensure the container is properly sealed. When washing, handle the supernatant as potentially containing residual dye and dispose of it in the appropriate liquid waste container.

Disposal Plan: A Critical Component of the Laboratory Workflow

Proper disposal of chemical waste is not just a regulatory requirement but a fundamental aspect of responsible scientific practice.[6]

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_containers Waste Containers cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, tips, wipes) solid_container Labeled Solid Waste Bag solid_waste->solid_container liquid_waste Contaminated Liquids (Stock solutions, supernatants) liquid_container Labeled Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, glass pipette tips) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_vendor Licensed Hazardous Waste Vendor solid_container->disposal_vendor liquid_container->disposal_vendor sharps_container->disposal_vendor

Caption: A clear pathway for the segregation and disposal of waste generated from this compound experiments.

1. Solid Waste:

  • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be placed in a clearly labeled hazardous waste bag.

  • Do not dispose of this waste in the regular trash.

2. Liquid Waste:

  • Unused stock solutions and supernatants from cell staining should be collected in a designated, labeled hazardous waste container.

  • The container should be compatible with the solvents used (e.g., a high-density polyethylene bottle for DMSO or DMF solutions).

  • Never pour amine-containing waste down the drain.[6]

3. Decontamination:

  • After completing your work, decontaminate the work area with a suitable cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials in the solid hazardous waste.

  • Thoroughly wash your hands with soap and water after removing your gloves.[3]

By integrating these safety and handling protocols into your daily laboratory practice, you can confidently and responsibly harness the power of this compound in your research endeavors.

References

  • Enamine.
  • TargetMol.
  • Lumiprobe. BDP® 581/591 amine.
  • Antibodies.com. BDP 581/591 NHS ester (A270075).
  • Cell Signaling Technology. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978)
  • MedChemExpress. BODIPY 581/591 C11.
  • CHEMM. Personal Protective Equipment (PPE).
  • MedKoo Biosciences. This compound.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Dojindo.
  • ResearchGate. Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview.
  • Labscoop. This compound, 1mg.
  • Nexera Scientific. Protective Apparel & PPE | Lab Coats, Aprons, Masks, Gloves & Shoe Covers.
  • RadCare.
  • EPFL.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • US EPA. Personal Protective Equipment.
  • Environmental Health and Safety.
  • National Institutes of Health.
  • BOC Sciences. BODIPY Dyes: Definition, Structure, Synthesis and Uses.
  • P2 InfoHouse.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.